Product packaging for 8-Bromo-5-methoxyquinolin-4-ol(Cat. No.:CAS No. 643069-40-3)

8-Bromo-5-methoxyquinolin-4-ol

Cat. No.: B3021657
CAS No.: 643069-40-3
M. Wt: 254.08
InChI Key: AJYLXPGUZHOYLF-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxyquinolin-4-ol is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B3021657 8-Bromo-5-methoxyquinolin-4-ol CAS No. 643069-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLXPGUZHOYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=CNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677797
Record name 8-Bromo-5-methoxyquinolin-4(1H)-one
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

643069-40-3, 161405-28-3
Record name 8-Bromo-5-methoxy-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643069-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5-methoxyquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Bromo-5-methoxyquinolin-4-ol, a heterocyclic compound belonging to the quinolin-4-one family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights for research and development. We will delve into its chemical identity, a plausible synthetic route based on established methodologies, its predicted physicochemical properties, and its potential biological significance, all grounded in the broader context of quinolin-4-one chemistry.

Introduction: The Quinolin-4-one Scaffold

Quinolin-4-ones are a significant class of heterocyclic compounds characterized by a bicyclic structure where a benzene ring is fused to a 4-pyridone ring. This scaffold is of great interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinolin-4-one core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound incorporates a bromine atom at the 8-position and a methoxy group at the 5-position, modifications that are expected to influence its steric, electronic, and pharmacokinetic properties.

Chemical Identity and Physicochemical Properties

While experimental data for this compound is not extensively documented, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₈BrNO₂-
Molecular Weight 254.08 g/mol -
CAS Number 99365-44-3, 161405-28-3[3][4]
Appearance Likely a solid at room temperatureGeneral property of quinolin-4-ones
Solubility Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO and DMF.Inferred from related quinolinone structures.
Tautomerism Exists in tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms, with the keto form generally predominating.Fundamental principle of 4-hydroxyquinolines.

Synthesis of this compound: The Gould-Jacobs Reaction

A highly plausible and widely used method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[1][5][6] This thermal cyclization method provides a robust pathway to the quinolin-4-one backbone. The synthesis of this compound would likely proceed through the following steps:

Proposed Synthetic Workflow

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 2-Bromo-5-methoxyaniline C Diethyl 2-((2-bromo-5-methoxyphenyl)amino)methylene)malonate A->C + B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate C->D Heat (e.g., Dowtherm A) E 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid D->E Base (e.g., NaOH) F This compound E->F Heat

Sources

8-Bromo-5-methoxyquinolin-4-ol structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol: Structure, Properties, and Synthesis

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] This guide focuses on a specific derivative, this compound, a heterocyclic compound with significant potential as a building block in drug discovery and material science. The molecule's unique architecture, featuring a bromine atom, a methoxy group, and a quinolin-4-ol core, presents a versatile platform for synthetic elaboration and biological investigation. The bromine at the 8-position provides a handle for cross-coupling reactions, while the 5-methoxy group modulates electronic properties and lipophilicity. The quinolin-4-ol moiety, existing in tautomeric equilibrium with its quinolin-4-one form, is a known metal-chelating pharmacophore, a feature often linked to the biological activity of related compounds.[2]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecule's structure, physicochemical and spectroscopic properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications.

Molecular Structure and Identification

The structural integrity of a compound is the foundation of its chemical behavior and biological function. This compound is characterized by a bicyclic quinoline ring system substituted at positions 4, 5, and 8.

A key structural feature of this molecule is its potential for keto-enol tautomerism. The 4-hydroxyquinoline form (the "enol") can exist in equilibrium with the 8-bromo-5-methoxy-1H-quinolin-4-one form (the "keto" tautomer). In solution and the solid state, the equilibrium often favors the quinolin-4-one form due to the stability of the amide-like functionality. This is a critical consideration for interpreting spectroscopic data and understanding potential intermolecular interactions.

Chemical Structure:

Chemical Structure of this compound and its tautomer
Figure 1. Structure of this compound and its quinolin-4-one tautomer.

Identifiers and Core Properties:

PropertyValueSource
IUPAC Name This compound-
CAS Number 99365-44-3[3]
Molecular Formula C₁₀H₈BrNO₂-
Molecular Weight 254.08 g/mol Calculated

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization. The following data are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Physicochemical Properties:

PropertyPredicted Value / DescriptionRationale
Appearance Off-white to pale yellow solidTypical for functionalized quinoline derivatives.
Melting Point >200 °C (Decomposition likely)The quinolin-4-one structure allows for strong intermolecular hydrogen bonding, leading to a high melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.The polar quinolone core is offset by the aromatic system and bromine, limiting aqueous solubility.
Spectroscopic Analysis

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The expected spectral data for this compound are outlined below.

A. ¹H NMR Spectroscopy

The proton NMR spectrum will reveal the arrangement of hydrogen atoms.

  • Aromatic Protons (δ 7.0-8.5 ppm): The quinoline ring protons will appear in this region. The specific chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

  • Methoxy Protons (-OCH₃) (δ 3.9-4.1 ppm): A characteristic singlet integrating to three protons is expected for the methoxy group.[4]

  • Hydroxyl/Amine Proton (-OH/-NH) (δ 10.0-12.0 ppm): A broad singlet, corresponding to the proton on the oxygen (in the 4-ol form) or nitrogen (in the 4-one form), is anticipated. Its chemical shift can be highly variable and dependent on solvent and concentration.

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

  • Carbonyl Carbon (C=O) (δ ~170-180 ppm): The spectrum will be dominated by a peak in this region if the quinolin-4-one tautomer is prevalent.

  • Aromatic Carbons (δ ~100-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring will be observed. The carbon attached to the bromine (C8) and the carbon attached to the methoxy group (C5) will have distinct chemical shifts.

  • Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): A single peak corresponding to the methoxy carbon is expected.[4]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[5]

  • O-H/N-H Stretch (3200-3400 cm⁻¹): A broad absorption band is expected, corresponding to the hydroxyl or amine group involved in hydrogen bonding.

  • C=O Stretch (1640-1680 cm⁻¹): A strong, sharp peak in this region would confirm the presence of the quinolin-4-one tautomer.

  • C=C and C=N Stretches (1500-1620 cm⁻¹): Multiple sharp peaks corresponding to the aromatic quinoline ring system.

  • C-O Stretch (1200-1250 cm⁻¹): A strong peak indicating the aryl-ether linkage of the methoxy group.

  • C-Br Stretch (500-600 cm⁻¹): A peak in the fingerprint region corresponding to the carbon-bromine bond.

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion at m/z 253 and 255, with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-methoxyaniline. The core of this strategy is the construction of the quinolin-4-one ring system, followed by a directed bromination at the C8 position.

Synthesis_Workflow A 3-Methoxyaniline C Intermediate A (Enamine) A->C Step 1: Condensation (Heat) B Diethyl Malonate B->C D 5-Methoxyquinolin-4-ol C->D Step 2: Thermal Cyclization (High Temp, e.g., Dowtherm A) F This compound (Final Product) D->F Step 3: Bromination (H₂SO₄ solvent) E N-Bromosuccinimide (NBS) E->F

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (3-methoxyphenylamino)methylenemalonate (Intermediate A)

  • Rationale: This step involves a condensation reaction between the aniline and diethyl malonate to form an enamine intermediate, which is the precursor for cyclization. This is a standard first step in the Gould-Jacobs reaction, a related quinoline synthesis.

  • Procedure:

    • Combine equimolar amounts of 3-methoxyaniline and diethyl malonate in a round-bottom flask.

    • Heat the mixture at 140-150 °C for 2-3 hours. The reaction progress can be monitored by observing the collection of ethanol as a byproduct in a Dean-Stark trap.

    • After cooling, the crude product often solidifies. It can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure enamine intermediate.

  • Validation: The structure of Intermediate A can be confirmed by ¹H NMR (disappearance of the aniline -NH₂ protons, appearance of a new vinyl proton and N-H proton) and melting point analysis.

Step 2: Synthesis of 5-Methoxyquinolin-4-ol (Thermal Cyclization)

  • Rationale: High-temperature thermal cyclization of the enamine intermediate leads to the formation of the quinolin-4-one ring system. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperatures (around 250 °C).

  • Procedure:

    • Add Intermediate A to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes.

    • Allow the mixture to cool to around 100 °C and then pour it into a large volume of hexane or petroleum ether to precipitate the product.

    • Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and dry. The crude 5-methoxyquinolin-4-ol can be used directly in the next step or purified by recrystallization.

  • Validation: The product can be validated by ¹H NMR, which will show a characteristic set of aromatic proton signals for the quinoline ring, and by mass spectrometry to confirm the correct molecular weight (175.18 g/mol ).[6]

Step 3: Synthesis of this compound (Bromination)

  • Rationale: The final step is the regioselective bromination of the quinoline ring. In a strong acid like sulfuric acid, the quinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic substitution. The methoxy group is a strong activating group that directs electrophiles to the ortho and para positions. The C4 position is blocked, and the C6 position is sterically hindered, favoring substitution at the C8 position. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to elemental bromine.

  • Procedure:

    • Carefully dissolve 5-methoxyquinolin-4-ol in concentrated sulfuric acid at 0 °C.

    • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature between 0-5 °C to control the reaction rate and prevent side reactions.

    • Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms.

    • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Validation: The final structure must be confirmed by a full suite of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). Mass spectrometry is particularly crucial to confirm the incorporation of a single bromine atom via the characteristic M⁺/M⁺+2 isotopic pattern.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a platform molecule with significant potential in several areas of chemical and biological research.

  • Scaffold for Medicinal Chemistry: The core structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The bromine atom at the C8 position is particularly valuable, serving as a synthetic handle for introducing further complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries for screening against various disease targets.

  • Potential Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity.[7][8] Some act as tubulin polymerization inhibitors, interfering with microtubule dynamics during cell division.[8] Others function as topoisomerase inhibitors or kinase inhibitors. The specific substitution pattern of 8-bromo and 5-methoxy groups could confer novel or enhanced activity against cancer cell lines, a hypothesis that warrants investigation. For instance, other brominated quinazolines have been shown to induce cytotoxic effects and inhibit the cell cycle in cancer cells.[9]

  • Antimicrobial and Antiviral Potential: The 8-hydroxyquinoline scaffold (a close relative) is well-known for its antimicrobial properties, which are often attributed to its ability to chelate essential metal ions, thereby disrupting microbial enzyme function.[2] Natural methoxyphenol compounds also demonstrate significant antimicrobial activity.[10][11] The combination of the quinoline core, the methoxy group, and the halogen in this compound makes it a promising candidate for development as a novel antimicrobial or antiviral agent.

  • Material Science: Quinoline derivatives are explored in material science for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The 8-hydroxyquinoline moiety is a classic ligand in the formation of fluorescent metal complexes like Alq₃. The bromo and methoxy substituents can be used to fine-tune the electronic and photophysical properties of such materials.

Conclusion

This compound is a strategically designed heterocyclic compound that combines several key features valuable for advanced chemical synthesis and biological research. Its structure offers a unique combination of a metal-chelating pharmacophore, an electronically-modulating methoxy group, and a synthetically versatile bromine handle. The detailed physicochemical, spectroscopic, and synthetic guide provided herein serves as a foundational resource for scientists looking to explore the potential of this molecule. Further investigation into its biological activities, particularly in the realms of oncology and infectious diseases, is highly warranted and could lead to the development of novel therapeutic agents.

References

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  • PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. 2024.
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  • Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016.
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Sources

An In-depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: On the Ambiguous CAS Number 99365-44-3

It is imperative to begin this guide with a critical note on the Chemical Abstracts Service (CAS) number 99365-44-3. An extensive review of supplier databases reveals a significant ambiguity associated with this identifier. While some suppliers list this CAS number for 8-Bromo-5-methoxyquinolin-4-ol , others associate it with entirely different molecular structures, including indole derivatives such as "7-bromo-1,5-dimethyl-1H-indole-2,3-dione" and "1-acetyl-6-bromo-1,3-dihydro-2H-indol-2-one". This discrepancy underscores the importance of verifying the chemical identity of any substance procured under this CAS number through rigorous analytical characterization. This guide will focus exclusively on the technical aspects of This compound .

Introduction: The Quinolin-4-ol Scaffold in Modern Research

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The 4-hydroxyquinoline (or its tautomeric form, quinolin-4-one) subset is of particular interest, forming the core of numerous therapeutic agents. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of this compound, a promising but under-documented member of this chemical class. Due to a lack of specific published data for this exact compound, this document will leverage established principles of quinoline chemistry and data from closely related analogs to propose synthetic routes, predict spectroscopic characteristics, and discuss potential applications.

Proposed Synthesis: A Mechanistic Approach via the Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolines is well-established in the literature, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most robust and versatile methods.[5][6] For the synthesis of this compound, the Conrad-Limpach reaction presents a logical and efficient pathway. This two-step process involves the initial condensation of a substituted aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[7][8]

The proposed starting materials for this synthesis are 2-amino-4-bromoanisole (also known as 5-bromo-2-methoxyaniline) and ethyl acetoacetate .[9]

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate (Intermediate)

  • To a round-bottom flask, add equimolar amounts of 2-amino-4-bromoanisole and ethyl acetoacetate.

  • A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • The mixture is typically stirred at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • The condensation reaction results in the formation of the enamine intermediate, ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate, with the elimination of water.[10]

  • Upon completion, the crude intermediate can be isolated by removing any solvent under reduced pressure. For many applications, the crude product can be carried forward to the next step without extensive purification.

Step 2: Thermal Cyclization to this compound

  • The crude ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate is added to a high-boiling point, inert solvent. Suitable solvents for this thermal cyclization include Dowtherm A, diphenyl ether, or mineral oil, which can reach temperatures of approximately 250°C.[11]

  • The reaction mixture is heated to around 250°C. This high temperature is necessary to overcome the activation energy for the electrocyclic ring-closing reaction.[6]

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon cooling, the solid product, this compound, is expected to precipitate from the reaction mixture.

  • The product is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-amino-4-bromoanisole 2-amino-4-bromoanisole intermediate Ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate 2-amino-4-bromoanisole->intermediate Condensation (cat. Acetic Acid, RT to gentle heat) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate final_product This compound intermediate->final_product High-boiling solvent (~250°C)

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic and Physicochemical Properties

In the absence of published experimental data, the spectroscopic characteristics of this compound can be predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of quinoline derivatives.[1][12][13][14]

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
H28.0 - 8.2
H36.0 - 6.2
H67.2 - 7.4
H77.6 - 7.8
OCH₃3.9 - 4.1
OH11.0 - 12.0 (broad)
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C2~140
C3~110
C4~175
C4a~140
C5~155
C6~115
C7~125
C8~110
C8a~145
OCH₃~56
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the hydroxyl, carbonyl (from the quinolin-4-one tautomer), and aromatic functionalities.[15][16][17][18]

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C=O stretch (keto tautomer)1650-1630
C=C/C=N stretch (aromatic)1600-1450
C-O stretch (methoxy)1250-1200
C-Br stretch600-500
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[19][20]

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺253/255
[M-CH₃]⁺238/240
[M-CO]⁺225/227
[M-Br]⁺174

Reactivity and Potential for Further Functionalization

The this compound core offers several sites for further chemical modification, making it a versatile scaffold for creating a library of derivatives. The bromine atom at the 8-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. The hydroxyl group at the 4-position can be alkylated or acylated, and the quinoline nitrogen can be quaternized.

Diagram of Potential Functionalization Sites:

G core This compound Core c8 C8-Position (Br) Cross-coupling reactions core->c8 Functionalization c4 C4-Position (OH) Alkylation, Acylation core->c4 Functionalization n1 N1-Position Quaternization core->n1 Functionalization

Sources

A Technical Guide to the Biological Activity of Substituted Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a vast array of pharmacological activities.[1][2] Strategic substitutions on the quinolinol ring system dramatically modulate its physicochemical properties and biological functions, leading to the development of potent therapeutic agents. This guide provides an in-depth exploration of the primary biological activities of substituted quinolinol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective effects. We will dissect the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present detailed, field-proven experimental workflows for their evaluation. This document is designed to serve as a technical resource for researchers and drug development professionals, bridging the gap between theoretical chemistry and practical application in the quest for novel therapeutics.

The Quinolinol Scaffold: A Versatile Core for Drug Discovery

Quinoline, characterized by a benzene ring fused to a pyridine ring, is a versatile heterocyclic scaffold.[3] Its derivatives are integral to a wide range of biologically active molecules, including established drugs like chloroquine (antimalarial) and bedaquiline (antituberculosis).[2] The introduction of a hydroxyl group (-OH) to form a quinolinol (or hydroxyquinoline) creates a crucial pharmacophore. The position and nature of further substitutions on this quinolinol ring system are paramount, influencing properties such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, dictate the molecule's interaction with biological targets, thereby defining its therapeutic potential and mechanism of action.[4]

Anticancer Activity: Targeting Malignant Cell Processes

Quinolinol derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of tumor cell lines through diverse mechanisms.[3][5] Their modes of action often involve interfering with fundamental cellular processes required for cancer cell proliferation and survival, such as DNA replication and programmed cell death.[3]

Mechanistic Insights

The anticancer effects of substituted quinolinols are frequently attributed to several key mechanisms:

  • Topoisomerase Inhibition: Many quinoline analogues function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting the replication process.[3] This action often leads to the inhibition of topoisomerase enzymes (both Type I and II), which are critical for managing DNA topology during replication.[6][7][8][9][10] By stabilizing the enzyme-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strand, leading to double-strand breaks and the initiation of apoptosis.[6]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells.[11] Quinolinol derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.[11][13] Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase-1 (PARP-1) and ultimately, cell death.[14]

  • Kinase Inhibition: Various kinases, such as Pim-1 kinase and receptor tyrosine kinases (e.g., VEGFR), are often overexpressed in cancer cells and play a crucial role in cell growth and proliferation.[6][15] Certain substituted quinolinols have been designed to act as potent inhibitors of these kinases, blocking downstream signaling pathways and halting the cell cycle.[1][6]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of quinolinol derivatives is highly dependent on their substitution patterns. While complex, some general trends have been observed:

  • Position of Substituents: 2,4-disubstituted and 2,4,8-trisubstituted quinolines have shown significant promise as anticancer agents.[3]

  • Nature of Substituents: Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) often enhance cytotoxic activity more than electron-donating groups (e.g., methyl, methoxy).[3][4] The presence of a fluorine atom at C-6 and a cyclopropyl group at N-1 are features that can improve overall potency.[16][17]

  • Side Chains: The addition of specific side chains, such as carboxamide linkages or piperazine rings at C-7, can modulate kinase inhibitory activity, bioavailability, and target specificity.[16][18]

Position Favorable Substituents for Anticancer Activity Rationale/Effect
N-1 CyclopropylImproves overall potency.[16]
C-2, C-4 Various heterocyclic or aromatic ringsKey positions for modulating activity; often involved in target binding.[3]
C-5 Amino groupEnhances overall potency.[16]
C-6 Fluorine (F)Generally increases cytotoxic efficacy.[4][17]
C-7 Piperazine, Pyrrolidine (often alkylated)Can increase potency and improve pharmacokinetic properties.[16]
C-8 Halogen (F, Cl), MethoxyModulates activity and can influence side-effect profiles like phototoxicity.[16]
Mandatory Visualization: Logical Relationship Diagram

SAR_Concept cluster_Core Quinolinol Core cluster_Properties Molecular Properties cluster_Activity Biological Outcome Core Quinolinol Scaffold Activity Biological Activity (e.g., IC50) Core->Activity Influences Toxicity Toxicity / Side Effects Core->Toxicity Influences Lipophilicity Lipophilicity Electronics Electronic Effects (Inductive/Resonance) Sterics Steric Hindrance Subs Substituent Groups (-F, -Cl, -CF3, -NH2, etc.) Activity->Subs Guides Optimization Subs->Lipophilicity Modifies Subs->Electronics Modifies Subs->Sterics Modifies

Caption: Structure-Activity Relationship (SAR) logic for quinolinol derivatives.

Key Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assessment

A primary step in evaluating a novel quinolinol derivative is to determine its effect on cancer cell viability and its ability to induce apoptosis. This is typically a multi-step process.

Anticancer_Workflow start Synthesized Quinolinol Derivative mtt Step 1: MTT Assay (Assess Cytotoxicity) start->mtt ic50 Determine IC50 Value mtt->ic50 flow Step 2: Flow Cytometry (Annexin V/PI Staining) ic50->flow If IC50 is potent apoptosis_confirm Confirm Apoptosis vs. Necrosis flow->apoptosis_confirm wb Step 3: Western Blot (Mechanistic Insight) apoptosis_confirm->wb pathway Analyze Apoptotic Markers (Cleaved Caspase-3, PARP) wb->pathway end Candidate for Further Study pathway->end

Caption: Workflow for evaluating the anticancer potential of quinolinol derivatives.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted quinolinol derivative in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21][23] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[23]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[21][23] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western blotting is a key technique to detect specific proteins involved in the apoptotic cascade, confirming the mechanism of cell death.[14][22]

  • Cell Treatment and Lysis: Treat cells with the quinolinol derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[22] Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[22]

  • Interpretation: An increase in the cleaved forms of caspase-3 and PARP, or an increased Bax/Bcl-2 ratio, indicates the induction of apoptosis.

Antimicrobial Activity: A Renewed Front against Pathogens

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[24] Research continues to explore novel substituted quinolinols and quinolones for activity against a broad spectrum of bacterial and fungal pathogens, including resistant strains.[2][25]

Mechanism of Action

The primary antibacterial mechanism for most quinolone-class compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[26] These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to these enzymes, the compounds stabilize the DNA-enzyme complex, leading to lethal double-strand breaks in the bacterial chromosome.

For antifungal activity, the mechanism can be more varied. Some derivatives act by disrupting the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[27][28] Others may interfere with essential fungal enzymes or metabolic pathways.[29][30]

Structure-Activity Relationship (SAR) for Antimicrobial Potency

The SAR for quinolone antibacterials has been extensively studied:[16][31]

  • Core Structure: The 4-oxo and 3-carboxylic acid groups are generally considered essential for binding to DNA gyrase and antibacterial activity.[17][24]

  • N-1 Position: A cyclopropyl or ethyl group is often optimal for potent activity.[24][31]

  • C-6 Position: A fluorine atom dramatically broadens the spectrum of activity and increases potency.[24][31]

  • C-7 Position: A piperazine or similar heterocyclic ring is crucial for activity against Gram-negative bacteria and influences pharmacokinetics.[16]

  • C-8 Position: A halogen or methoxy group can enhance activity.[16]

For antifungal quinolinols, SAR is less defined but often involves lipophilic substituents that facilitate membrane interaction.[27] For instance, some studies have found that introducing a methyl group can confer action against Aspergillus species.[2]

Key Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for measuring the in vitro potency of an antimicrobial agent.[32][33] It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[34]

This method is widely used for its efficiency and suitability for high-throughput screening.[34][35]

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinolinol derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[35] The final volume in each well should be 50 or 100 µL.

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, and then further dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[32]

  • Inoculation: Add the standardized inoculum to each well of the compound plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).[32]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[32]

  • Determine MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[32][34]

Neuroprotective and Modulatory Activities

Emerging research highlights the potential of substituted quinolinols in treating neurodegenerative diseases like Alzheimer's.[36][37] Their mechanism in this context is often multifaceted.

  • Multitarget Approach: Alzheimer's disease is a complex pathology involving amyloid-beta (Aβ) plaques, tau tangles, oxidative stress, and neuroinflammation.[37] Quinolinol derivatives are being designed as multitarget agents.[37]

  • Mechanism of Action: Key activities include:

    • Acetylcholinesterase (AChE) Inhibition: Some derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its availability in the brain.[38][39] The quinoline fragment can bind to the peripheral anionic site of AChE.[40]

    • Metal Chelation: 8-Hydroxyquinoline derivatives are known metal chelators. By sequestering excess metal ions like copper and zinc, they can prevent these metals from promoting Aβ aggregation and generating reactive oxygen species (ROS).[40]

    • Antioxidant and Anti-inflammatory Effects: Many quinolinols possess intrinsic antioxidant properties, helping to mitigate oxidative stress, a key factor in neuronal damage.[36][37]

Future Perspectives

The substituted quinolinol scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on developing hybrid molecules that combine the quinolinol core with other pharmacophores to create agents with dual or multiple mechanisms of action.[41] Advances in computational chemistry and a deeper understanding of SAR will enable the rational design of derivatives with enhanced potency, improved safety profiles, and the ability to overcome drug resistance.[4][5] The continued exploration of this remarkable chemical class holds immense promise for addressing significant unmet needs in oncology, infectious diseases, and neurodegeneration.

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The Therapeutic Promise of Brominated Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The strategic introduction of bromine atoms onto the quinoline ring has emerged as a powerful tool for modulating their physicochemical properties and enhancing their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the burgeoning field of brominated quinolines, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic insights that underpin their activity, provide detailed experimental protocols for their synthesis and evaluation, and explore the structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of brominated quinolines in their quest for novel therapeutics.

Introduction: The Quinoline Scaffold and the Impact of Bromination

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and drug discovery. Its derivatives have yielded a plethora of approved drugs, including antimalarials, antibacterials, and anticancer agents. The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity.

Bromination, the introduction of a bromine atom, is a key strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The bromine atom, being a halogen, can influence a molecule's characteristics in several ways:

  • Increased Lipophilicity: The presence of bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron distribution within the quinoline ring system, thereby influencing its binding affinity to biological targets.

  • Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a drug for its target protein.

  • Metabolic Stability: Bromination can block sites of metabolism, leading to an increased half-life and improved pharmacokinetic profile of a drug.

This guide will explore how these effects of bromination have been harnessed to develop potent brominated quinoline derivatives with significant therapeutic potential.

Anticancer Applications of Brominated Quinolines

The development of novel anticancer agents is a major focus of modern drug discovery. Brominated quinolines have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.

Mechanism of Action in Oncology

The anticancer activity of brominated quinolines is often multi-faceted, involving the inhibition of key enzymes involved in DNA replication and repair, induction of apoptosis, and interference with cell signaling pathways.

One of the primary mechanisms of action is the inhibition of topoisomerase I , a crucial enzyme responsible for relaxing DNA supercoils during replication and transcription.[1][2] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, apoptosis.[1]

Several brominated quinoline derivatives have demonstrated potent inhibitory effects on human topoisomerase I.[1] Molecular modeling studies suggest that these compounds intercalate into the DNA-topoisomerase I complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand.

Another important mechanism is the induction of apoptosis , or programmed cell death. Brominated quinolines have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).[1] DNA laddering assays have confirmed the apoptotic effects of certain brominated quinoline derivatives.[1]

Promising Brominated Quinoline Anticancer Agents

Several studies have identified specific brominated quinoline derivatives with significant anticancer activity. For instance, novel brominated methoxyquinolines and nitrated bromoquinolines have shown potent antiproliferative activity against C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon cancer) cell lines.[1][3]

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C65.45[1]
HeLa9.6[1]
HT297.8[1]
6,8-dibromo-5-nitroquinoline (17)C612.5[1]
HeLa15.2[1]
HT2911.8[1]

Table 1: Antiproliferative Activity of Selected Brominated Quinolines

Furthermore, some brominated quinoline and pyrimidoquinoline derivatives have exhibited anticancer activity comparable to or even better than the established chemotherapy drug doxorubicin against the MCF7 human breast cancer cell line.[4][5] Notably, some of these compounds also demonstrated the ability to enhance the cytotoxic effects of γ-radiation, suggesting their potential in combination therapies.[4][5]

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline

This protocol details the synthesis of 6,8-dibromo-5-nitroquinoline, a key intermediate for developing more complex anticancer agents.[2]

Materials:

  • 6,8-dibromoquinoline

  • Concentrated sulfuric acid

  • 50% Nitric acid

  • Dichloromethane (CH2Cl2)

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of concentrated sulfuric acid in a round-bottom flask.

  • Cool the solution to -5°C in a salt-ice bath with stirring.

  • Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the 6,8-dibromoquinoline solution while maintaining the temperature at -5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Allow the reaction mixture to warm to room temperature.

  • Pour the red solution onto 50 g of crushed ice in a beaker.

  • Once the ice has melted, extract the mixture three times with 40 mL of CH2Cl2.

  • Combine the organic layers and wash with a suitable aqueous solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Synthesis of 6,8-Dibromo-5-nitroquinoline

G cluster_0 Synthesis of 6,8-Dibromo-5-nitroquinoline start 6,8-Dibromoquinoline reagents H2SO4, HNO3 -5°C to rt start->reagents product 6,8-Dibromo-5-nitroquinoline reagents->product

Caption: Reaction scheme for the nitration of 6,8-dibromoquinoline.

Antimicrobial Applications of Brominated Quinolines

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents with novel mechanisms of action. Brominated quinolines have demonstrated significant potential as antibacterial and antifungal agents.

Mechanism of Action in Infectious Diseases

Similar to their anticancer effects, the antimicrobial activity of brominated quinolines often involves the inhibition of essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks and bacterial cell death.

Several novel 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been designed and synthesized as microbial DNA gyrase inhibitors.[6] These compounds have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6]

Promising Brominated Quinoline Antimicrobial Agents

The bromination of quinolin-4(1H)-ones has been explored as a strategy for developing new antibacterial agents. The position of bromination on the quinoline ring has been shown to be dependent on the nature of other substituents, allowing for the targeted synthesis of compounds with desired activities.

Potential Therapeutic Applications in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the central nervous system (CNS). While research in this area is less extensive than in oncology and infectious diseases, emerging evidence suggests that brominated quinolines may hold therapeutic potential for these debilitating conditions.

Targeting Key Pathologies in Neurodegeneration

The therapeutic strategies for neurodegenerative diseases often involve targeting multiple pathological processes, including protein aggregation, oxidative stress, and neuroinflammation.

  • Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. While direct evidence for brominated quinolines is still emerging, related brominated quinazoline derivatives have shown potent inhibition of Aβ aggregation. For example, N4-(4-bromobenzyl)quinazoline-2,4-diamine was identified as a highly potent inhibitor of Aβ40 aggregation with an IC50 of 80 nM.[4] This suggests that the brominated quinoline scaffold could be a promising starting point for the design of new anti-amyloid agents.

  • Cholinesterase Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. While many quinoline derivatives are known cholinesterase inhibitors, specific data on brominated analogues is an active area of research. The lipophilicity imparted by bromine could potentially enhance brain penetration, a critical factor for CNS-acting drugs.

  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[][8][9] Some 8-aminoquinoline analogs have been shown to be potent inhibitors of MAO-A and MAO-B, with selectivity for MAO-B.[10] Further investigation into brominated quinolines as MAO inhibitors is warranted.

  • Neuroprotection and Antioxidant Activity: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. Quinoline derivatives have been shown to possess neuroprotective and antioxidant properties.[11] The introduction of bromine could modulate these activities, and further studies are needed to explore this potential.

Brominated Quinolines as Imaging Agents

In addition to their therapeutic potential, brominated quinolines are also being investigated as imaging agents for the diagnosis of neurodegenerative diseases. Radiolabeled quinoline derivatives have been developed for the in vivo imaging of amyloid plaques and tau tangles using techniques like Positron Emission Tomography (PET).[12] The bromine atom can serve as a site for radiolabeling with isotopes like 76Br, a positron emitter suitable for PET imaging.

Diagram: Multifaceted Roles of Brominated Quinolines in Neurodegeneration

G cluster_0 Potential Therapeutic Targets in Neurodegenerative Diseases cluster_1 Therapeutic Interventions cluster_2 Diagnostic Applications A Brominated Quinolines B Inhibition of Protein Aggregation (Aβ, Tau) A->B C Cholinesterase Inhibition (AChE, BChE) A->C D MAO Inhibition (MAO-A, MAO-B) A->D E Neuroprotection & Antioxidant Activity A->E F PET Imaging Agents (Amyloid & Tau) A->F

Caption: Potential applications of brominated quinolines in neurodegenerative diseases.

Synthesis and Characterization of Brominated Quinolines: A Practical Guide

The synthesis of brominated quinolines can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the starting materials.

General Synthetic Strategies
  • Electrophilic Bromination: Direct bromination of the quinoline ring using reagents like molecular bromine (Br2) or N-bromosuccinimide (NBS) is a common approach. The regioselectivity of this reaction is influenced by the reaction conditions (e.g., solvent, temperature) and the presence of activating or deactivating groups on the quinoline ring.[13][14]

  • Sandmeyer Reaction: This classic reaction allows for the conversion of an amino group to a bromine atom via a diazonium salt intermediate. This is a useful method for introducing bromine at a specific position if the corresponding aminoquinoline is available.

  • Gould-Jacobs Reaction: This method is used for the synthesis of 4-hydroxyquinolines, which can then be further functionalized, including through bromination.[12]

Experimental Protocol: Bromination of 8-Hydroxyquinoline

This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline, a compound with reported biological activity.[10][15]

Materials:

  • 8-hydroxyquinoline

  • Molecular bromine (Br2)

  • Chloroform (CHCl3)

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

  • Slowly add a solution of molecular bromine (at least 2.1 equivalents) in chloroform to the reaction mixture at room temperature with stirring.

  • Continue stirring for 1 hour.

  • Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution to neutralize any HBr formed.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5,7-dibromo-8-hydroxyquinoline by recrystallization or column chromatography.

Diagram: General Workflow for Synthesis and Characterization

G cluster_0 Synthesis and Characterization Workflow A Starting Materials (e.g., Quinoline derivative) B Bromination Reaction (e.g., Br2, NBS) A->B C Work-up and Purification (Extraction, Chromatography) B->C D Characterization (NMR, MS, IR) C->D E Biological Evaluation (In vitro assays) D->E

Caption: A typical workflow for the synthesis and evaluation of brominated quinolines.

Characterization Techniques

The synthesized brominated quinolines should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and confirm the position of the bromine atom(s).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of elements in the compound.

Conclusion and Future Directions

Brominated quinolines represent a highly promising class of compounds with diverse therapeutic applications. Their potent anticancer and antimicrobial activities, coupled with their emerging potential in the treatment of neurodegenerative diseases, make them an exciting area for further research and development.

Future efforts in this field should focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of novel brominated quinoline derivatives with diverse substitution patterns to explore a wider range of biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the therapeutic effects of these compounds to guide the design of more potent and selective agents.

  • Structure-Activity Relationship (SAR) Studies: Systematic investigation of the relationship between the chemical structure of brominated quinolines and their biological activity to optimize their therapeutic properties.

  • Preclinical and Clinical Development: Advancement of the most promising candidates through preclinical and clinical trials to translate their therapeutic potential into new medicines for patients.

The continued exploration of brominated quinolines holds great promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

  • Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radi
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
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  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
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  • Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
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8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5-methoxyquinolin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document, grounded in established chemical principles and extensive research on analogous quinolin-4-one structures, offers a robust framework for its synthesis, characterization, and potential therapeutic applications. We will explore rational synthetic routes, predict key physicochemical properties, and discuss potential biological activities based on well-documented structure-activity relationships within the quinolin-4-one class of compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related molecules.

Introduction: The Quinolin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline and quinolin-4-one ring systems are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets. This versatility has led to the development of numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, antimalarial, and anti-inflammatory agents. The functionalization of the quinoline core at various positions allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, incorporates several key features that suggest a strong potential for biological activity. The quinolin-4-ol core itself is a known pharmacophore. The presence of a bromine atom at the 8-position and a methoxy group at the 5-position are expected to significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Proposed Synthesis of this compound

Here, we propose a synthetic strategy based on the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Experimental Workflow: Proposed Synthesis

A 2-Bromo-5-methoxyaniline C Condensation (High Temperature) A->C B Diethyl malonate B->C D Diethyl 2-((2-bromo-5-methoxyphenyl)amino)maleate C->D Step 1 E Thermal Cyclization (Dowtherm A, ~250 °C) D->E F Ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate E->F Step 2 G Hydrolysis (e.g., NaOH) & Acidification (e.g., HCl) F->G H 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid G->H Step 3 I Decarboxylation (Heating) H->I J This compound I->J Step 4

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology
  • Condensation: 2-Bromo-5-methoxyaniline is reacted with diethyl malonate at an elevated temperature (typically 140-160 °C). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the ester carbonyls of diethyl malonate, followed by the elimination of ethanol to form the enamine intermediate, diethyl 2-((2-bromo-5-methoxyphenyl)amino)maleate. The causality behind this choice is the well-established reactivity of anilines with β-dicarbonyl compounds to form stable enamine adducts, which are poised for cyclization.

  • Thermal Cyclization: The intermediate from Step 1 is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250 °C. This high temperature induces an intramolecular cyclization via an electrophilic attack of the benzene ring onto the pendant ester carbonyl group, followed by elimination of ethanol to yield the quinolin-4-one ring system. This step is a classic Conrad-Limpach cyclization, a reliable method for forming the 4-quinolone core. The resulting product is ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate.

  • Hydrolysis: The ester obtained in Step 2 is subjected to basic hydrolysis, for example, by refluxing with aqueous sodium hydroxide. This converts the ethyl ester to the corresponding carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate and the 4-hydroxyl group, precipitating 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid.

  • Decarboxylation: The carboxylic acid from Step 3 is heated above its melting point, leading to the loss of carbon dioxide and the formation of the final product, this compound. This thermal decarboxylation is a common final step in syntheses utilizing the Conrad-Limpach reaction to afford quinolin-4-ones unsubstituted at the 3-position.

Physicochemical Properties (Predicted)

While experimental data is not available, we can predict some of the key physicochemical properties of this compound based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₀H₈BrNO₂Based on chemical structure
Molecular Weight 254.08 g/mol Calculated from molecular formula
Appearance Likely a white to off-white solidGeneral property of quinolin-4-ones
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMFInferred from the hydrophobic quinoline core and related structures
pKa The 4-hydroxyl group is expected to be acidic, while the quinoline nitrogen is basic.General characteristics of the quinolin-4-ol tautomer

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound has not been explicitly reported. However, by examining the structure-activity relationships of related quinolin-4-one derivatives, we can hypothesize its potential therapeutic applications.

Anticancer Activity

Numerous quinolin-4-one derivatives have demonstrated significant anticancer properties. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. For instance, ciprofloxacin, a fluoroquinolone antibiotic, has been shown to induce apoptosis in various cancer cell lines. The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can interact with key enzymes involved in DNA replication and repair, such as topoisomerases.

The 8-bromo and 5-methoxy substituents on the target molecule could enhance its anticancer potential. The methoxy group may play a role in directing the molecule to specific biological targets and could influence its metabolic stability. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

A This compound B Potential Anticancer Mechanisms A->B C DNA Intercalation B->C D Topoisomerase Inhibition B->D E Induction of Apoptosis B->E F Cell Cycle Arrest B->F

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

The quinolone scaffold is the backbone of a major class of antibiotics, the fluoroquinolones. These drugs primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. While this compound lacks the typical substituents of fluoroquinolones (such as a fluorine at position 6 and a piperazine ring at position 7), the core quinolin-4-one structure is a known antibacterial pharmacophore. The presence of the methoxy group has been associated with antimicrobial activity in other phenolic compounds.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant therapeutic potential. The synthetic route proposed in this guide provides a clear and actionable strategy for its preparation, enabling further investigation into its chemical and biological properties.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthesis should be carried out to obtain the compound and fully characterize it using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines and a broad spectrum of bacterial and fungal strains to determine its cytotoxic and antimicrobial activities.

  • Mechanism of Action Studies: Should promising biological activity be identified, further studies should be conducted to elucidate the underlying mechanism of action.

  • Analogue Synthesis and SAR Studies: A library of related compounds with variations at the 5 and 8 positions should be synthesized to establish a clear structure-activity relationship (SAR), which will guide the design of more potent and selective analogues.

References

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The Emergence of Methoxyquinolinols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, a framework upon which a multitude of therapeutic agents have been built. This guide delves into a specific and increasingly important subclass: the methoxyquinolinols. We will journey from their historical roots, intertwined with the discovery of 8-hydroxyquinoline, to the modern synthetic strategies and the elucidation of their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview grounded in scientific literature and practical insights.

Historical Context: From Antiseptic Roots to Neuroprotective Aspirations

The story of methoxyquinolinols begins with their parent compound, 8-hydroxyquinoline. First synthesized in the late 19th century, the biological significance of this heterocyclic phenol remained largely unexplored until the 1920s, when its potent metal-chelating properties were discovered. This ability to bind to metal ions became the cornerstone of its antimicrobial activity, a principle that would later be harnessed in its derivatives.

One of the most notable early derivatives is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which was introduced in the mid-20th century as a powerful antimicrobial agent.[1] It was widely used to treat various gastrointestinal and skin infections.[1][2] However, its widespread use in Japan during the 1950s and 1960s was linked to an epidemic of Subacute Myelo-Optic Neuropathy (SMON), a severe neurological disorder.[1][3] This tragic event led to the withdrawal of oral formulations of Clioquinol from the market in many countries.[1]

Despite this setback, the fundamental biological activities of the hydroxyquinoline scaffold, particularly its role in metal ion homeostasis, spurred renewed interest in developing safer and more targeted derivatives. This led to the exploration of compounds like PBT2 , a second-generation 8-hydroxyquinoline derivative designed to have improved brain penetrance and a better safety profile than Clioquinol.[4] PBT2 has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Huntington's by modulating the interaction of metal ions with amyloid-beta peptides.[4][5] The journey of these compounds illustrates a classic theme in drug discovery: understanding and mitigating toxicity to unlock therapeutic potential. The introduction of a methoxy group to the quinolinol core is a key strategy in this ongoing effort to fine-tune the molecule's physicochemical and biological properties.

The Methoxyquinolinol Scaffold: Synthesis and Physicochemical Properties

The introduction of a methoxy group (-OCH₃) to the quinolinol ring system significantly influences its electronic and steric properties, thereby modulating its biological activity and pharmacokinetic profile. The synthesis of methoxyquinolinols typically starts from the parent 8-hydroxyquinoline or a substituted aniline.

General Synthetic Strategies

A common and straightforward method for the synthesis of 8-methoxyquinoline is the methylation of 8-hydroxyquinoline. This nucleophilic substitution reaction is typically carried out in the presence of a base and a methylating agent.

Experimental Protocol: Synthesis of 8-Methoxyquinoline

  • Materials: 8-hydroxyquinoline, acetone, potassium carbonate, methyl iodide.

  • Procedure:

    • Dissolve 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL).[6]

    • Add solid potassium carbonate (1.0 g, 7.24 mmol) to the solution.[6]

    • Add methyl iodide (0.45 mL, 7.23 mmol) to the reaction mixture.[6]

    • Reflux the mixture for 24 hours.[6]

    • Allow the reaction to cool to room temperature and filter to remove the inorganic salts.[6]

    • Remove the solvent in vacuo.[6]

    • Purify the residue by flash chromatography (using an appropriate solvent system, e.g., benzene/hexane 2:1) to yield 8-methoxyquinoline.[6]

  • Expected Yield: Approximately 71%.[7]

Further functionalization, such as nitration, can be achieved by treating 8-methoxyquinoline with a mixture of concentrated sulfuric and nitric acids.[6] The resulting nitro derivative can then be reduced to an amino group, which serves as a versatile handle for the synthesis of a wide array of derivatives.[6]

Physicochemical Properties of 8-Methoxyquinoline

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The introduction of the methoxy group alters these properties compared to the parent 8-hydroxyquinoline.

PropertyValueSource
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [1]
Appearance Pale yellow to brownish solid[2]
Solubility Soluble in organic solvents (ethanol, acetone), limited solubility in water.[2]
pKa 3.28 ± 0.17 (Predicted)[8]
Melting Point 38-41 °C[3]

Biological Activities and Mechanisms of Action

Methoxyquinolinols exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of the methoxy group can enhance lipophilicity, facilitating passage through biological membranes, and can also influence the compound's interaction with biological targets.

Anticancer Activity

Several methoxyquinolinol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

For example, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has shown potent anti-proliferative activity against colorectal cancer cells.[3][9] Studies have indicated that MMNC induces apoptosis by decreasing the mitochondrial membrane potential and blocks the cell cycle in the G2/M phase.[3][9] Furthermore, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival.[3][9]

CompoundCancer Cell LineIC₅₀ (µM)Source
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colon)0.33[9]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (Colon)0.51[9]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one2774 (Ovarian)Not specified, but induced apoptosis[8]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneSKOV3 (Ovarian)Not specified, but induced apoptosis[8]

Note: This table presents a selection of reported IC₅₀ values. The activity of methoxyquinolinols can vary significantly based on their substitution patterns.

Antimicrobial Activity

Building on the legacy of 8-hydroxyquinoline and its derivatives, methoxyquinolinols also possess notable antimicrobial properties. They have been shown to be effective against a range of bacteria and fungi.

8-Methoxyquinoline itself has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also exhibits antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[7]

CompoundMicroorganismMIC (µg/mL)Source
8-MethoxyquinolineBacillus subtilisZone of inhibition reported[7]
8-MethoxyquinolineSalmonella spp.Zone of inhibition reported[7]
8-MethoxyquinolineSalmonella typhiZone of inhibition reported[7]
8-MethoxyquinolineAspergillus flavusZone of inhibition reported[7]
8-MethoxyquinolineAspergillus nigerZone of inhibition reported[7]
8-MethoxyquinolineTrichophyton spp.Zone of inhibition reported[7]

Note: The available data for 8-methoxyquinoline's antimicrobial activity is primarily qualitative (zone of inhibition). Further studies are needed to determine precise Minimum Inhibitory Concentration (MIC) values.

Neuroprotective Effects

The potential for quinoline-based compounds to modulate metal ion homeostasis in the brain has made them attractive candidates for the treatment of neurodegenerative diseases. While the neuroprotective effects of methoxyquinolinols are an emerging area of research, the underlying principles are based on the mechanisms established for related compounds like PBT2. These compounds can act as metal-protein attenuating compounds (MPACs), which are thought to disrupt the aberrant metal-protein interactions that contribute to the pathology of diseases such as Alzheimer's. The methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Visualizing the Core Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis General Synthetic Pathway 8-HQ 8-Hydroxyquinoline Methylation Methylation (e.g., CH3I, K2CO3) 8-HQ->Methylation 8-MQ 8-Methoxyquinoline Methylation->8-MQ Functionalization Further Functionalization (e.g., Nitration, Reduction) 8-MQ->Functionalization Derivatives Methoxyquinolinol Derivatives Functionalization->Derivatives

Caption: Synthetic route to methoxyquinolinol derivatives.

G cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms cluster_neuro Neuroprotective Mechanisms Methoxyquinolinol Methoxyquinolinol Derivative Apoptosis Induction of Apoptosis Methoxyquinolinol->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Methoxyquinolinol->CellCycle Signaling Inhibition of Signaling (e.g., PI3K/AKT/mTOR) Methoxyquinolinol->Signaling Chelation Metal Ion Chelation Methoxyquinolinol->Chelation Enzyme Enzyme Inhibition Methoxyquinolinol->Enzyme MPAC Metal-Protein Attenuation Methoxyquinolinol->MPAC BBB Blood-Brain Barrier Penetration Methoxyquinolinol->BBB

Caption: Biological activities of methoxyquinolinols.

Conclusion and Future Directions

Methoxyquinolinols represent a promising class of compounds with a rich history and a bright future in drug discovery. The strategic addition of a methoxy group to the versatile quinolinol scaffold offers a powerful tool for modulating physicochemical properties and biological activity. While significant progress has been made in understanding their anticancer and antimicrobial potential, further research is needed to fully elucidate their neuroprotective mechanisms and to optimize their safety and efficacy profiles. The continued exploration of structure-activity relationships within this chemical class will undoubtedly lead to the development of novel therapeutic agents for a range of diseases.

References

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A Technical Guide to Investigating the Mechanism of Action for 8-Bromo-5-methoxyquinolin-4-ol: A Kinase Inhibition Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-5-methoxyquinolin-4-ol is a novel quinoline derivative with an as-yet uncharacterized biological activity profile. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a versatile pharmacophore for a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][3] Given the structural features of this compound—specifically the quinolin-4-ol core—this whitepaper proposes a primary hypothesis that this compound functions as a kinase inhibitor. Many quinoline and quinolin-4-one derivatives are known to exert their effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][5] This document provides a comprehensive, in-depth technical guide for researchers and drug development professionals to systematically investigate this hypothesis. It outlines a phased experimental strategy, from initial phenotypic screening to specific target validation and pathway elucidation, complete with detailed protocols and data interpretation frameworks.

Introduction and Core Hypothesis

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of many pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including the ability to bind DNA, inhibit critical enzymes, and modulate cellular signaling pathways.[1][6] Specifically, the quinolin-4-one (the tautomeric form of quinolin-4-ol) scaffold is found in compounds that inhibit tubulin polymerization and receptor tyrosine kinases like EGFR and VEGFR-2.[5][7]

The subject of this guide, this compound, possesses several key structural features that inform our central hypothesis:

  • Quinolin-4-ol Core: This moiety is a known pharmacophore for kinase inhibition.[5]

  • Bromine at C8: Halogen substitutions, such as bromine, can enhance binding affinity and modulate the electronic properties of the molecule, potentially increasing its potency and selectivity.[6][8] Brominated quinolines have been investigated as precursors for potent anticancer agents.[8][9][10]

  • Methoxy Group at C5: The methoxy group can influence solubility and metabolic stability, and its position may direct the molecule's interaction within a target's binding pocket. Methoxy-substituted quinolines have shown significant antiproliferative activity.[11][12][13]

Primary Hypothesis: Based on these structural analogs and the known pharmacology of the quinoline scaffold, we hypothesize that This compound exerts its primary biological effect by inhibiting the activity of one or more protein kinases, leading to the disruption of downstream signaling pathways and resulting in a measurable cellular phenotype, such as apoptosis or cell cycle arrest.

This guide will detail the necessary steps to rigorously test this hypothesis.

Proposed Mechanism of Action: A Visual Hypothesis

We propose that this compound (designated "QM-Br") acts as an ATP-competitive inhibitor of a protein kinase. By occupying the ATP-binding pocket, it prevents the phosphorylation of a key substrate, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Hypothesized_Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase Binds & Activates Kinase_A Target Kinase (e.g., PI3K, AKT) Receptor_Kinase->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates (P) Signaling_Cascade Proliferation & Survival Signaling Substrate->Signaling_Cascade Activates ATP ATP ATP->Kinase_A Binds to Active Site QM_Br 8-Bromo-5-methoxy quinolin-4-ol QM_Br->Kinase_A Blocks ATP Binding Site Apoptosis Apoptosis / Cell Cycle Arrest Signaling_Cascade->Apoptosis Inhibits

Caption: Hypothesized kinase inhibition pathway for this compound (QM-Br).

Phase 1: Phenotypic Screening and Target Class Identification

The initial phase is designed to confirm that the compound has a biological effect and to narrow down the potential mechanism to a general class. The primary experiment is a broad-spectrum cell viability assay across multiple cancer cell lines.

Experiment: Multi-Cell Line Cytotoxicity Profiling

Objective: To determine if this compound induces cell death or inhibits proliferation in cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Rationale: Using a panel of cell lines from different tissues (e.g., breast, colon, lung, brain) can reveal if the compound has broad activity or is selective for certain cancer types. This provides the first clue about its potential target pathway.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., HeLa, HT29, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results should be summarized in a table for clear comparison.

Cell LineTissue of OriginIC50 (µM) of this compoundIC50 (µM) of Control (Gefitinib)
HeLaCervical CancerHypothetical Value11.10[13]
BGC-823Gastric CarcinomaHypothetical Value3.63[13]
T47DBreast CancerHypothetical Value>10
HT29Colon CarcinomaHypothetical Value9.6[8]

Interpretation: Potent activity (low µM or nM IC50 values) across multiple lines, particularly those known to be dependent on kinase signaling (like BGC-823), would strongly support the kinase inhibitor hypothesis.[13]

Phase 2: Target Deconvolution and Validation

If Phase 1 demonstrates potent cytotoxic activity, the next step is to identify the specific molecular target(s).

Experiment: Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of the compound within intact cells by measuring changes in protein thermal stability upon ligand binding.

Rationale: The binding of a small molecule to its target protein typically stabilizes the protein, increasing its melting temperature. CETSA is a powerful method for confirming target engagement in a physiological context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the most sensitive cell line from Phase 1 to ~80% confluency. Treat the cells with either the vehicle control or this compound at a concentration of 10x its IC50 for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the protein levels using Western Blotting for specific kinase targets (e.g., AKT, PI3K, EGFR) or by mass spectrometry for an unbiased, proteome-wide analysis.

Visualization of the CETSA Workflow

CETSA_Workflow Start Treat Cells (Vehicle vs. QM-Br) Heat Apply Temperature Gradient Start->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Spin Centrifuge to Pellet Aggregates Lyse->Spin Analyze Analyze Soluble Fraction (Supernatant) by Western Blot / MS Spin->Analyze Result Identify Stabilized Proteins (Targets) Analyze->Result

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Pathway Elucidation and Functional Confirmation

Once a putative kinase target is identified, the final phase is to confirm that its inhibition is responsible for the observed cellular phenotype.

Experiment: Western Blot Analysis of Downstream Signaling

Objective: To measure the phosphorylation status of key downstream substrates of the identified target kinase.

Rationale: If this compound inhibits a specific kinase, the phosphorylation of that kinase's direct substrates should decrease in a dose-dependent manner. For example, if the target is in the PI3K/AKT/mTOR pathway, one would expect to see a reduction in phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).[12]

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat the target cells with increasing concentrations of the compound (e.g., 0, 0.1x, 1x, 10x IC50) for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-AKT Ser473). Also, probe a separate blot or strip and re-probe the same blot for the total protein (e.g., anti-Total-AKT) and a loading control (e.g., anti-GAPDH).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing compound concentration confirms pathway inhibition.

Data Presentation
Treatment Concentrationp-AKT (Ser473) IntensityTotal AKT Intensityp-AKT / Total AKT Ratio
Vehicle ControlHypothetical ValueHypothetical Value1.00 (Normalized)
0.1x IC50Hypothetical ValueHypothetical ValueHypothetical Value
1.0x IC50Hypothetical ValueHypothetical ValueHypothetical Value
10x IC50Hypothetical ValueHypothetical ValueHypothetical Value

A dose-dependent decrease in the p-AKT/Total AKT ratio would provide strong evidence that this compound inhibits the PI3K/AKT signaling pathway.[12]

Conclusion and Future Directions

This technical guide outlines a logical, phased approach to systematically investigate the hypothesis that this compound acts as a kinase inhibitor. By progressing from broad phenotypic assays to specific target validation and pathway analysis, researchers can build a robust, evidence-based understanding of the compound's mechanism of action. Positive results from this workflow would justify further preclinical development, including in vitro kinase profiling against a broad panel of kinases, structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventual in vivo efficacy studies in relevant disease models. The quinoline scaffold remains a rich source of therapeutic innovation, and a rigorous mechanistic investigation is the critical first step in unlocking the potential of novel derivatives like this compound.[1]

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8-Bromo-5-methoxyquinolin-4-ol solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 8-Bromo-5-methoxyquinolin-4-ol in DMSO and Methanol for Drug Discovery Applications

Introduction

This compound is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. Quinoline scaffolds are found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitutions of a bromine atom, a methoxy group, and a hydroxyl group on the quinoline core of this particular molecule suggest its potential as a novel scaffold for targeted therapies.

In the early stages of drug discovery, understanding the solubility of a compound is of paramount importance.[4] Poor solubility can hinder accurate in vitro screening, complicate formulation for in vivo studies, and ultimately lead to the failure of promising drug candidates due to poor bioavailability.[4][5] Dimethyl sulfoxide (DMSO) and methanol are two of the most common solvents used in the laboratory for dissolving and handling chemical compounds for screening and analysis.[6][7][8] Their distinct physicochemical properties mean they will interact differently with a given solute, making a thorough understanding of a compound's solubility in each a critical piece of data for any research scientist.

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in DMSO and methanol. It is designed for researchers, scientists, and drug development professionals, offering insights into the molecular interactions governing solubility and a detailed protocol for its experimental determination.

Section 1: Physicochemical Properties and Solubility Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[8][9] A detailed analysis of the molecular structures of this compound, DMSO, and methanol is therefore essential to predict its solubility behavior.

1.1: Molecular Structure Analysis of this compound

The structure of this compound contains several key functional groups that will dictate its solubility:

  • Quinoline Core: The fused benzene and pyridine rings form a large, relatively non-polar aromatic system. This bicyclic structure contributes to the molecule's overall size and can limit solubility in highly polar solvents.[10][11]

  • Hydroxyl (-OH) Group: The hydroxyl group at the 4-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will significantly enhance the molecule's ability to interact with polar solvents.[9][10]

  • Methoxy (-OCH3) Group: The methoxy group at the 5-position is moderately polar and can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.

  • Bromo (-Br) Group: The bromine atom at the 8-position is an electronegative atom that adds to the molecular weight and volume. While it contributes to some dipole character, its primary effect is often an increase in the non-polar surface area.

Overall, this compound is a moderately polar molecule. The presence of the hydroxyl and methoxy groups provides sites for favorable interactions with polar solvents, but the large, non-polar quinoline ring system will be a competing factor.

1.2: Solvent Properties: DMSO vs. Methanol

DMSO and methanol are both polar solvents, but they belong to different classes with distinct properties that will influence their interaction with this compound.

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH3OH)
Class Polar AproticPolar Protic
Polarity HighHigh
Hydrogen Bonding Acceptor onlyDonor and Acceptor
Dielectric Constant ~47~33
Boiling Point 189 °C64.7 °C[7]

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent.[6] Its high dielectric constant and ability to act as a strong hydrogen bond acceptor make it an exceptional solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[6][12][13] This versatility is why DMSO is widely used to create stock solutions in drug discovery.[6]

Methanol is the simplest alcohol and is a polar protic solvent. The hydroxyl group in methanol allows it to act as both a hydrogen bond donor and acceptor, similar to water.[14] It is miscible with water and a broad range of organic solvents.[14]

1.3: Theoretical Solubility Assessment

Based on the "like dissolves like" principle, we can make the following predictions:

  • In DMSO: this compound is expected to exhibit high solubility in DMSO. The strong hydrogen bond accepting capability of DMSO will readily interact with the hydroxyl group of the solute. Furthermore, the large, polarizable nature of DMSO can effectively solvate the quinoline ring system. DMSO's ability to dissolve a wide range of compounds makes it a very likely candidate for effectively dissolving this substituted quinoline.[6][12]

  • In Methanol: The solubility of this compound in methanol is predicted to be moderate to good . Methanol's ability to both donate and accept hydrogen bonds will allow for strong interactions with the solute's hydroxyl and methoxy groups. However, the relatively large, non-polar quinoline core may be less favorably solvated by the smaller, more structured methanol molecules compared to DMSO. The solubility in methanol will likely be lower than in DMSO.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in DMSO and methanol.

G Molecular Interactions Influencing Solubility cluster_solute This compound cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute Quinoline Core (Non-polar) OH -OH Group (H-bond donor/acceptor) Solute->OH OCH3 -OCH3 Group (H-bond acceptor) Solute->OCH3 Br -Br Group Solute->Br DMSO S=O Group (Strong H-bond acceptor) OH->DMSO Strong H-bond Methanol -OH Group (H-bond donor/acceptor) OH->Methanol Strong H-bond OCH3->DMSO H-bond OCH3->Methanol H-bond

Caption: Key intermolecular forces between the solute and solvents.

Section 2: Experimental Determination of Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[15]

2.1: The Shake-Flask Method: A Gold Standard Protocol

This protocol outlines the steps to determine the solubility of this compound.

Materials:

  • This compound (solid)

  • DMSO (anhydrous, high purity)

  • Methanol (anhydrous, high purity)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated pipettes

  • Analytical balance

  • HPLC system

Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the chosen solvent (either DMSO or methanol) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period, typically 24-48 hours, to ensure that the solution has reached equilibrium.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[15]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[15]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

The following diagram outlines the experimental workflow for the shake-flask method.

G Shake-Flask Solubility Determination Workflow start Start step1 Add excess solid to a vial start->step1 step2 Add known volume of solvent (DMSO or Methanol) step1->step2 step3 Equilibrate on shaker (24-48h at constant T) step2->step3 step4 Centrifuge to pellet undissolved solid step3->step4 step5 Filter supernatant (0.2 µm PTFE filter) step4->step5 step6 Dilute sample for analysis step5->step6 step7 Quantify concentration using HPLC step6->step7 end Report Solubility (e.g., mg/mL) step7->end

Caption: Workflow for the shake-flask solubility determination method.

2.2: Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of a solute in a saturated solution.[15] A general method would involve:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and plot the peak area against the concentration to generate a calibration curve.

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

  • Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the concentration of the original saturated solution.

2.3: Data Presentation and Interpretation

Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at a specified temperature.[15] This data is invaluable for:

  • Stock Solution Preparation: Knowing the maximum solubility allows for the preparation of highly concentrated stock solutions without the risk of precipitation.

  • Assay Development: It helps in determining the appropriate concentration range for in vitro and in vivo experiments, ensuring the compound remains in solution.

  • Formulation Development: Solubility data is a critical parameter for developing suitable formulations for preclinical and clinical studies.

Section 3: Practical Considerations and Troubleshooting

3.1: Factors Influencing Experimental Accuracy
  • Temperature: The solubility of solids generally increases with temperature.[10][11] Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.

  • Purity: The purity of both the solute and the solvent can affect solubility. Impurities can either increase or decrease the observed solubility.

  • Equilibration Time: It is essential to allow sufficient time for the system to reach equilibrium. Inadequate equilibration time will result in an underestimation of the true solubility.

3.2: Common Challenges and Solutions
  • Compound Instability: If the compound is unstable in the chosen solvent over the equilibration period, this can lead to inaccurate results. Stability can be assessed by analyzing the sample at different time points.

  • Solvent Effects in Biological Assays: While DMSO is an excellent solvent, it can have effects on biological systems, even at low concentrations.[5][6] It is important to include appropriate vehicle controls in all experiments.

  • Supersaturation: It is possible to create a supersaturated solution, which is thermodynamically unstable. The shake-flask method, by starting with an excess of solid, is designed to determine the equilibrium solubility and avoid issues of supersaturation.

Conclusion

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
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  • 2-(2-quinolyl)quinoline. (n.d.). Solubility of Things.
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  • Methanol. (n.d.). PubChem.
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  • Dimethyl sulfoxide (DMSO). (n.d.). MedchemExpress.com.
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  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.

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An In-depth Technical Guide to the Physicochemical Characterization of 8-Bromo-5-methoxyquinolin-4-ol: Melting Point and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the melting point and assessing the chemical stability of the novel heterocyclic compound, 8-Bromo-5-methoxyquinolin-4-ol. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount for predicting its behavior, formulating a stable drug product, and ensuring its safety and efficacy. While specific experimental data for this compound is not yet widely published, this guide establishes the theoretical groundwork and detailed experimental protocols necessary for its complete characterization.

Theoretical Considerations: Predicting the Physicochemical Landscape

The structure of this compound, a substituted quinolin-4-ol, suggests a crystalline solid at room temperature with a relatively high melting point. The quinoline core, a bicyclic aromatic heterocycle, provides a rigid planar structure conducive to efficient crystal lattice packing. The presence of a hydroxyl group at the 4-position and a bromine atom at the 8-position introduces the potential for strong intermolecular interactions, including hydrogen bonding and halogen bonding, which would further contribute to a high melting point. The methoxy group at the 5-position will influence the molecule's polarity and electronic distribution, which can also impact its crystal packing and, consequently, its melting point.

The stability of this compound is predicted to be influenced by several factors inherent to its structure. The quinoline ring system is generally stable; however, the presence of the bromo and methoxy substituents, along with the hydroxyl group, introduces potential sites for degradation. The carbon-bromine bond can be susceptible to photolytic cleavage, while the methoxy group could undergo hydrolysis under acidic conditions. The quinolin-4-ol tautomer is generally the more stable form compared to the quinolin-4-one, but its susceptibility to oxidation should be considered.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For a novel compound like this compound, an accurate melting point determination is a critical first step in its characterization and serves as an important indicator of purity.[1][2][3]

Recommended Protocol: Capillary Melting Point Determination

This standard and widely accepted method provides a precise determination of the melting range.[3]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and completely dry)[1]

  • Spatula

  • Mortar and pestle

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is a fine, homogenous powder. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.[1][4]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[2]

  • Initial Approximate Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[4]

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[2] Prepare a new capillary with the sample and place it in the apparatus. Set a slow heating rate of 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Comprehensive Stability Assessment: A Forced Degradation Approach

To thoroughly understand the intrinsic stability of this compound, a forced degradation or stress testing study is essential.[5][6][7][8] This involves subjecting the compound to a variety of harsh conditions to accelerate its decomposition and identify potential degradation products and pathways.[6] This information is invaluable for developing stable formulations, determining appropriate storage conditions, and establishing shelf-life.[6]

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (Pure API) Solution Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Solution->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Expose to Stress Thermal Thermal Stress (Solid & Solution, e.g., 80°C) Solution->Thermal Expose to Stress Photo Photostability (ICH Q1B conditions) Solution->Photo Expose to Stress HPLC Stability-Indicating HPLC Method (Quantify parent & degradants) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS (Identify degradant structures) HPLC->LCMS Characterize Peaks Pathways Identify Degradation Pathways HPLC->Pathways Intrinsic_Stability Determine Intrinsic Stability HPLC->Intrinsic_Stability Method_Validation Validate Analytical Method HPLC->Method_Validation NMR NMR Spectroscopy (Structure elucidation) LCMS->NMR Confirm Structures LCMS->Pathways LCMS->Intrinsic_Stability LCMS->Method_Validation NMR->Pathways NMR->Intrinsic_Stability NMR->Method_Validation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

3.2.1. Acid and Base Hydrolysis

  • Procedure: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Heat the solutions (e.g., at 60-80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Rationale: This assesses susceptibility to pH-dependent degradation. The methoxy group may be susceptible to acid hydrolysis.

3.2.2. Oxidative Degradation

  • Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.

  • Rationale: The electron-rich quinoline ring and the phenol-like hydroxyl group could be susceptible to oxidation.

3.2.3. Thermal Degradation

  • Procedure: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C) for an extended period.[8]

  • Rationale: This evaluates the compound's stability at temperatures it might encounter during processing or storage.

3.2.4. Photostability

  • Procedure: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

  • Rationale: The presence of a bromo substituent can sometimes increase photosensitivity.

Advanced Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides quantitative information on the thermal stability and decomposition of a material by measuring the change in mass as a function of temperature.[9][10]

TGA Experimental Protocol

Apparatus and Materials:

  • Thermogravimetric Analyzer (TGA)

  • Sample of this compound

  • TGA sample pan (e.g., alumina or platinum)

  • Inert gas supply (e.g., nitrogen)

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into the TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis: The instrument will generate a thermogram, plotting the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.[11]

The following diagram illustrates a conceptual TGA analysis workflow.

TGA_Workflow start Start sample_prep Sample Preparation Weigh 5-10 mg of This compound start->sample_prep instrument_setup Instrument Setup Place sample in TGA Purge with N2 sample_prep->instrument_setup heating Heating Program Ramp temperature at 10°C/min (e.g., 25°C to 600°C) instrument_setup->heating data_acquisition Data Acquisition Record Mass vs. Temperature heating->data_acquisition analysis Data Analysis Plot TGA curve Determine onset of decomposition data_acquisition->analysis end End analysis->end

Caption: Thermogravimetric Analysis (TGA) Workflow.

Data Summary and Interpretation

The experimental data obtained from these studies should be meticulously documented and summarized for easy comparison and interpretation.

Table 1: Physicochemical Properties of this compound

ParameterExperimental ValueMethod
Melting Point (°C)To be determinedCapillary Method
Thermal Decomposition Onset (°C)To be determinedTGA

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 80°C, 24hTo be determinedTo be determinede.g., Color change, precipitation
0.1 M NaOH, 80°C, 24hTo be determinedTo be determined
3% H2O2, RT, 24hTo be determinedTo be determined
Heat (Solid), 80°C, 7 daysTo be determinedTo be determined
Photostability (ICH Q1B)To be determinedTo be determined

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the melting point and stability of this compound. By following these detailed protocols, researchers and drug development professionals can generate the critical data necessary to advance this compound through the development pipeline. The insights gained from these studies will be fundamental in defining its quality control parameters, guiding formulation strategies, and ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Klick, S., Muzaffar, A., Hofer, J., & Holzgrabe, U. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-824.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform.
  • BioProcess International. (2010, October 31). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
  • University of South Alabama. (n.d.). Experiment 1 - Melting Points.
  • University of Calgary. (n.d.). Melting point determination.
  • Kowalska, S., et al. (2022).
  • University of Anbar. (n.d.). Melting Point.
  • Stanford Research Systems. (n.d.). Melting Point Determination.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
  • MDPI. (2021).
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).

Sources

An In-depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromo-5-methoxyquinolin-4-ol is a halogenated quinoline derivative with a structural framework that suggests significant potential in medicinal chemistry and drug discovery. The quinolin-4-one scaffold, a tautomeric form of the title compound, is a well-established pharmacophore found in numerous therapeutic agents. The presence of a bromine atom and a methoxy group at strategic positions on the quinoline ring offers opportunities for modulating the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Introduction to the Quinoline Scaffold and the Significance of this compound

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of natural and synthetic bioactive compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for extensive structural modifications to fine-tune its therapeutic efficacy and selectivity.

This compound, with its specific substitution pattern, presents an intriguing candidate for further investigation. The bromine atom at the 8-position can influence the compound's lipophilicity and metabolic stability, and may also participate in halogen bonding interactions with biological targets. The methoxy group at the 5-position can modulate the electronic properties of the aromatic system and potentially impact receptor binding. Furthermore, the 4-hydroxy group is crucial for the compound's ability to exist in tautomeric equilibrium with its 4-oxo form, 8-Bromo-5-methoxyquinolin-4(1H)-one. This tautomerism can be critical for its interaction with biological macromolecules.

Nomenclature and Chemical Identifiers

To ensure clarity and facilitate information retrieval, a comprehensive list of synonyms and identifiers for this compound is provided below.

Identifier TypeValue
IUPAC Name This compound
Synonyms 8-bromo-5-methoxyquinolin-4(1H)-one, 5-Methoxy-8-bromoquinolin-4-ol, 8-bromo-5-methoxy-1H-quinolin-4-one, 8-bromo-5-methoxy-1,4-dihydroquinolin-4-one
CAS Number 99365-44-3[1]
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Other Identifiers DTXSID60677797, MFCD21248894, SCHEMBL3575595, AKOS014850620, FT-0682321

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is most commonly achieved through the Gould-Jacobs reaction.[2][3] This established methodology involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolin-4-one ring system.

Proposed Synthetic Pathway via Gould-Jacobs Reaction

A plausible and efficient route to this compound is outlined below, starting from the commercially available 2-bromo-5-methoxyaniline.

Gould-Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation aniline 2-Bromo-5-methoxyaniline intermediate Anilinomethylenemalonate intermediate aniline->intermediate Heat (e.g., 100-140°C) emme Diethyl ethoxymethylenemalonate (EMME) emme->intermediate cyclization_intermediate Anilinomethylenemalonate intermediate product_ester Ethyl 8-bromo-5-methoxy- 4-hydroxyquinoline-3-carboxylate cyclization_intermediate->product_ester High-boiling solvent (e.g., Diphenyl ether, ~250°C) ester_hydrolysis Ethyl 8-bromo-5-methoxy- 4-hydroxyquinoline-3-carboxylate carboxylic_acid 8-Bromo-5-methoxy- 4-hydroxyquinoline-3-carboxylic acid ester_hydrolysis->carboxylic_acid 1. NaOH (aq) 2. Acidification final_product This compound carboxylic_acid->final_product Heat (Decarboxylation) Anticancer_MoA cluster_compound This compound cluster_effects Cellular Effects compound This compound topo Topoisomerase I compound->topo Inhibition enzymes Metalloenzymes compound->enzymes Chelation/Inhibition apoptotic_proteins Apoptotic Pathway Proteins compound->apoptotic_proteins Modulation dna_damage DNA Strand Breaks topo->dna_damage apoptosis Apoptosis apoptotic_proteins->apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle Tautomerism quinolinol This compound (Enol form) quinolinone 8-Bromo-5-methoxyquinolin-4(1H)-one (Keto form) quinolinol->quinolinone Equilibrium

Sources

An In-depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 8-Bromo-5-methoxyquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Molecular Attributes

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitutions of a bromine atom at the 8-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position confer distinct chemical properties that are valuable for further synthetic modifications and biological interactions.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound and related structures is presented below.

PropertyValue for this compoundRelated Compound Data
Molecular Formula C₁₀H₈BrNO₂[1]5-Bromo-8-methoxyquinoline: C₁₀H₈BrNO[2]
Molecular Weight 254.08 g/mol (Calculated)5-Bromo-8-methoxyquinoline: 238.08 g/mol [2]
CAS Number 99365-44-3[1]5-Bromo-8-methoxyquinoline: 10522-47-1[2]
Appearance (Not specified)(Not specified)
Solubility (Not specified)(Not specified)

Synthesis and Characterization

General Synthetic Approaches

The construction of the quinoline core often involves condensation reactions, such as the Combes, Conrad-Limpach, or Doebner-von Miller syntheses, followed by functional group interconversions. For a molecule like this compound, a plausible synthetic route could involve:

  • Preparation of a substituted aniline precursor: This would likely be a 2-bromo-5-methoxyaniline derivative.

  • Cyclization reaction: Reaction of the aniline precursor with a suitable three-carbon component, such as a β-ketoester, to form the quinolin-4-ol ring system.

  • Bromination/Methoxylation: Alternatively, a pre-formed quinolin-4-ol could undergo regioselective bromination and methoxylation. The directing effects of the existing substituents on the quinoline ring would be a critical consideration in this approach.

A study on the bromination of 8-substituted quinolines highlights the complexity of achieving regioselectivity. For instance, the bromination of 8-methoxyquinoline can yield the 5-bromo derivative as the sole product under specific conditions[3].

Workflow for a Potential Synthesis

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Precursor_A Substituted Aniline Target->Precursor_A Disconnect C4-N1 and C2-C3 bonds Precursor_B C3 Synthon (e.g., malonic acid derivative) Target->Precursor_B Aniline 2-Bromo-5-methoxyaniline Cyclization Cyclization with diethyl malonate Aniline->Cyclization Heat, acid catalyst Product This compound Cyclization->Product

Caption: A potential synthetic workflow for this compound.

Applications in Research and Development

The structural motifs present in this compound suggest its utility in several areas of chemical and biological research.

Medicinal Chemistry

The 8-hydroxyquinoline scaffold, a close analog to the 4-hydroxyquinoline core, is known for its metal-chelating properties and has been explored for various therapeutic applications, including as an antimicrobial, anticancer, and neuroprotective agent[4]. The bromine atom at the 8-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. The methoxy group can influence the compound's lipophilicity and metabolic stability.

Materials Science

Quinoline derivatives are also of interest in materials science for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials[4]. The specific substitution pattern of this compound could modulate its photophysical properties, making it a candidate for such applications.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery and materials science. Its calculated molecular weight of 254.08 g/mol and its structural features, including a quinolin-4-ol core, a bromine atom for further synthetic elaboration, and a methoxy group, make it an attractive building block for the development of novel molecules with diverse functionalities. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

  • Crysdot LLC. 8-Bromo-5-methylquinolin-4-ol. Heterocyclic Compounds.
  • National Center for Biotechnology Information. 5-Bromoquinolin-8-ol. PubChem Compound Summary for CID 70974.
  • National Center for Biotechnology Information. 5-Bromo-8-methoxyquinoline-4-carboxylic acid. PubChem Compound Summary for CID 86714563.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Center for Biotechnology Information. 8-Bromoquinoline. PubChem Compound Summary for CID 140109.
  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • National Center for Biotechnology Information. 8-Methoxyquinoline. PubChem Compound Summary for CID 70310.
  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-Bromo-5-methoxyquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol is based on the well-established Gould-Jacobs reaction, a robust method for constructing the quinolin-4-one core.[1][2] This guide details the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for product characterization. It is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction

Quinoline and its derivatives are privileged structures in pharmacology, forming the core of numerous therapeutic agents with activities ranging from antibacterial to anticancer.[3] Specifically, quinolin-4-one (or 4-hydroxyquinoline) derivatives are key intermediates in the synthesis of many commercially significant drugs.[2] this compound serves as a critical building block, allowing for further functionalization at the bromine-substituted position to generate libraries of novel compounds for biological screening.

The synthesis route described herein employs the Gould-Jacobs reaction, which involves two primary stages:

  • Condensation: An aromatic amine, 2-Bromo-5-methoxyaniline, is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.[1][4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[2][4]

This method is reliable and scalable, though it requires careful control of high temperatures for the cyclization step.[2][5]

Reaction Mechanism: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful thermal cyclization method for generating the quinolin-4-one backbone.[2] The mechanism proceeds as follows:

  • Nucleophilic Attack: The synthesis begins with a nucleophilic attack from the nitrogen of 2-Bromo-5-methoxyaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield a stable enamine intermediate, diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate.[4]

  • Electrocyclization: This key step requires significant thermal energy (typically >240 °C). The enamine intermediate undergoes a 6-electron electrocyclization, forming the new heterocyclic ring.[4] This intramolecular reaction is typically the rate-limiting step and necessitates the use of a high-boiling point solvent.

  • Aromatization: A final elimination of a second ethanol molecule occurs, leading to the formation of the aromatic quinoline ring system, yielding the ethyl ester of the target compound.

  • Tautomerization: The product, ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate, exists in equilibrium with its keto tautomer, ethyl 8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. The 4-oxo form is generally favored.[1]

  • Hydrolysis & Decarboxylation (Optional but common): While this protocol stops at the quinolin-4-ol, the resulting ester can be saponified (hydrolyzed) to the corresponding carboxylic acid using a base like sodium hydroxide, followed by thermal decarboxylation to yield the final quinolin-4-one without the ester group.[1][4]

Materials and Equipment

3.1 Reagents and Chemicals

Chemical NameCAS NumberMolecular Wt. ( g/mol )Recommended PuritySupplier
2-Bromo-5-methoxyaniline59557-92-5202.05>98%Sigma-Aldrich, Apollo Scientific
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.23>98%Sigma-Aldrich
Diphenyl ether101-84-8170.21>99%Sigma-Aldrich
Ethanol64-17-546.07AnhydrousFisher Scientific
Hexanes110-54-386.18ACS GradeFisher Scientific

3.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Experimental Protocol

4.1 Safety Precautions

  • 2-Bromo-5-methoxyaniline: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Diphenyl ether: Use in a well-ventilated fume hood. High temperatures are required, posing a risk of severe burns.

  • DEEM: Handle with care.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

4.2 Step-by-Step Procedure

Step 1: Condensation to form the Enamine Intermediate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-methoxyaniline (10.1 g, 50.0 mmol).

  • Add diethyl ethoxymethylenemalonate (DEEM) (11.9 g, 11.0 mL, 55.0 mmol, 1.1 eq.).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting aniline is consumed. During this step, ethanol is evolved as a byproduct.

  • After 2 hours, remove the heat and allow the mixture to cool slightly. The excess DEEM and the ethanol byproduct can be removed under reduced pressure using a rotary evaporator to yield the crude intermediate, diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate, as a viscous oil or low-melting solid. Proceed directly to the next step.

Step 2: Thermal Cyclization

  • Set up a 250 mL three-neck flask equipped with a reflux condenser (with a nitrogen inlet), a thermocouple for temperature monitoring, and a magnetic stirrer.

  • Add diphenyl ether (100 mL) to the flask and preheat it to 245-250 °C using a heating mantle.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether dropwise or in small portions over 30 minutes. CAUTION: The addition may cause vigorous boiling and evolution of ethanol. Control the addition rate to maintain a steady reflux.

  • After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30-45 minutes. The product, ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate, will begin to precipitate from the hot solution.

  • Monitor the reaction completion by TLC.

Step 3: Isolation and Purification

  • Turn off the heating mantle and allow the reaction mixture to cool slowly to room temperature. The product will precipitate as a solid.

  • Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the diphenyl ether solvent.

  • Dry the collected solid under vacuum to afford the crude product.

  • For further purification, the crude solid can be recrystallized from a suitable solvent like ethanol or a mixture of DMF/water.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values should be consulted for the ethyl ester derivative.

  • ¹H NMR & ¹³C NMR: The spectra should be consistent with the structure of ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate. Key signals would include the methoxy group, the ethyl ester protons, and the distinct aromatic protons on the quinoline core.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₁₂BrNO₄, M.W. = 326.14 g/mol ).

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the core reaction mechanism.

G Experimental Workflow for Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 1. Mix 2-Bromo-5-methoxyaniline & Diethyl ethoxymethylenemalonate B 2. Heat at 110-120 °C for 2h A->B C 3. Remove volatiles (Ethanol, excess DEEM) B->C D 4. Add intermediate to hot Diphenyl Ether (250 °C) C->D Crude Intermediate E 5. Maintain at 250 °C for 30-45 min D->E F 6. Cool to RT, then ice bath E->F Precipitate forms G 7. Filter solid product F->G H 8. Wash with Hexanes G->H I 9. Dry under vacuum H->I J Characterization (NMR, MS, MP) I->J Final Product

Caption: A flowchart of the three main stages of the synthesis protocol.

G Simplified Gould-Jacobs Mechanism Start 2-Bromo-5-methoxyaniline + DEEM Intermediate Enamine Intermediate (Anilidomethylenemalonate) Start->Intermediate Condensation (Nucleophilic Attack + Elimination) Cyclized 4-Hydroxyquinoline Ester (Product) Intermediate->Cyclized Thermal 6π Electrocyclization (>240 °C) Ethanol1 Ethanol Intermediate->Ethanol1 byproduct Ethanol2 Ethanol Cyclized->Ethanol2 byproduct

Caption: The key transformations in the Gould-Jacobs reaction pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete cyclization.Ensure the cyclization temperature reaches and is maintained at 250 °C. Use a high-purity, anhydrous high-boiling solvent. Increase reaction time if necessary.
Product loss during workup.Ensure the mixture is thoroughly cooled before filtration. Use cold hexanes for washing to minimize solubility losses.
Dark, Oily ProductResidual diphenyl ether.Wash the filtered solid more extensively with hexanes. Consider a slurry wash in hexanes before a final filtration.
Side reactions/decomposition.Do not exceed the recommended cyclization temperature. Ensure an inert atmosphere (N₂ or Ar) is maintained to prevent oxidation.
Reaction StallsLow temperature.Calibrate the thermocouple and heating mantle to ensure accurate temperature control.
Impure starting materials.Use reagents of the recommended purity. Purify starting aniline if necessary.

References

  • ChemBK. (2024). 2-BROMO-5-METHOXYANILINE.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Maj, E., & Rogoza, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2977. MDPI.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • Mittal, A., et al. (2023). Polysubstituted Quinolines: Synthesis and Applications. ChemistrySelect, 8(30). Wiley Online Library.
  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
  • PubChem. (n.d.). 4-Amino-8-bromo-5-methoxyquinazolin-7-ol.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.

Sources

The Strategic Utility of 8-Bromo-5-methoxyquinolin-4-ol in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Quinolone Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Within this important class of heterocycles, functionalized quinolin-4-ol (or 4-quinolone) cores serve as critical building blocks for drug discovery and development. 8-Bromo-5-methoxyquinolin-4-ol is a strategically designed synthetic intermediate that offers medicinal chemists a versatile platform for molecular elaboration. The presence of a bromine atom at the 8-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 5-position and the hydroxyl group at the 4-position influence the molecule's electronic properties and offer further sites for modification. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key identifiers and expected spectroscopic characteristics, extrapolated from data on closely related analogues.

PropertyValueSource
CAS Number 99365-44-3[2]
Molecular Formula C₁₀H₈BrNO₂N/A
Molecular Weight 254.08 g/mol N/A
Appearance Off-white to pale yellow solidN/A
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.5-12.5 (br s, 1H, -OH), 7.5-7.8 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 6.0-6.2 (d, 1H, H-3), 3.9-4.0 (s, 3H, -OCH₃)Predicted
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~175 (C4), ~150 (C5), ~140 (C8a), ~135 (C2), ~125 (C6), ~120 (C7), ~115 (C4a), ~110 (C8), ~105 (C3), ~56 (OCH₃)Predicted
Mass Spectrometry (ESI-MS) m/z: 253.98 [M-H]⁻, 255.98 [M+H]⁺ (showing characteristic isotopic pattern for Bromine)Predicted
Infrared (IR) Spectroscopy ν (cm⁻¹): 3400-3200 (O-H), ~1650 (C=O), ~1600, 1500 (C=C aromatic), ~1250 (C-O)Predicted

Synthesis of this compound: A Proposed Route

Workflow for the Synthesis of this compound

cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Regioselective Bromination A 3-Methoxyaniline C Intermediate Enamine A->C Reaction B Diethyl (ethoxymethylene)malonate B->C D 5-Methoxyquinolin-4-ol C->D Thermal Cyclization E 5-Methoxyquinolin-4-ol G This compound E->G Bromination F N-Bromosuccinimide (NBS) F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 5-Methoxyquinolin-4-ol (Gould-Jacobs Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 equiv) and diethyl (ethoxymethylene)malonate (1.05 equiv).

  • Initial Reaction: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Cyclization: Increase the temperature to 240-250 °C and heat for an additional 30-60 minutes. This high-temperature step drives the thermal cyclization to form the quinolin-4-ol ring system.

  • Workup: Cool the reaction mixture to approximately 100 °C and add diphenyl ether or Dowtherm A to facilitate stirring. Allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Purification: Collect the solid by filtration, wash with hexane or toluene to remove the high-boiling solvent, and then with ethanol. The resulting solid can be further purified by recrystallization from ethanol or acetic acid to yield 5-methoxyquinolin-4-ol.

Experimental Protocol: Synthesis of this compound (Bromination)
  • Reaction Setup: Dissolve 5-methoxyquinolin-4-ol (1.0 equiv) in a suitable solvent such as acetic acid or DMF in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise to the stirred solution at room temperature. The methoxy group at the 5-position is an ortho-, para-director, and the 8-position is sterically accessible, favoring bromination at this site.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to afford pure this compound.

Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The C8-Br bond is amenable to both Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), enabling the introduction of a wide variety of substituents at this position.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-5-methoxyquinolin-4-ols

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

cluster_0 Suzuki-Miyaura Coupling A This compound D 8-Aryl-5-methoxyquinolin-4-ol A->D Coupling B Arylboronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 8-aryl-5-methoxyquinolin-4-ol.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O9075-90
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10080-95
PdCl₂(dppf)dppfCs₂CO₃DMF9070-85
Buchwald-Hartwig Amination: Synthesis of 8-Amino-5-methoxyquinolin-4-ols

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[4] This reaction allows for the introduction of primary and secondary amines at the 8-position of the quinoline core.

cluster_0 Buchwald-Hartwig Amination A This compound D 8-(R¹R²N)-5-methoxyquinolin-4-ol A->D Amination B Amine (R¹R²NH) B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) C->D

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-5-methoxyquinolin-4-ol.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene11070-88
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane10065-85
PEPPSI-IPrNoneLHMDSTHF8075-92

Conclusion: A Gateway to Novel Quinolone Derivatives

This compound stands out as a highly valuable and versatile intermediate for the synthesis of novel quinolone derivatives. Its strategic functionalization allows for the selective introduction of a wide range of aryl and amino substituents at the 8-position through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in their quest for new therapeutic agents and functional materials. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel molecules with significant biological and material applications.

References

  • National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
  • Wikipedia. (2023). Suzuki reaction.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 8-Bromo-5-methoxyquinolin-4-ol in Modern Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this privileged class of heterocycles, this compound emerges as a particularly valuable and versatile building block for the synthesis of novel molecular entities. The strategic placement of the bromine atom at the 8-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This, combined with the inherent biological relevance of the quinolin-4-ol core, makes it a highly sought-after intermediate in drug discovery and development programs.

This comprehensive guide provides detailed application notes and step-by-step protocols for the four major classes of cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions. The methodologies presented herein are designed to be a practical resource for researchers, offering not just procedural details but also insights into the underlying mechanistic principles and key reaction parameters.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 8-position, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) catalyst. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative Addition->Ar-Pd(II)(Br)Ln Transmetalation Transmetalation Ar-Pd(II)(Br)Ln->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Transmetalation->Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln->Pd(0)Ln Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')Ln->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different arylboronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-phenyl-5-methoxyquinolin-4-ol.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10080-90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME8575-85

II. Mizoroki-Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond with a high degree of stereoselectivity, typically favoring the trans isomer.[2] This reaction allows for the introduction of alkenyl substituents at the 8-position of the quinoline core, providing access to a diverse range of conjugated systems.

Mechanistic Rationale

The Mizoroki-Heck reaction proceeds via a palladium-catalyzed cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the alkenylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Heck_Reaction_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative Addition->Ar-Pd(II)(Br)Ln Migratory Insertion Migratory Insertion Ar-Pd(II)(Br)Ln->Migratory Insertion Alkene Alkene-Pd(II) Complex Alkene-Pd(II) Complex Migratory Insertion->Alkene-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkene-Pd(II) Complex->Beta-Hydride Elimination H-Pd(II)(Br)Ln H-Pd(II)(Br)Ln Alkene-Pd(II) Complex->H-Pd(II)(Br)Ln Ar-Alkene Ar-Alkene Beta-Hydride Elimination->Ar-Alkene H-Pd(II)(Br)Ln->Pd(0)Ln Regeneration

Figure 2: Simplified Catalytic Cycle of the Mizoroki-Heck Reaction.
Protocol: Mizoroki-Heck Reaction of this compound with n-Butyl Acrylate

This protocol is adapted from a general procedure for the Mizoroki-Heck reaction of aryl halides with acrylates and may require optimization.[3]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add triethylamine (1.5 mmol, 1.5 equiv.) and N,N-dimethylformamide (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-alkenylated quinoline derivative.

Data Presentation: Representative Mizoroki-Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10070-85
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8065-80
3Methyl vinyl ketonePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cy₂NMeDioxane11070-90

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction provides a direct route to 8-alkynyl-5-methoxyquinolin-4-ol derivatives, which are valuable intermediates in the synthesis of complex natural products and functional materials.

Mechanistic Rationale

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative Addition->Ar-Pd(II)(Br)Ln Transmetalation Transmetalation Ar-Pd(II)(Br)Ln->Transmetalation Ar-Pd(II)(C≡CR')Ln Ar-Pd(II)(C≡CR')Ln Transmetalation->Ar-Pd(II)(C≡CR')Ln Ar-Pd(II)(C≡CR')Ln->Pd(0)Ln Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR')Ln->Reductive Elimination Ar-C≡CR' Ar-C≡CR' Reductive Elimination->Ar-C≡CR' H-C≡CR' H-C≡CR' Deprotonation Deprotonation H-C≡CR'->Deprotonation Base, Cu(I) Cu(I)-C≡CR' Cu(I)-C≡CR' Deprotonation->Cu(I)-C≡CR' Cu(I)-C≡CR'->Transmetalation to Pd cycle

Figure 3: Simplified Catalytic Cycles of the Sonogashira Reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general procedure and may require optimization for different terminal alkynes.[4]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen.

  • Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(phenylethynyl)-5-methoxyquinolin-4-ol.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT80-90
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF5075-85
3TrimethylsilylacetylenePd₂(dba)₃ (2)CuI (4)PiperidineToluene7085-95

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction has become an indispensable tool in medicinal chemistry, enabling the synthesis of a wide array of aryl and heteroaryl amines.[6] For this compound, this reaction allows for the introduction of various primary and secondary amines at the 8-position.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative Addition->Ar-Pd(II)(Br)Ln Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)Ln->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln->Pd(0)Ln Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')Ln->Reductive Elimination Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Figure 4: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is adapted from a procedure for the amination of the structurally similar 5-bromo-8-benzyloxyquinoline.[7][8] The phenolic hydroxyl of this compound may require protection (e.g., as a benzyl ether) prior to the coupling reaction, followed by deprotection. The following protocol assumes the use of a protected quinolinol.

Materials:

  • 8-Bromo-5-methoxy-4-(benzyloxy)quinoline (or other protected derivative)

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous, degassed toluene (5 mL).

  • Add 8-Bromo-5-methoxy-4-(benzyloxy)quinoline (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-anilino-5-methoxy-4-(benzyloxy)quinoline.

  • Subsequent deprotection (e.g., by hydrogenolysis for a benzyl group) will yield the final product.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (5)XPhos (10)NaOt-BuToluene11080-90
2MorpholinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Dioxane10075-85
3BenzylaminePd(OAc)₂ (3)SPhos (6)K₃PO₄t-BuOH9080-95

V. Conclusion and Future Directions

The cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—represent a powerful toolkit for the functionalization of this compound. The ability to introduce a wide variety of substituents at the 8-position with high efficiency and predictability makes this building block an invaluable asset in the quest for novel small molecule therapeutics. The protocols provided herein serve as a robust starting point for researchers to explore the vast chemical space accessible from this versatile quinoline derivative. Further optimization of reaction conditions and exploration of novel coupling partners will undoubtedly lead to the discovery of new compounds with significant biological activities.

References

  • Mizoroki-Heck reaction scale up. Biblio. URL: https://www.biblio.
  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1943. URL: https://www.researchgate.
  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. URL: https://www.researchgate.net/publication/322549219_Cross-Coupling_Reactions_A_Practical_Guide
  • Heck Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. URL: https://www.researchgate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. URL: https://www.researchgate.
  • Huang, Y., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94–99. URL: https://pubmed.ncbi.nlm.nih.gov/38150242/
  • Sonogashira Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Sonogashira_Coupling
  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. URL: https://www.mdpi.com/1420-3049/25/15/3467
  • Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions. ResearchGate. URL: https://www.researchgate.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6238b1b2221543666b6c5e8c
  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003159239-1/cross-coupling-reactions-knowledge-references
  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464293/
  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. URL: https://www.semanticscholar.org/paper/The-Mizoroki-Heck-reaction-in-organic-and-aqueous-a-Al-Dhafiri-Bedford/7f0d3e5b3c5a0e1e9b2f7d8c9a0b1e8d6c7e3c4f
  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][3] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. URL: https://www.researchgate.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. URL: https://www.researchgate.net/publication/233726584_A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. URL: https://www.mdpi.com/2073-4344/11/4/478
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. URL: https://eprints.soton.ac.uk/425516/
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-reaction-of-5-bromoindole-15-with-phenylacetylene-16-a_fig3_264445353
  • Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. Benchchem. URL: https://www.benchchem.com/application-notes/B1319779/sonogashira-coupling-of-1-bromo-4-propylsulfanylbenzene-with-terminal-alkynes
  • Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate. URL: https://www.researchgate.net/publication/287991979_Palladium-Catalyzed_C-H_Functionalization_of_Ferrocene_Carboxylic_Acid_by_using_8-Aminoquinoline_as_a_Removable_Directing_Group

Sources

Application Note: 8-Bromo-5-methoxyquinolin-4-ol as a Versatile Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 8-Bromo-5-methoxyquinolin-4-ol in drug discovery.

Introduction: The Quinolin-4-one Scaffold and Its Therapeutic Promise

The quinolin-4-one (also known as quinolone) core is a privileged heterocyclic scaffold that holds a significant place in medicinal chemistry.[1][2] Compounds bearing this motif have demonstrated a vast spectrum of biological activities, leading to the development of numerous marketed drugs, particularly in the antibiotic space.[1] Beyond their antibacterial effects, quinoline derivatives have been extensively investigated for a range of pharmacological applications, including anticancer, antimalarial, and anti-inflammatory activities.[2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

This application note focuses on a specific, strategically substituted derivative: This compound . The rationale for investigating this compound stems from the unique contributions of its substituents:

  • The 8-Bromo Group : The bromine atom at the 8-position is not merely a substituent but a key synthetic handle. It provides an excellent site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[3]

  • The 5-Methoxy Group : Methoxy groups are prevalent in many natural products and FDA-approved drugs, often contributing to improved metabolic stability and target affinity.[4][5] Specifically, 8-methoxyquinoline derivatives have been identified as promising antitumor agents, with some acting through the inhibition of critical cell signaling pathways like PI3K/AKT/mTOR.[6][7]

  • The Quinolin-4-ol Core : This core structure is a known pharmacophore that can mimic the adenine region of ATP, making it an ideal candidate for targeting the ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[8]

Given this strategic design, this compound represents a promising starting point for the discovery of novel kinase inhibitors. This guide provides a comprehensive overview of its potential applications and detailed protocols for its characterization in a drug discovery workflow.

Postulated Mechanism of Action: Kinase Inhibition

Protein kinases regulate a multitude of cellular processes, and their aberrant activity is a primary driver of oncogenesis.[8] The structural features of this compound suggest its potential to function as an ATP-competitive kinase inhibitor. This hypothesis is grounded in the ability of the quinolin-4-one scaffold to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. Inhibition of a specific kinase or kinase family could disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. A plausible downstream effect of inhibiting oncogenic kinases is the induction of apoptosis and cell cycle arrest in cancer cells.[6][7]

cluster_workflow Drug Discovery Workflow for this compound Compound This compound Kinase_Screen Primary Screen: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Compound->Kinase_Screen Hit_Identified Hit Identification (Potent Inhibition of Target Kinase X) Kinase_Screen->Hit_Identified Cell_Assay Secondary Screen: Cell Viability/Cytotoxicity Assay (e.g., MTT) Hit_Identified->Cell_Assay Target_Engagement Tertiary Screen: Cellular Target Engagement (e.g., NanoBRET™) Cell_Assay->Target_Engagement Lead_Opt Lead Optimization (SAR via Cross-Coupling) Target_Engagement->Lead_Opt

Caption: High-level workflow for evaluating this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies to systematically evaluate the potential of this compound as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Profiling (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase of interest. It utilizes a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[8]

Rationale: This is the foundational assay to test the primary hypothesis that the compound inhibits kinase activity. A low IC₅₀ value indicates potent inhibition and qualifies the compound as a "hit" for further investigation. Staurosporine, a non-selective kinase inhibitor, serves as a robust positive control for assay validation.[8]

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase or cyclin-dependent kinase)

  • Kinase-specific substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • This compound

  • Staurosporine (positive control)

  • DMSO (Dimethyl sulfoxide, vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

cluster_protocol Kinase Inhibition Assay Workflow (ADP-Glo) start Prepare serial dilution of This compound in DMSO add_cmpd Add 25 nL of compound or control (DMSO) to 384-well plate start->add_cmpd Step 1 add_kinase Add 2.5 µL of Kinase + Substrate mix add_cmpd->add_kinase Step 2 incubate1 Incubate for 15 min at RT (Compound-Kinase Binding) add_kinase->incubate1 Step 3 add_atp Initiate reaction by adding 2.5 µL ATP incubate1->add_atp Step 4 incubate2 Incubate for 60 min at 30°C (Kinase Reaction) add_atp->incubate2 Step 5 add_adpglo Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate2->add_adpglo Step 6 incubate3 Incubate for 40 min at RT add_adpglo->incubate3 Step 7 add_detect Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate3->add_detect Step 8 incubate4 Incubate for 30 min at RT add_detect->incubate4 Step 9 read Measure Luminescence (Plate Reader) incubate4->read Step 10

Sources

Synthesis of 8-Bromo-5-methoxyquinolin-4-ol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinolin-4-ol Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry and drug development, present in a wide array of therapeutic agents with activities spanning antibacterial, antimalarial, and anticancer applications.[1][2] Specifically, the 4-hydroxyquinoline (or quinolin-4-one) core is of significant interest due to its versatile biological activities. The synthesis of substituted quinolin-4-ols, such as 8-Bromo-5-methoxyquinolin-4-ol, provides crucial intermediates for the development of novel pharmaceutical candidates. The bromine atom at the 8-position and the methoxy group at the 5-position offer handles for further chemical modifications, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This application note provides a comprehensive, in-depth guide to the laboratory synthesis of this compound. The synthetic strategy is centered around the Gould-Jacobs reaction, a robust and well-established method for the preparation of 4-hydroxyquinoline derivatives.[1][3] This process involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. We will detail both conventional and microwave-assisted protocols for the cyclization step, offering flexibility in experimental setup. Furthermore, this guide includes a protocol for the synthesis of the requisite, non-commercially available aniline precursor, 2-Bromo-5-methoxyaniline.

Reaction Scheme

The synthesis of this compound is a multi-step process that begins with the preparation of the key aniline intermediate, followed by the two stages of the Gould-Jacobs reaction.

Reaction_Scheme cluster_0 Part 1: Synthesis of 2-Bromo-5-methoxyaniline cluster_1 Part 2: Gould-Jacobs Reaction A 4-Bromo-3-nitroanisole B 2-Bromo-5-methoxyaniline A->B Fe, NH4Cl Ethanol/Water, Reflux D Diethyl 2-((2-bromo-5-methoxyanilino)methylidene)malonate B->D Condensation Heat C Diethyl ethoxymethylenemalonate (DEEM) C->D E Ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate D->E Thermal Cyclization High Temperature (>250 °C) F 8-Bromo-5-methoxy-4-hydroxyquinoline-3-carboxylic acid E->F Saponification NaOH (aq) G This compound F->G Decarboxylation Heat

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Bromo-3-nitroanisoleReagentCommercially Available
Iron powderReagentCommercially Available
Ammonium chlorideACSCommercially Available
EthanolAnhydrousCommercially Available
Diethyl ethoxymethylenemalonate (DEEM)≥98%Commercially Available
Diphenyl ether99%Commercially Available
Sodium hydroxideACSCommercially Available
Hydrochloric acidConcentratedCommercially Available
Ethyl acetateHPLCCommercially Available
HexanesHPLCCommercially Available
DichloromethaneACSCommercially Available
Magnesium sulfateAnhydrousCommercially Available
Apparatus
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Microwave synthesis reactor (for microwave protocol)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Experimental Protocols

Part 1: Synthesis of 2-Bromo-5-methoxyaniline

This protocol outlines the reduction of 4-bromo-3-nitroanisole to the corresponding aniline.

Step 1: Reaction Setup

  • To a round-bottom flask, add 4-bromo-3-nitroanisole (1 equivalent).

  • Add a solvent mixture of ethanol and water.

  • To this solution, add iron powder (5 equivalents) and ammonium chloride (4 equivalents).[4]

Step 2: Reduction Reaction

  • Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate or ether (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 2-bromo-5-methoxyaniline.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.[4]

Part 2: Synthesis of this compound via the Gould-Jacobs Reaction

This part is divided into two stages: the initial condensation to form the anilinomethylenemalonate intermediate, followed by the thermal cyclization to the quinolin-4-ol.

Stage A: Condensation of 2-Bromo-5-methoxyaniline with DEEM

  • In a round-bottom flask, combine 2-bromo-5-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1-1.2 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be performed neat or in a high-boiling solvent.

  • Monitor the reaction by TLC. The formation of the intermediate, diethyl 2-((2-bromo-5-methoxyanilino)methylidene)malonate, will be observed.

  • Upon completion, the crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Stage B: Thermal Cyclization

Two alternative protocols are provided for the high-temperature cyclization step.

Protocol 1: Conventional High-Temperature Synthesis

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude diethyl 2-((2-bromo-5-methoxyanilino)methylidene)malonate from the previous step in a high-boiling inert solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.

  • Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the cyclized product.

  • After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Add a non-polar solvent like hexanes or cyclohexane to facilitate further precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the diphenyl ether.

  • The crude product, ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate, can be carried forward to the next step.

Protocol 2: Microwave-Assisted Synthesis

  • Place the crude diethyl 2-((2-bromo-5-methoxyanilino)methylidene)malonate in a microwave reaction vial equipped with a magnetic stir bar.

  • If desired, a high-boiling solvent can be added, although solvent-free conditions are often possible.

  • Heat the mixture in a microwave reactor to a high temperature (e.g., 250 °C) for a short duration (e.g., 5-30 minutes).[5] Optimization of time and temperature may be required.

  • After the reaction, cool the vial to room temperature.

  • The product should precipitate. Add a suitable solvent like acetonitrile or hexanes to aid in the precipitation and washing of the product.

  • Collect the solid by vacuum filtration and wash thoroughly.

Experimental_Workflow cluster_part1 Part 1: Aniline Synthesis cluster_part2 Part 2: Quinolinol Synthesis A Mix 4-bromo-3-nitroanisole, Fe, NH4Cl in EtOH/H2O B Reflux for 2-3 hours A->B C Cool and filter through celite B->C D Extract with Ethyl Acetate C->D E Dry and concentrate D->E F Purify by Column Chromatography E->F G Condense 2-bromo-5-methoxyaniline with DEEM (Heat) H Thermal Cyclization (Conventional or Microwave) G->H I Saponification with NaOH (aq) H->I J Acidify with HCl I->J K Decarboxylation (Heat) J->K L Purify Final Product K->L

Caption: A generalized workflow for the synthesis of this compound.

Stage C: Saponification and Decarboxylation

  • Suspend the crude ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid. This can be monitored by the dissolution of the solid.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration and wash with water.

  • To effect decarboxylation, the isolated carboxylic acid can be heated in a high-boiling solvent like diphenyl ether or mineral oil until the evolution of carbon dioxide ceases. Alternatively, the acidic aqueous mixture from the previous step can be heated to reflux to induce decarboxylation.

  • After cooling, the final product, this compound, will precipitate.

  • Collect the solid by filtration, wash with water, and then with a small amount of a cold organic solvent like ethanol or ether to remove impurities.

  • The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Expected Results and Characterization

The final product, this compound, should be an off-white to pale yellow solid. The purity should be assessed by TLC and melting point determination. The structure should be confirmed by spectroscopic methods.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and purity of the product using a suitable mobile phase (e.g., 9:1 dichloromethane:methanol).

  • Melting Point: The melting point of the purified product should be sharp.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the quinoline ring system and the methoxy group.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and C=O groups of the quinolin-4-one tautomer, as well as C-O and C-Br stretches.

Safety and Handling

  • 2-Bromo-5-methoxyaniline: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[6][7]

  • Diethyl ethoxymethylenemalonate (DEEM): Handle in a well-ventilated area.

  • Diphenyl ether: This is a high-boiling solvent. Avoid inhalation of vapors and contact with skin and eyes.

  • Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Temperature Reactions: Exercise caution when working with high temperatures, especially during the cyclization step. Use a heating mantle in a fume hood and ensure the apparatus is securely clamped.

  • Microwave Synthesis: Follow the safety guidelines provided by the manufacturer of the microwave reactor. Ensure that the reaction vials are properly sealed to prevent pressure buildup.

Always work in a well-ventilated fume hood and wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in condensation stepIncomplete reactionIncrease reaction time or temperature. Ensure reagents are pure and dry.
Incomplete cyclizationInsufficient temperature or timeIncrease the reflux temperature or time. For microwave synthesis, increase the temperature or duration.
Difficulty in removing diphenyl etherInadequate washingWash the product thoroughly with a non-polar solvent like hexanes or petroleum ether.
Product is impureIncomplete reaction or side reactionsPurify the final product by recrystallization from a suitable solvent or by column chromatography.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective pathway for the synthesis of this compound. The protocols detailed in this application note, including the preparation of the necessary aniline precursor and options for both conventional and microwave-assisted cyclization, offer a comprehensive guide for researchers in synthetic and medicinal chemistry. Careful execution of these steps and appropriate purification will yield the desired product in good purity, ready for further investigation and application in drug discovery and development.

References

  • 2-Bromo-5-methoxyaniline - ChemBK. (2024, April 9).
  • 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28).
  • Gould–Jacobs reaction - Wikipedia.
  • Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsrc. (2025, August 25).
  • Gould-Jacobs Reaction.
  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem.
  • Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC - NIH.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

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Application Note: High-Purity Isolation of 8-Bromo-5-methoxyquinolin-4-ol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-5-methoxyquinolin-4-ol is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. However, its synthesis often yields a crude product contaminated with starting materials, over-brominated side products, and other isomers that can compromise the integrity of downstream applications. This guide provides a comprehensive, multi-modal strategy for the purification of crude this compound to achieve high purity (>99%). We detail three core techniques—acid-base extraction, optimized flash column chromatography, and recrystallization—explaining the chemical principles that justify each methodological choice. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable purification workflow, complete with step-by-step protocols and methods for purity validation.

Introduction: The Purification Challenge

The quinoline nucleus is a privileged structure in drug design, forming the core of numerous therapeutic agents.[1] The specific functionalization of this compound makes it a versatile building block. However, the crude product from synthesis, such as a Gould-Jacobs reaction followed by bromination, is rarely suitable for direct use.[2] Common impurities include unreacted starting materials, non-basic organic residues, and structurally similar analogs like dibrominated quinolinols, which can be difficult to separate.[1][3]

Achieving high purity is critical, as trace impurities can lead to ambiguous biological data, failed subsequent synthetic steps, or incorrect structural characterization. This note presents a logical, field-proven workflow designed to systematically remove distinct classes of impurities.

Foundational Chemistry of this compound

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties.

  • Amphoteric Nature: The molecule possesses two key ionizable groups:

    • A Basic Pyridinic Nitrogen: The nitrogen in the quinoline ring is basic and can be protonated by acids to form a water-soluble salt.[4]

    • An Acidic Phenolic Hydroxyl Group: The 4-ol group is a vinylogous acid, behaving similarly to a phenol. It is acidic and can be deprotonated by a suitable base to form a water-soluble phenoxide salt.

  • Polarity: The presence of the hydroxyl and methoxy groups, along with the nitrogen heteroatom, imparts moderate polarity to the molecule. The bromine atom slightly increases its lipophilicity. This polarity profile is central to its behavior in chromatographic separations.

  • Potential for Degradation: Quinoline derivatives can be sensitive to highly acidic conditions, particularly on stationary phases like silica gel where the basic nitrogen can interact strongly with acidic silanol groups, leading to peak tailing or degradation.[5][6]

A Multi-Modal Purification Strategy

No single technique is optimal for removing all potential impurities. We advocate for a sequential, multi-modal approach that leverages different chemical principles at each stage. This strategy ensures a systematic and efficient purification process.

Purification_Workflow cluster_0 Crude Product cluster_1 Step 1: Bulk Purification cluster_2 Step 2: High-Resolution Separation cluster_3 Step 3: Final Polishing cluster_4 Final Product & Validation crude Crude this compound (Contains acidic, basic, and neutral impurities) extraction Protocol 1: Acid-Base Extraction crude->extraction Removes gross non-basic and strongly acidic impurities chromatography Protocol 2: Flash Column Chromatography extraction->chromatography Removes structurally similar impurities (isomers, etc.) recrystallization Protocol 3: Recrystallization chromatography->recrystallization Removes trace impurities, achieves high crystallinity pure Pure Product (>99%) recrystallization->pure validation Purity Assessment (HPLC, NMR, LC-MS) pure->validation

Caption: A multi-modal workflow for purifying crude this compound.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

Principle: This technique leverages the amphoteric nature of the target compound to separate it from neutral and non-amphoteric acidic or basic impurities. By carefully selecting the pH of the aqueous phase, we can control whether our compound resides in the organic or aqueous layer.[7][8] This is an excellent first-pass purification to remove significant amounts of non-basic contaminants.

Experimental Protocol:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (100 mL) in a separatory funnel.

  • Removal of Acidic Impurities: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The NaHCO₃ is a weak base that will deprotonate strongly acidic impurities (like residual carboxylic acids) but is generally not strong enough to deprotonate the quinolinol, which remains in the organic layer.[8] Drain and discard the aqueous (bottom) layer. Repeat this wash.

  • Extraction of the Target Compound: Add a dilute aqueous acid solution (e.g., 1M HCl, 50 mL) to the separatory funnel. Shake vigorously. The basic nitrogen of the quinoline will be protonated, forming a hydrochloride salt that is soluble in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the aqueous (bottom) layer containing the protonated product into a clean Erlenmeyer flask. The organic layer, now containing neutral impurities, can be discarded.

  • Re-precipitation: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 6M NaOH) dropwise with stirring until the solution becomes basic (pH ~8-9), as confirmed with pH paper. The purified this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the solid under vacuum to a constant weight.

Self-Validation: This protocol is self-validating. The formation of a precipitate upon basification is a strong indicator of successful extraction of the target compound into the acidic phase.

Protocol 2: High-Resolution Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[9] It is highly effective for separating the target compound from structurally similar impurities, such as isomers or di-brominated analogs, that are not removed by extraction.[1][3]

Causality Behind Key Choices:

  • Stationary Phase: Standard silica gel is acidic and can cause issues. To mitigate this, the silica gel is "deactivated" or "neutralized" by including a small amount of a basic modifier like triethylamine (TEA) in the eluent.[5][6] This prevents the basic nitrogen of the quinoline from binding irreversibly to the column, improving recovery and peak shape. Alternatively, a less acidic stationary phase like neutral alumina can be used.[4][6]

  • Mobile Phase Selection: The choice of eluent is critical for achieving separation. Thin-Layer Chromatography (TLC) is used to screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is adjusted to achieve a retention factor (Rf) of ~0.3-0.4 for the target compound, which typically provides the best separation.[4][5]

Chromatography_Workflow TLC 1. TLC Analysis (Optimize Mobile Phase, e.g., 3:1 Hexane:EtOAc + 0.5% TEA) Pack 2. Pack Column (Slurry of silica gel in mobile phase) TLC->Pack Load 3. Load Sample (Adsorbed onto silica - 'Dry Loading') Pack->Load Elute 4. Elute Column (Apply gentle pressure) Load->Elute Collect 5. Collect Fractions (e.g., 10 mL per tube) Elute->Collect Analyze 6. Analyze Fractions via TLC (Spot every other fraction) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate

Caption: Step-by-step workflow for flash column chromatography purification.

Experimental Protocol:

  • Mobile Phase Preparation: Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., Hexane:Ethyl Acetate 3:1) containing 0.5% v/v triethylamine (TEA).

  • Column Packing: Prepare a slurry of silica gel (ratio of 30:1 to 50:1 silica-to-crude-product by weight) in the mobile phase.[5] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve the partially purified product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (~2-3 times the weight of the product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column and begin elution, maintaining a steady flow rate with gentle air pressure.

  • Fraction Collection: Collect fractions in an array of test tubes.

  • Fraction Analysis: Monitor the elution by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Final Polishing by Recrystallization

Principle: This is the ultimate step for achieving high purity and obtaining a stable, crystalline solid. It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.[4]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Ethanol/Water, Methanol/Acetone).[4][10] The ideal solvent will fully dissolve the compound when hot but yield a high recovery of crystals upon cooling.

  • Dissolution: Place the chromatographically purified solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.

  • Crystallization: If using a co-solvent, add the second solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the first solvent to clarify. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity product.

Table 1: Comparison of Purification Techniques
Technique Principle Removes Pros/Cons
Acid-Base Extraction Differential Solubility (pH-dependent)Gross neutral and non-amphoteric impuritiesPro: High capacity, fast, inexpensive. Con: Does not separate structurally similar basic compounds.
Column Chromatography Differential AdsorptionIsomers, dibrominated species, close-polarity impuritiesPro: High resolution, versatile. Con: Slower, requires large solvent volumes, potential for sample degradation.
Recrystallization Differential Solubility (Temperature-dependent)Trace soluble impurities, amorphous contentPro: Yields high-purity crystalline solid, scalable. Con: Requires finding a suitable solvent, potential for yield loss.

Purity Assessment and Characterization

Final purity must be confirmed using orthogonal analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for quantitative purity analysis.[11][12]

    • Method:

      • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 225 nm.[12]

    • Expected Outcome: A single major peak representing the purified product, with integration indicating >99% purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identity of the final product, ensuring no major impurities are present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and can help identify any minor co-eluting impurities.[13]

References

  • Benchchem. (n.d.). Purification of 3-Bromoquinoline by Column Chromatography. Benchchem Technical Support Center.
  • Benchchem. (n.d.). Synthesis and Purification of 3-Bromoquinoline. Benchchem Technical Support Center.
  • Benchchem. (n.d.). Purification challenges for bromoquinoline compounds. Benchchem.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. Benchchem.
  • IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science.
  • Wikipedia. (n.d.). Acid-base extraction. Wikipedia.
  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Benchchem. (n.d.). 5-Bromoquinolin-8-ol | High-Purity Reagent.
  • MDPI. (2018).
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A Guide to Designing Cell-Based Assays for 8-Bromo-5-methoxyquinolin-4-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on 8-Bromo-5-methoxyquinolin-4-ol derivatives, a class of compounds with significant potential for therapeutic development. We provide a strategic framework and detailed protocols for designing a suite of cell-based assays to characterize the biological activity of these novel compounds. This document moves beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design, ensuring that researchers can generate robust, reliable, and physiologically relevant data.[5][6] The protocols herein cover foundational cytotoxicity assessment, mechanistic deep-dives into apoptosis and kinase inhibition, direct target engagement verification, and signaling pathway analysis, forming a comprehensive workflow for advancing a hit compound through the early stages of drug discovery.

Introduction: The Rationale for a Strategic Assay Cascade

In modern drug discovery, identifying a "hit" compound from a screening campaign is just the beginning.[7] The critical next step is to understand its mechanism of action (MOA) within a biologically relevant context. Cell-based assays are indispensable for this purpose, offering insights that simpler biochemical assays cannot provide by evaluating a compound's effects in the presence of complex cellular machinery.[5][8]

This guide presents an integrated assay cascade designed to systematically evaluate this compound derivatives. The workflow is designed to be logical and resource-efficient:

  • Establish a Therapeutic Window: Determine the compound's cytotoxic concentration range to inform dosing in all subsequent mechanistic studies.

  • Identify the Phenotypic Outcome: Ascertain if the compound's activity leads to programmed cell death (apoptosis), a hallmark of many effective anticancer agents.[9]

  • Uncover the Molecular MOA: Investigate specific molecular events, such as kinase inhibition, that could be responsible for the observed phenotype.

  • Confirm Target Engagement: Directly verify that the compound binds to its intended molecular target within the intact cell, a crucial step for validating its MOA.

  • Analyze Downstream Pathway Modulation: Characterize the compound's impact on broader signaling networks.

This strategic approach ensures that each experiment builds upon the last, creating a self-validating system that generates a comprehensive and trustworthy profile of the compound's cellular activity.

Foundational Protocol: Compound Handling & Stock Preparation

Scientific integrity begins with proper sample handling. The physicochemical properties of quinoline derivatives, such as solubility, can vary.[2][10][11] Establishing a robust protocol for creating and storing compound stocks is essential for reproducibility.

Protocol 2.1: Preparation of High-Concentration Stock Solutions

  • Principle: Small molecules are typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. This minimizes the final solvent concentration in cell culture media, which can be toxic to cells, while ensuring the compound remains solubilized.

  • Materials:

    • This compound derivative (powder form)

    • High-purity, sterile DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and positive displacement pipette

  • Methodology:

    • Determine the desired stock concentration (e.g., 10 mM or 50 mM). Calculate the required mass of the compound needed to achieve this concentration in a specific volume of DMSO.

    • Under sterile conditions (e.g., in a biosafety cabinet), accurately weigh the compound powder and place it into a sterile amber vial.

    • Add the calculated volume of sterile DMSO.

    • Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store aliquots at -20°C or -80°C, protected from light.

    • Critical Control: Always prepare a "vehicle control" using the same concentration of DMSO that will be present in the highest-dose experimental condition. This is essential to distinguish the compound's effects from any solvent-induced artifacts.

The Assay Cascade: From Cytotoxicity to Mechanism

This section details the core experimental protocols. Each is presented as a standalone module but is designed to be performed in the logical sequence outlined below.

Workflow for Characterizing Novel Quinolinol Derivatives

Assay_Cascade cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation & Pathway Analysis A Protocol 3.1: Cell Viability Assay (WST-1) B Determine IC50 Value A->B Generates C Protocol 3.2: Apoptosis Assay (Annexin V / Caspase-3/7) B->C Inform Dosing (Use IC50 & sub-IC50 conc.) D Protocol 3.3: Cell-Based Kinase Assay (Phospho-Specific Readout) C->D Suggests Upstream Cause E Protocol 3.4: Cellular Thermal Shift Assay (CETSA) D->E Identifies Putative Target F Protocol 3.5: Reporter Gene Assay E->F Confirms Target Binding

Caption: Integrated workflow from initial screening to detailed MOA studies.

Protocol 3.1: Cell Viability Assay (WST-1)
  • Principle: This foundational assay assesses the overall cytotoxicity of the compound. Water-soluble tetrazolium salts, like WST-1, are reduced by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to produce a colored formazan dye. The amount of color produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.[12] The WST-1 assay is preferred for its high sensitivity, simple one-step procedure, and water-soluble product, which eliminates the need for a solubilization step required by older assays like MTT.[12][13]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare a 2-fold serial dilution of the this compound derivative in culture medium from your DMSO stock. A typical concentration range might be 100 µM down to 0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The optimal time should be determined empirically, based on the cell type's metabolic rate.

    • Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

    • Data Analysis:

      • Subtract the background absorbance (media only wells).

      • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

      • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
8-Bromo-5-methoxy...HT29489.6
8-Bromo-5-methoxy...HeLa485.45
5-Fluorouracil (Control)HT294826.2

Table adapted from data on similar quinoline derivatives for illustrative purposes.[9]

Protocol 3.2: Apoptosis Assay (Multiplexed Annexin V & Caspase-3/7)
  • Principle: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can measure two key markers simultaneously.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] A later event is the activation of executioner caspases, like caspase-3 and caspase-7.[16] Using a live-cell reagent that fluoresces upon cleavage by active caspase-3/7 provides a kinetic readout of this process.[14][16]

  • Methodology (for Fluorescence Microscopy/High-Content Imaging):

    • Cell Seeding & Treatment: Seed cells in a 96-well black-walled, clear-bottom imaging plate. Treat with the quinolinol derivative at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a positive control known to induce apoptosis (e.g., Staurosporine).

    • Reagent Preparation: Prepare a staining solution containing Annexin V-CF488A (green fluorescence), a cell-permeable Caspase-3/7 cleavage substrate (e.g., NucView® 488, which also stains the nucleus green upon activation[14], or a red-fluorescent alternative), and a dead cell stain like Propidium Iodide (PI) or 7-AAD (red fluorescence) in an appropriate binding buffer.

    • Staining: Remove the treatment medium and wash cells once with PBS. Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[14]

    • Imaging: Image the cells using a high-content imager or fluorescence microscope with appropriate filter sets for green and red fluorescence, as well as a brightfield or phase-contrast channel for morphology.

    • Data Analysis: Quantify the number of cells positive for each marker:

      • Healthy Cells: Negative for all stains.

      • Early Apoptotic: Annexin V positive, Caspase-3/7 negative/low, PI negative.

      • Late Apoptotic: Annexin V positive, Caspase-3/7 positive, PI positive.

      • Necrotic: Annexin V negative, PI positive.

      • Calculate the percentage of apoptotic cells (early + late) relative to the total cell count.

Protocol 3.3: Cell-Based Kinase Assay (Phospho-Specific Western Blot)
  • Principle: Many quinoline derivatives function as kinase inhibitors.[8] A direct way to assess this in cells is to measure the phosphorylation status of a known downstream substrate of a target kinase. A decrease in phosphorylation of the substrate upon compound treatment indicates inhibition of the upstream kinase.[5][17] This method is more biologically relevant than in vitro assays as it accounts for cellular factors like membrane permeability and off-target effects.[5]

  • Methodology:

    • Cell Seeding & Treatment: Seed cells in 6-well plates to achieve 80-90% confluency. Starve cells of serum for 4-6 hours if the pathway of interest is activated by growth factors.

    • Pre-treat cells with the quinolinol derivative (at 1x IC50) for 1-2 hours.

    • Pathway Stimulation: If required, stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway, TNFα for the NF-κB pathway) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of the target.

    • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting:

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Akt Ser473).

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

      • Detect the signal using an ECL substrate and an imaging system.

    • Validation: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt). This is a critical self-validating step to ensure that any decrease in the phospho-signal is due to kinase inhibition and not a general decrease in protein expression.

    • Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phospho-protein to total protein, normalized to the stimulated vehicle control.

Hypothetical Kinase Inhibition Pathway```dot

}``` Caption: Inhibition of a signaling cascade by a quinolinol derivative.

Protocol 3.4: Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is a powerful biophysical method for confirming direct target engagement in a cellular environment. T[18]he principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation. B[18][19]y heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble protein remaining, one can observe a "thermal shift" in the presence of a binding compound. *[20][21] Methodology (Isothermal Dose-Response Format):

    • Determine Optimal Melt Temperature (Tagg): First, perform a CETSA melt curve. Treat cells with vehicle or a high, saturating concentration of the quinolinol derivative. Aliquot cells into PCR tubes and heat across a broad temperature range (e.g., 40-70°C). Lyse the cells, separate soluble and aggregated fractions by centrifugation, and run a Western blot for the target protein. I[18]dentify the temperature at which ~50% of the protein denatures in the vehicle control; this will be your fixed temperature for the dose-response experiment.

    • Dose-Response Treatment: Treat intact cells with a serial dilution of the compound for 1-2 hours at 37°C.

    • Heat Challenge: Heat all cell samples at the single, predetermined temperature (from step 1) for 3 minutes, followed by cooling for 3 minutes at room temperature. [18][22] 4. Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [20] 5. Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein by Western blot as described in Protocol 3.3.

    • Data Analysis: Quantify the band intensity for the target protein at each compound concentration. Plot the normalized band intensity against the log of the compound concentration to generate an isothermal dose-response curve, which demonstrates target engagement in a dose-dependent manner.

Principle of CETSA

CETSA_Principle cluster_0 No Compound cluster_1 With Compound node_A Target Protein (Folded) node_B Heat Challenge (Tagg) node_A->node_B node_C Denatured & Aggregated Protein node_B->node_C node_F Stabilized Protein (Soluble) node_D Target Protein Compound node_E Heat Challenge (Tagg + ΔT) node_D->node_E node_E->node_F

Caption: Ligand binding stabilizes the target protein against heat denaturation.

Protocol 3.5: Dual-Luciferase® Reporter Gene Assay
  • Principle: Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway at the level of transcription. A[23][24][25] plasmid is introduced into cells where the expression of a reporter gene (like Firefly luciferase) is controlled by a transcriptional response element specific to the pathway of interest (e.g., NF-κB). A[26][27] second plasmid expressing a different reporter (like Renilla luciferase) under a constitutive promoter is co-transfected. The Renilla signal is used to normalize the Firefly signal, correcting for variations in transfection efficiency and cell number, which is a critical self-validating feature of the assay. *[24] Methodology:

    • Transfection: Co-transfect cells in a 96-well plate with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

    • Treatment: Treat the transfected cells with the quinolinol derivative for a specified period (e.g., 6-24 hours).

    • Pathway Stimulation: Add the pathway-specific agonist (e.g., TNFα for NF-κB) for the final 4-6 hours of the incubation period.

    • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

    • Luminometry:

      • Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the Firefly luciferase activity.

      • Subsequently, add the Stop & Glo® Reagent, which quenches the Firefly signal and activates the Renilla luciferase reaction.

      • Measure luminescence for both reactions sequentially in a plate-reading luminometer.

    • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize this ratio to the vehicle-treated, stimulated control to determine the percent inhibition of pathway activity.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically rigorous framework for the initial characterization of novel this compound derivatives. By progressing logically from broad phenotypic screening to specific mechanistic and target engagement studies, researchers can build a robust data package that elucidates a compound's cellular mechanism of action. The emphasis on appropriate controls, orthogonal assays, and the rationale behind experimental choices is designed to ensure the generation of high-quality, trustworthy data, thereby accelerating the journey from a promising chemical entity to a validated lead compound.

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8-Bromo-5-methoxyquinolin-4-ol material safety data sheet (MSDS) guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling of 8-Bromo-5-methoxyquinolin-4-ol

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide to the safe handling of this compound. As a novel heterocyclic compound, its full toxicological profile is likely not yet fully characterized. Therefore, a cautious and rigorous approach to safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Understanding the Compound: A Risk-Based Approach

This compound belongs to the quinoline class of compounds. Quinolines are known for their broad range of biological activities, and many are used as pharmaceuticals.[1] However, some quinoline derivatives have been reported to be toxic.[1] The presence of a bromine atom on the aromatic ring also warrants careful consideration, as bromo-substituted aromatic compounds can have varying toxicological profiles, with some exhibiting hepatotoxicity.[2] Given that this compound may be a new chemical entity (NCE) in many laboratories, it should be treated as a potent and potentially hazardous substance until proven otherwise.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the potential hazards, the quantities being used, and the experimental procedures involved to determine the appropriate level of containment and personal protective equipment (PPE).[3]

Hazard Identification and Precautionary Measures

Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[6][7]

  • Skin Corrosion/Irritation: May cause skin irritation.[6][8]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[5][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][7]

  • Mutagenicity/Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects or may be carcinogenic.[10] Until data proves otherwise, this compound should be handled as a potential mutagen or carcinogen.

The following table summarizes the recommended precautionary statements based on analogous compounds:

Hazard ClassPrecautionary Statement
Acute Oral ToxicityP270: Do not eat, drink or smoke when using this product.[6]
Skin IrritationP280: Wear protective gloves.[6] P264: Wash skin thoroughly after handling.[6]
Eye IrritationP280: Wear eye protection/face protection.[5]
Respiratory IrritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is the primary barrier against accidental exposure. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.[11][12]

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[13] Inspect gloves for any signs of degradation or punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[13]
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[12] For handling solutions or when vapors may be generated.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[11]
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[12]

Safe Handling Protocols: From Weighing to Waste

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]

Weighing and Preparation of Solutions
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[14] Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing apparatus.

  • Donning PPE: Put on a laboratory coat, chemical splash goggles, and appropriate gloves. If handling the solid powder, a particulate respirator is required.[12]

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat or a tared container within the fume hood. Avoid creating dust.

  • Dissolving: Slowly add the solid to the solvent to avoid splashing.[12] If using a volatile solvent, ensure adequate ventilation. Cap the container immediately after the solid has been added.

  • Cleanup: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by a thorough wash.[12] Dispose of all solid waste (contaminated gloves, weigh boats, etc.) in a clearly labeled hazardous waste container.[12]

Experimental Procedures
  • Maintain a safe distance from reactions and use appropriate shielding where necessary.[12]

  • Avoid direct contact with the substance at all times.[3]

  • Keep all containers of this compound tightly closed when not in use.[9]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[9][13]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][11]

  • The storage area should be secure and separate from the main laboratory work area.[11]

Emergency Procedures: A Plan for the Unexpected

Spills

In the event of a spill, the following protocol should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[9]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.[15]

  • Contain: For small spills, absorb with an inert material such as sand or vermiculite.[9][15]

  • Clean: Carefully scoop the absorbed material into a labeled hazardous waste container.[15] Decontaminate the spill area with an appropriate solvent and then wash thoroughly.

  • Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Exposure
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.

Visualizing Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Proceed Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Next Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Inside Hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Carefully Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment With Shielding Decontaminate Decontaminate Conduct Experiment->Decontaminate After Use Dispose Waste Dispose Waste Decontaminate->Dispose Waste Properly Remove PPE Remove PPE Dispose Waste->Remove PPE Final Step

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Spill Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don appropriate PPE Don appropriate PPE Evacuate Area->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Dispose of Waste Dispose of Waste Clean & Decontaminate->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Emergency response protocol for a spill of this compound.

Conclusion

The safe handling of this compound requires a proactive and informed approach to laboratory safety. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can minimize risks and maintain a safe working environment. Continuous evaluation of procedures and a commitment to a strong safety culture are essential when working with novel chemical entities.

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Application Notes and Protocols for the Use of 8-Bromo-5-methoxyquinolin-4-ol in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1] Quinoline-containing compounds have emerged as versatile and "privileged" scaffolds in the design of kinase inhibitors.[2] Several FDA-approved drugs, such as Lapatinib and Vandetanib, feature a quinoline or quinazoline core, underscoring the clinical significance of this heterocyclic system.[3][4]

The 8-Bromo-5-methoxyquinolin-4-ol scaffold presents a unique starting point for the development of novel kinase inhibitors. The quinolin-4-ol moiety provides a key structural feature, while the bromine atom at the 8-position serves as a versatile handle for introducing chemical diversity through various cross-coupling reactions. The methoxy group at the 5-position can influence the compound's physicochemical properties and its interactions with the target kinase. This guide provides a comprehensive overview of the application of this compound in the synthesis and evaluation of potential kinase inhibitors, tailored for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway: From Quinolino-4-ol to a Kinase Inhibitor Scaffold

A common strategy in the design of quinoline-based kinase inhibitors is the incorporation of a 4-amino group, which often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding site.[5] Therefore, a key synthetic transformation is the conversion of the 4-hydroxyl group of this compound to a 4-amino functionality. This can be achieved through a two-step process involving chlorination followed by nucleophilic aromatic substitution.[6]

Workflow for the Synthesis of a 4-Aminoquinoline-based Kinase Inhibitor

G A This compound B Chlorination (e.g., POCl3) A->B Step 1 C 8-Bromo-4-chloro-5-methoxyquinoline B->C D Nucleophilic Aromatic Substitution (e.g., with an appropriate amine) C->D Step 2 E 4-Amino-8-bromo-5-methoxyquinoline Derivative D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) E->F Step 3 G Final Kinase Inhibitor Candidate F->G

Caption: A proposed synthetic workflow to generate kinase inhibitor candidates from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-4-chloro-5-methoxyquinoline

This protocol describes the conversion of the 4-hydroxyl group to a more reactive 4-chloro group, a critical step for subsequent amination.[7][8]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-Bromo-4-chloro-5-methoxyquinoline.

Protocol 2: Synthesis of a 4-Amino-8-bromo-5-methoxyquinoline Derivative

This protocol details the nucleophilic aromatic substitution of the 4-chloroquinoline with a selected amine.[9]

Materials:

  • 8-Bromo-4-chloro-5-methoxyquinoline

  • Desired amine (e.g., aniline, benzylamine, or a more complex amine side chain) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base (2 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or another high-boiling polar aprotic solvent

  • Sealed reaction vial

  • Heating block or oil bath

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vial, add 8-Bromo-4-chloro-5-methoxyquinoline (1 equivalent), the desired amine (1.2 equivalents), and a suitable base like DIPEA (2 equivalents).

  • Add NMP as the solvent to dissolve the reactants.

  • Seal the vial and heat the reaction mixture at 120-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-8-bromo-5-methoxyquinoline derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-8 Diversification

The bromine atom at the 8-position is a key handle for introducing a wide variety of aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, allowing for extensive Structure-Activity Relationship (SAR) exploration.

Materials:

  • 4-Amino-8-bromo-5-methoxyquinoline derivative

  • Arylboronic acid or ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Nitrogen or Argon)

  • Heating block or oil bath

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine the 4-amino-8-bromo-5-methoxyquinoline derivative (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor candidate.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold relies on a systematic exploration of the Structure-Activity Relationships.

Position of SubstitutionRationale and Potential Impact on Activity
4-Position (Amino Group) The 4-amino group is often crucial for forming a hydrogen bond with the kinase hinge region, a key interaction for potent inhibition.[5] The nature of the substituent on the amino group can significantly impact selectivity and potency.
8-Position (Bromo Group) The bromine at the 8-position can be replaced with various aryl or heteroaryl groups via cross-coupling reactions. This allows for probing interactions with the solvent-exposed region of the ATP-binding pocket and can influence pharmacokinetic properties.[10]
5-Position (Methoxy Group) The methoxy group can influence the electronics of the quinoline ring and may engage in favorable interactions within the ATP-binding site. Its presence can also impact the compound's solubility and metabolic stability.
7-Position While the starting material is unsubstituted at this position, SAR studies on other 4-aminoquinolines have shown that an electron-withdrawing group at the 7-position can enhance activity.[10][11]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase. The following is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases like EGFR.

Workflow for an In Vitro Kinase Inhibition Assay

G A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) A->B C Incubation (Allow reaction to proceed) B->C D Detection (Measure kinase activity) C->D E Data Analysis (Calculate IC50) D->E

Caption: A general workflow for determining the in vitro kinase inhibitory activity of synthesized compounds.

Protocol 4: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ value of a test compound against EGFR kinase using a luminescence-based assay that measures ADP production.[12][13]

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compounds (synthesized quinoline derivatives)

  • Control inhibitor (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Assay Plate Setup: Add the diluted test compounds or control inhibitor to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add the master mix to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many quinoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by a competitive inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway illustrating the mechanism of action of an ATP-competitive kinase inhibitor.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Through a series of well-established chemical transformations, including chlorination, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, a diverse library of potential drug candidates can be generated. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold in the ongoing quest for more effective and selective kinase-targeted therapies.

References

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., & DeRisi, J. L. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531-3539.
  • BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. BenchChem.
  • Phatak, S. S., & Leatherbarrow, R. J. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(22), 19783–19793.
  • Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Romero-Mancilla, A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1365178.
  • Diab, Y., et al. (2022).
  • López-Sánchez, E., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878.
  • López-Sánchez, E., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878.
  • El-Gendy, M. A., et al. (2014). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Journal of the Serbian Chemical Society, 79(10), 1205-1215.
  • Liebman, V. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Malaria Journal, 19(1), 1-13.
  • Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 60(2), 199-208.
  • Google Patents. (1981).
  • Anwane, R. S., & Ghuge, A. D. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ChemistrySelect, 10(48), e202503123.
  • Batran, R. Z., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1129-1148.
  • Promega Corporation. (n.d.).
  • Ridley, R. G., et al. (2007). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 51(8), 2635-2645.
  • Kelly, J. X., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850.
  • Al-Olayan, E. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
  • Promega Corpor
  • Al-Suwaidan, I. A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5557.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit.

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Troubleshooting & Optimization

Troubleshooting side reactions in 8-Bromo-5-methoxyquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 8-Bromo-5-methoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinoline scaffold. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer field-proven protocols to optimize your synthetic outcomes.

Introduction: The Gould-Jacobs Approach

The synthesis of 4-hydroxyquinoline derivatives such as this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2] This robust method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent saponification/decarboxylation.[2][3] While effective, the harsh conditions required for the key cyclization step can often lead to side reactions and purification challenges.[4][5] This guide provides a structured approach to troubleshooting these issues.

Core Synthetic Pathway: Gould-Jacobs Reaction

The idealized pathway involves three key transformations:

  • Condensation: Nucleophilic substitution of the ethoxy group from diethyl ethoxymethylenemalonate (DEEM) by the aniline.

  • Thermal Cyclization: A high-temperature, pericyclic reaction to form the quinoline core.

  • Hydrolysis & Decarboxylation: Removal of the ester group to yield the final 4-quinolinol.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Decarboxylation A 2-Amino-3-bromo-6-methoxyaniline + Diethyl ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B Heat (~100-130°C) -EtOH C Ethyl 8-bromo-5-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate B->C High Temp (~250°C) High-boiling solvent (e.g., Dowtherm A) -EtOH D This compound (Final Product) C->D 1. NaOH (aq), Reflux 2. Acidification, Heat

Caption: Idealized Gould-Jacobs pathway for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My initial condensation reaction is incomplete, and TLC analysis shows significant unreacted aniline. What is causing the low conversion?

Answer: Low conversion in the initial condensation step is typically related to suboptimal reaction conditions or reactant purity.

  • Causality: The nucleophilicity of the aniline's amino group is crucial for attacking the electron-deficient carbon of the diethyl ethoxymethylenemalonate (DEEM). The presence of an electron-withdrawing bromine atom on the aniline ring, although somewhat offset by the methoxy group, can reduce its reactivity compared to unsubstituted aniline.[4]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the aniline starting material is pure and free of any acidic impurities (e.g., hydrochloride salts) that would protonate the amine, rendering it non-nucleophilic.

    • Temperature Control: While this step is often performed neat (without solvent), ensure the temperature is maintained at approximately 100-130°C. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures at this stage can promote side reactions before the desired intermediate is formed.

    • Effective Ethanol Removal: The reaction is an equilibrium process that generates ethanol. While often driven to completion by the subsequent high-temperature cyclization, ensuring that the ethanol produced can evaporate from the reaction mixture can help drive the equilibrium toward the product.

Question 2: The thermal cyclization step resulted in a dark, tarry mixture with a very low yield of the desired quinoline. How can I prevent this?

Answer: Tar formation is the most common failure mode for the Gould-Jacobs synthesis, arising from the harsh conditions required for the intramolecular cyclization.[4][6]

  • Causality: The high temperature (~250°C) needed to overcome the activation energy for the 6-electron cyclization can also initiate decomposition and polymerization pathways for the reactants and intermediates.[5]

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidation of the electron-rich aniline derivatives at high temperatures, which is a major contributor to tar formation.

    • Solvent Choice is Critical: Use a high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether. These solvents provide excellent heat transfer and can help to prevent localized overheating.

    • Controlled Heating: Heat the reaction mixture using a sand bath or heating mantle with a temperature controller and vigorous stirring. This ensures uniform heat distribution. Avoid aggressive heating, as it can lead to charring.

    • Optimize Reaction Time and Temperature: High temperatures and prolonged reaction times can degrade the product.[5] An optimization study is recommended to find the ideal balance.

Table 1: Example Optimization for Thermal Cyclization

EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1Dowtherm A230235Incomplete conversion of intermediate
2Dowtherm A250175Good conversion, minimal charring
3Dowtherm A250360Increased tar formation observed
4Diphenyl Ether250172Similar to Entry 2
5None (Neat)2401<20Significant charring and decomposition

Question 3: I am observing a significant amount of a di-brominated byproduct. How is this forming and how can I avoid it?

Answer: The formation of di-brominated species is a known issue, especially if the synthesis involves a bromination step on the quinoline core itself rather than starting with a pre-brominated aniline. However, even when starting with this compound, certain conditions can lead to further bromination if a source of electrophilic bromine is present.

  • Causality: The quinolin-4-ol core is electron-rich and susceptible to further electrophilic aromatic substitution. If any HBr is generated and subsequently oxidized to Br₂, or if brominating agents are used for other purposes, positions like C5 or C7 can be brominated.[7] For instance, the bromination of 8-hydroxyquinoline often yields a mixture of mono- and di-bromo derivatives.[7]

  • Preventative Measures:

    • Use a Pre-functionalized Aniline: The most reliable strategy is to begin with the correctly substituted aniline (2-amino-3-bromo-6-methoxyaniline). This avoids the need for a potentially unselective bromination on the final quinoline ring system.

    • Control Stoichiometry: If brominating the quinoline ring is unavoidable, use precisely one equivalent of the brominating agent (e.g., N-Bromosuccinimide) at low temperatures to favor mono-substitution.[8]

    • Purification: If a mixture is formed, separation can often be achieved using column chromatography. A common byproduct in similar syntheses, 5,7-dibromo-8-hydroxyquinoline, can be separated from the mono-brominated product this way.[9]

Question 4: My final product after saponification and decarboxylation is difficult to purify and appears to be a mixture. What are the likely impurities?

Answer: Impurities after the final steps often include unreacted cyclized ester, partially saponified product (the carboxylic acid), and degradation products.

  • Causality: Saponification requires harsh basic conditions (e.g., refluxing NaOH), while decarboxylation requires heat and acidic conditions. Incomplete reactions or degradation under these conditions can lead to a complex mixture.

  • Troubleshooting Steps:

    • Monitor Saponification: Use TLC or LC-MS to monitor the hydrolysis of the ester. Ensure the reaction goes to completion before proceeding to acidification.

    • Controlled Decarboxylation: After acidification, heat the mixture gently. The decarboxylation of the resulting 3-carboxy-4-hydroxyquinoline is often facile, but excessive heat can cause degradation.

    • Purification Protocol: The final product, this compound, is a phenolic compound. A common purification method involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral impurities, and then re-precipitating the product by carefully acidifying the aqueous layer. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a toluene/ethanol mixture.

G cluster_0 Troubleshooting Cyclization start Low Yield/ Tarry Product q1 Inert Atmosphere? start->q1 q2 Temp Controlled? q1->q2 Yes sol1 Use N2 / Ar q1->sol1 No q3 Correct Solvent? q2->q3 Yes sol2 Use Temp Controller & Stir Vigorously q2->sol2 No sol3 Use Dowtherm A or Diphenyl Ether q3->sol3 No end Re-run Optimized Experiment q3->end Yes

Caption: Decision tree for troubleshooting the thermal cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the thermal cyclization, and why is it the most challenging step?

A1: The thermal cyclization is an intramolecular electrophilic aromatic substitution, specifically a 6-electron electrocyclic reaction. The enamine-like double bond of the intermediate attacks the benzene ring, followed by tautomerization and elimination of ethanol to restore aromaticity. This step has a high activation energy because it requires disrupting the aromaticity of the benzene ring in the transition state. This necessity for high thermal energy input simultaneously increases the probability of undesired decomposition pathways, making it the most critical and challenging step of the synthesis.[2][5]

Q2: Are there milder, alternative methods to synthesize this quinoline structure?

A2: While the Gould-Jacobs reaction is a classic, other quinoline syntheses exist, such as the Conrad-Limpach or Friedländer syntheses.[10][11][12] However, these often require different starting materials (e.g., β-ketoesters for Conrad-Limpach or 2-aminoaryl ketones for Friedländer) which may not be as readily available for this specific substitution pattern.[11][12] Modern methods sometimes employ microwave irradiation to shorten reaction times and potentially improve yields in the Gould-Jacobs cyclization, as it allows for rapid and uniform heating to high temperatures.[5]

Q3: How does the position of the bromo and methoxy groups influence the reaction?

A3: The substituents have significant electronic and steric effects. The methoxy group at the 5-position (para to the cyclization site) is electron-donating, which helps to activate the ring towards the electrophilic attack of the cyclization step. Conversely, the bromo group at the 8-position (ortho to the reacting amine) is electron-withdrawing and introduces steric bulk. This steric hindrance can slightly slow down the initial condensation step and may influence the conformation required for cyclization.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

  • Step 1: Condensation. In a round-bottom flask, combine 2-amino-3-bromo-6-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120°C for 2 hours. The mixture should become a thick, homogenous oil. Allow to cool slightly before the next step.

  • Step 2: Thermal Cyclization. To the flask containing the crude intermediate, add Dowtherm A (approx. 5-10 mL per gram of aniline) and a magnetic stir bar. Equip the flask with a reflux condenser and a nitrogen inlet. Heat the mixture in a sand bath to 250°C and maintain this temperature with vigorous stirring for 1 hour. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the intermediate.

  • Step 3: Saponification. After cooling the reaction mixture to below 100°C, cautiously add a 10% aqueous solution of sodium hydroxide (5.0 eq). Heat the biphasic mixture to reflux for 4 hours to hydrolyze the ester.

  • Step 4: Decarboxylation and Isolation. Cool the mixture to room temperature. Separate the layers and wash the aqueous layer with dichloromethane to remove the Dowtherm A. Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with concentrated HCl. A precipitate should form. Gently heat the suspension to 60-70°C for 1 hour to ensure complete decarboxylation. Cool to room temperature, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude solid can be recrystallized from hot ethanol to yield pure this compound.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Synlett, 1996(12), 1141-1142.
  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Al-Amiery, A. A. (2016). Synthesis of Quinoline and derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.

Sources

Technical Support Center: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 8-Bromo-5-methoxyquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve higher yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, structured in a practical question-and-answer format.

Question 1: My initial condensation reaction between 2-bromo-5-methoxyaniline and diethyl malonate is sluggish and results in a low yield of the intermediate enamine. What's going wrong?

Answer:

This is a common bottleneck. The nucleophilicity of the aniline and the electrophilicity of the ester are key. Several factors could be at play:

  • Purity of Starting Materials: Ensure the 2-bromo-5-methoxyaniline is free of impurities, especially oxidizing contaminants, and that the diethyl malonate is dry.

  • Reaction Temperature: While heating is necessary to drive off the ethanol byproduct, excessive temperatures can lead to decomposition or side reactions. A gentle reflux is typically optimal.

  • Catalyst: This reaction is often performed without a catalyst, but mild acidic catalysis can sometimes accelerate the initial Michael addition and subsequent condensation. However, strong acids can lead to unwanted side reactions.[1]

  • Inefficient Removal of Byproducts: The reaction is an equilibrium. The ethanol and water formed must be efficiently removed to drive the reaction forward. Using a Dean-Stark apparatus or performing the reaction under a slow stream of inert gas can be effective.

Troubleshooting Steps:

  • Verify the purity of your aniline starting material via NMR or GC-MS.

  • Optimize the reaction temperature, starting from a gentle reflux and monitoring the reaction progress by TLC or LC-MS.

  • Ensure efficient removal of ethanol, perhaps by carrying out the reaction at a temperature just above ethanol's boiling point.

Question 2: The high-temperature thermal cyclization step is giving me a very low yield and a lot of tar-like decomposition products. How can I improve this critical step?

Answer:

The thermal cyclization of the intermediate anilinomalonate to the quinolin-4-ol core is the most demanding step of the Conrad-Limpach synthesis and is highly sensitive to conditions.[2]

  • Mechanism & Temperature: This step is a pericyclic reaction (an electrocyclization) that requires significant thermal energy, often in the range of 250-260 °C. The high temperature is necessary to overcome the activation energy for the ring-closing step.[2] However, this is often above the decomposition temperature of the starting material or product.

  • Heat Transfer: Uneven heating is a major cause of tar formation. Localized hotspots will char the material. The best approach is to use a specialized high-boiling, thermally stable solvent that provides a consistent temperature bath.

  • Choice of Solvent: The use of a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil is standard practice for this reaction. This ensures uniform heat distribution and prevents localized overheating.

Optimization Protocol:

  • Solvent Selection: Use Dowtherm A as the reaction solvent. Add the intermediate from the first step to pre-heated Dowtherm A (around 250 °C) portion-wise to control the initial exotherm and reaction rate.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation at these high temperatures.

  • Reaction Time: Monitor the reaction closely. Prolonged heating, even at the correct temperature, can lead to degradation. A typical reaction time is between 20 to 60 minutes.

  • Work-up: After cooling, the reaction mixture is typically diluted with a solvent like hexane or toluene to precipitate the crude product, which can then be filtered off. The viscous Dowtherm A is washed away with the solvent.

Question 3: My final product is contaminated with an isomeric byproduct. How do I identify it and prevent its formation?

Answer:

The most likely isomeric byproduct in this synthesis is the 8-Bromo-5-methoxyquinolin-2-ol (a quinolin-2-one), which arises from the competing Knorr quinoline synthesis pathway.

  • Cause of Formation: The formation of the 4-quinolone (Conrad-Limpach) versus the 2-quinolone (Knorr) is highly dependent on temperature.[3]

    • Lower Temperatures (e.g., <150 °C) in the initial condensation favor the formation of the β-amino acrylate, the precursor to the desired 4-quinolone.

    • Higher Temperatures (e.g., >150 °C) can favor the formation of the anilide intermediate, which upon cyclization yields the undesired 2-quinolone.

  • Prevention Strategy: The key is strict temperature control during the first step (the condensation). The reaction should be run at the lowest temperature necessary to achieve a reasonable rate, typically a gentle reflux of ethanol if used as a solvent, or around 120-140 °C if run neat.

  • Purification: If the byproduct does form, separation can be challenging due to similar polarities. Careful column chromatography using a gradient elution or recrystallization from a high-polarity solvent like DMF or DMSO may be required.[4]

Question 4: I am considering an alternative route: synthesizing 5-methoxyquinolin-4-ol first and then brominating it. Is this a viable strategy?

Answer:

While plausible, this route presents significant challenges related to regioselectivity.

  • The Challenge of Regioselectivity: The quinoline ring already has two activating groups: the hydroxyl (or quinolone oxygen) at C4 and the methoxy group at C5. The hydroxyl group is a powerful ortho-, para- director, and the methoxy group is as well. This means bromination could occur at several positions (C3, C6, C8). Bromination of 8-substituted quinolines often leads to a mixture of 5- and 7-bromo products, and in some cases, di-brominated products.[5]

  • Harsh Conditions: Electrophilic aromatic substitution on the quinoline ring often requires harsh conditions which can lead to side reactions.[6]

  • Recommendation: The most reliable and controlled synthesis involves starting with the bromine atom already in place on the aniline ring (i.e., using 2-bromo-5-methoxyaniline). This pre-installs the bromine at the correct final position and avoids the complex issue of regioselective bromination on the heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway to obtain this compound with optimal yield?

The most robust and widely applicable method is a variation of the Gould-Jacobs reaction , which is mechanistically related to the Conrad-Limpach synthesis. This pathway offers superior control over the final substitution pattern.

Synthetic_Workflow A 2-Bromo-5-methoxyaniline C Intermediate Enamine A->C Condensation ~120-140 °C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (Dowtherm A, ~250 °C) C->D Heat E This compound D->E

Figure 1. Recommended synthetic workflow for this compound.

This approach involves two key steps:

  • Condensation: Reacting 2-bromo-5-methoxyaniline with diethyl (ethoxymethylene)malonate. This reaction is generally cleaner and higher-yielding than using diethyl malonate directly.

  • Thermal Cyclization: Heating the resulting intermediate in a high-boiling solvent like Dowtherm A to induce an intramolecular cyclization, which forms the quinolin-4-ol ring system.[2]

Q2: Can you provide a detailed experimental protocol for this synthesis?

Certainly. The following protocol is a comprehensive guide based on established methodologies for quinolone synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation to form Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 2-bromo-5-methoxyaniline (1.0 eq), and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the reaction mixture to 120-130 °C with stirring for 2-3 hours. The reaction should be monitored by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the aniline starting material is consumed.

  • Allow the mixture to cool to room temperature. The crude product, which is often a thick oil or solid, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to this compound

SAFETY NOTE: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat a volume of Dowtherm A solvent to 250 °C. The volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of starting material).

  • Once the solvent has reached a stable temperature, add the crude intermediate from Step 1 slowly in small portions. Be mindful of any initial foaming or temperature changes.

  • Maintain the reaction temperature at 250-255 °C for 30-45 minutes. The product will begin to precipitate from the hot solvent.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

  • While still warm, carefully add an equal volume of toluene or hexane to the flask. This will dilute the Dowtherm A and fully precipitate the product.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane (3x volumes) to remove all traces of Dowtherm A.

  • The crude product can be further purified by recrystallizing from a high-boiling polar solvent such as DMF or by performing a Soxhlet extraction.

Q3: What are the key parameters to control for maximizing yield?

The following table summarizes the critical parameters and their impact on the reaction outcome.

ParameterOptimal ConditionRationale & Impact on Yield
Condensation Temp. 120-140 °CPrevents formation of the Knorr 2-quinolone isomer.[3] Too low a temperature results in an incomplete reaction.
Cyclization Temp. 250-255 °CEssential for overcoming the activation energy of the electrocyclization.[2] Temperatures >260 °C can cause decomposition.
Cyclization Solvent Dowtherm A / Mineral OilEnsures uniform heat transfer, preventing charring and tar formation which drastically reduce yield.[2]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the aniline and intermediate at high temperatures, which is a major source of colored impurities and yield loss.
Purity of Aniline >98%Impurities in the starting aniline can inhibit the reaction or lead to a complex mixture of side products that are difficult to remove.

Q4: How can I troubleshoot purification issues with the final product?

The final product, this compound, is often a high-melting, poorly soluble solid, which can make purification difficult.

Purification_Troubleshooting Start Crude Product (Post-Filtration) Check1 Is the product highly colored (dark brown/black)? Start->Check1 Action1 Perform a hot trituration with acetonitrile or ethanol to remove colored, soluble impurities. Check1->Action1 Yes Check2 Does TLC/LC-MS show multiple spots/peaks? Check1->Check2 No Action1->Check2 Action2 Recrystallize from a high-boiling polar solvent (e.g., DMF, DMSO). If unsuccessful, silica gel chromatography may be required. Check2->Action2 Yes End Pure Product Check2->End No Action2->End

Figure 2. Logic diagram for troubleshooting the purification of this compound.
  • Initial Wash: The most critical first step is to thoroughly wash the crude product with a non-polar solvent like hexane or toluene to completely remove the high-boiling reaction solvent (e.g., Dowtherm A). Residual solvent is a common impurity.

  • Trituration/Leaching: Suspend the crude solid in a boiling solvent in which the product is sparingly soluble but impurities are more soluble (e.g., ethanol, acetonitrile). Stir for 30-60 minutes, then cool and filter. This "leaches" out more soluble impurities.

  • Recrystallization: Due to low solubility in common solvents, recrystallization can be challenging. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often the best choices. The product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. If the product is still not soluble enough, adding a small amount of water as an anti-solvent to the hot DMF/DMSO solution can sometimes induce crystallization upon cooling.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2987.[2]
  • Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(11), 1331-1340.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • The Ohio State University. (2021). Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors. Journal of Medicinal Chemistry, 64(20), 15236–15256.
  • ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(8), 1888.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.[6]
  • BenchChem. (n.d.). 5-Bromoquinolin-8-ol | High-Purity Reagent.
  • Wikipedia. (n.d.). Quinoline. Retrieved from Wikipedia, The Free Encyclopedia.[7]

Sources

Preventing di-bromination during quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective bromination of the quinoline scaffold. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to prevent undesired di-bromination and other side reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Unwanted Di-bromination

This section addresses specific issues you may encounter in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve problems related to over-bromination.

Q1: I'm observing a significant amount of di-brominated product in my reaction. What is the most likely cause?

The most common cause of di-bromination is an excess of the brominating agent relative to the quinoline substrate. The mono-brominated quinoline, while less reactive than the starting material, can still undergo a second electrophilic substitution if a sufficient concentration of the electrophile is present.

Immediate Actions:

  • Verify Stoichiometry: Meticulously check your calculations. For mono-bromination, you should use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., Br₂, NBS). Using 1.5 to 2.1 equivalents of bromine has been shown to intentionally produce di-bromo derivatives.[1]

  • Control Reagent Addition: Instead of adding the brominating agent all at once, which can create localized areas of high concentration, add it portion-wise or as a slow, continuous drip via a syringe pump. This is particularly crucial when using highly reactive reagents like molecular bromine (Br₂). A slow, controlled addition helps maintain a low concentration of the electrophile, favoring the mono-substituted product.[2]

Q2: My quinoline has a strong electron-donating group (e.g., -OH, -NH₂) and is extremely prone to di-bromination, even with careful stoichiometry. How can I achieve mono-bromination?

This is a classic challenge. Activating groups like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) make the quinoline ring highly nucleophilic and thus susceptible to multiple substitutions. For example, 8-hydroxyquinoline readily forms the 5,7-dibromo derivative.[1][3]

Strategic Solutions:

  • Change Your Brominating Agent: Switch from molecular bromine (Br₂) to a milder, more selective reagent. N-Bromosuccinimide (NBS) is the preferred choice in these cases.[4][5][6] NBS provides a low, steady concentration of electrophilic bromine, which dramatically improves selectivity for mono-bromination.[5][6]

  • Lower the Reaction Temperature: Electrophilic aromatic substitution is highly temperature-dependent. Reducing the temperature slows down the reaction rate for both the first and second bromination. However, the energy barrier for the second bromination is higher, so lowering the temperature disproportionately disfavors the di-bromination pathway. Running the reaction at 0 °C or even lower (e.g., -78 °C) can provide excellent selectivity.[3]

  • Solvent Choice: The solvent can significantly influence reactivity. Less polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are often good choices.[1] Highly polar or acidic solvents like acetic acid can sometimes promote over-bromination depending on the substrate.[1]

This flowchart provides a logical path for diagnosing and solving over-bromination issues.

G start Di-bromination Observed q1 Check Stoichiometry (>1.1 eq Br+ ?) start->q1 s1 Solution: Use 1.0-1.1 eq of brominating agent. Add slowly. q1->s1 Yes q2 Substrate Highly Activated? (-OH, -NH2, -OR groups) q1->q2 No end_node Mono-bromination Achieved s1->end_node s2 Solution: 1. Switch from Br2 to NBS. 2. Lower temp (0°C or below). 3. Consider protecting group. q2->s2 Yes q3 Reaction Conditions Too Harsh? q2->q3 No s2->end_node s3 Solution: 1. Lower reaction temperature. 2. Screen less polar solvents. 3. Verify acid catalyst concentration. q3->s3 Yes s3->end_node

Caption: A step-by-step decision tree for troubleshooting di-bromination.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the principles governing the bromination of quinolines.

Q1: What is the underlying mechanism of electrophilic bromination on a quinoline ring?

The bromination of quinoline is a classic electrophilic aromatic substitution (EAS) reaction.[7][8] However, the quinoline scaffold presents a unique case due to its heterocyclic nature.

  • Step 1: Protonation & Deactivation: In acidic media, the lone pair on the quinoline nitrogen is protonated. This places a positive charge on the heterocyclic (pyridine) ring, making it strongly electron-deficient and thus highly deactivated towards electrophilic attack.[9]

  • Step 2: Electrophilic Attack: Consequently, the electrophile (Br⁺, generated from Br₂ or NBS) preferentially attacks the more electron-rich carbocyclic (benzene) ring.[9] The attack disrupts the aromaticity, forming a resonance-stabilized carbocation known as an arenium ion.[7][10]

  • Step 3: Aromaticity Restoration: A base in the reaction mixture removes a proton from the carbon atom where the bromine added, restoring the stable aromatic system and yielding the final bromoquinoline product.[7][11]

Sources

Technical Support Center: Improving Regioselectivity of Electrophilic Bromination on Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the position of bromination on the quinoline scaffold. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your reactions.

Part 1: Foundational Principles of Quinoline Reactivity

Before delving into troubleshooting, it's crucial to understand the inherent electronic properties of the quinoline ring system. Quinoline is a bicyclic heteroaromatic compound where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the regiochemical outcome of electrophilic aromatic substitution (SEAr).

  • Pyridine Ring vs. Benzene Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to attack by electrophiles. Consequently, electrophilic substitution, including bromination, overwhelmingly occurs on the more electron-rich benzene (carbocyclic) ring.

  • Positional Reactivity (C-5, C-6, C-7, C-8): Within the benzene ring, positions C-5 and C-8 are the most favored sites for electrophilic attack. This preference is attributed to the superior stability of the Wheland intermediate (the cationic intermediate formed during the reaction). Attack at C-5 or C-8 allows for the positive charge to be delocalized across the ring system while maintaining the aromaticity of the pyridine ring in key resonance structures. Attack at C-6 or C-7 results in less stable intermediates.

Below is a diagram illustrating the general mechanism and the preference for C-5/C-8 substitution.

G cluster_0 Mechanism Overview cluster_1 Regioselectivity Quinoline Quinoline Wheland_Intermediate Wheland Intermediate (Sigma Complex) Quinoline->Wheland_Intermediate Electrophilic Attack Br_plus Br+ Product 5-Bromoquinoline or 8-Bromoquinoline Wheland_Intermediate->Product Deprotonation (-H+) Attack_C5_C8 Attack at C-5 or C-8 Stable_Intermediate More Stable Intermediate (Aromaticity of Pyridine Ring Preserved in Key Resonance Forms) Attack_C5_C8->Stable_Intermediate Major_Products Major Products: 5-Bromo & 8-Bromo Stable_Intermediate->Major_Products Attack_C6_C7 Attack at C-6 or C-7 Less_Stable_Intermediate Less Stable Intermediate Attack_C6_C7->Less_Stable_Intermediate Minor_Products Minor Products Less_Stable_Intermediate->Minor_Products

Caption: General mechanism and regioselectivity in quinoline bromination.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.

Question 1: My direct bromination of unsubstituted quinoline yields a mixture of 5- and 8-bromoquinoline. How can I improve the selectivity for a single isomer?

Answer: This is a classic challenge. The energy difference between the intermediates leading to the 5- and 8-isomers is small, often resulting in mixtures. However, you can manipulate the reaction conditions to favor one over the other.

  • For 5-Bromoquinoline:

    • Mechanism Insight: The 5-position is sterically more accessible. Under kinetically controlled conditions (lower temperatures), you can often favor the 5-isomer.

    • Recommended Protocol: A widely adopted method involves the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at low temperatures. The strong acid protonates the quinoline nitrogen, further deactivating the pyridine ring, and the reaction proceeds on the carbocyclic ring.

    • Troubleshooting:

      • If you still get a mixture, try lowering the reaction temperature further (e.g., -25°C to -15°C).

      • Ensure slow, portion-wise addition of NBS to maintain a low concentration of the brominating species and minimize side reactions.

  • For 8-Bromoquinoline:

    • Mechanism Insight: The 8-position is adjacent to the nitrogen atom. In some cases, complexation with a Lewis acid can direct the electrophile to this position.

    • Alternative Strategies: While direct bromination heavily favors the 5- and 8- mixture, achieving high selectivity for 8-bromoquinoline often requires a multi-step approach, for example, through a Skraup synthesis using an appropriately substituted aniline.

Question 2: I am trying to brominate a quinoline with an electron-donating group (e.g., -OH, -NH₂, -OCH₃) and I'm getting polybromination. How can I achieve selective monobromination?

Answer: Electron-donating groups (EDGs) strongly activate the quinoline ring, making it highly susceptible to electrophilic attack and prone to over-bromination.

  • Causality: EDGs, particularly at the 8-position like in 8-hydroxyquinoline, activate the 5- and 7-positions. This high reactivity makes it difficult to stop the reaction after the first substitution.

  • Solutions & Optimization:

    • Control Stoichiometry: Carefully control the amount of the brominating agent. Use no more than 1.0 equivalent for monobromination. A slow, dropwise addition using a syringe pump is highly recommended to prevent localized high concentrations of bromine.

    • Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to a less reactive source like N-Bromosuccinimide (NBS). Tetraalkylammonium tribromides can also offer higher selectivity in some cases.

    • Lower the Temperature: Conducting the reaction at reduced temperatures (e.g., 0°C or below) will decrease the reaction rate and improve your ability to stop it at the mono-brominated stage.

    • Protecting Groups: For highly activating groups like amines or hydroxyls, consider using a protecting group to temporarily reduce their activating effect. For example, an amino group can be acylated to an amide.

Problem ScenarioRoot CauseRecommended Action
Dibromination of 8-hydroxyquinolineHigh activation at C-5 and C-7Use ≤ 1.0 eq. of NBS, run at 0°C.
Polybromination of 8-methoxyquinolineStrong activation by -OCH₃ groupUse Br₂ in a non-polar solvent like CCl₄ or CH₂Cl₂ at room temperature with careful stoichiometric control.
Uncontrolled reaction with 8-aminoquinolineExtremely high activation by -NH₂ groupProtect the amine as an acetamide before bromination.
Question 3: I need to synthesize 3-bromoquinoline, but direct electrophilic bromination is not working. What are my options?

Answer: The 3-position (on the pyridine ring) is highly deactivated towards electrophilic attack. Direct bromination of quinoline itself will not yield the 3-bromo isomer in any significant amount. You must use alternative strategies that circumvent this inherent lack of reactivity.

  • Option 1: High-Temperature, Gas-Phase Bromination (Exploratory)

    • Principle: At very high temperatures (e.g., 300°C), the reaction mechanism can shift from an electrophilic aromatic substitution to a radical pathway, which has different regiochemical preferences. This has been reported to yield 3-bromoquinoline. This method is often not practical for standard laboratory setups.

  • Option 2: Sandmeyer Reaction (Reliable & Scalable)

    • Principle: This is a classic and highly reliable method that starts from a pre-functionalized quinoline. You begin with 3-aminoquinoline, convert it to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.

    • Workflow:

      • Diazotization: 3-Aminoquinoline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (like HBr) at low temperatures (0-5°C) to form the diazonium salt.

      • Displacement: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) to yield 3-bromoquinoline.

  • Option 3: Electrophilic Cyclization (Modern Approach)

    • Principle: This method builds the brominated quinoline ring from an acyclic precursor. For instance, an N-(2-alkynyl)aniline can undergo a 6-endo-dig electrophilic cyclization using an electrophilic bromine source (like Br₂ or ICl followed by bromine). This provides excellent regiocontrol as the bromine is incorporated during the ring-forming step.

The following decision tree can help you choose the right strategy for your target bromoquinoline.

G Target Target Bromoquinoline? C5_C8 5- or 8-Bromoquinoline Target->C5_C8 Benzene Ring C3 3-Bromoquinoline Target->C3 Pyridine Ring C6 6-Bromoquinoline Target->C6 Benzene Ring Direct_Brom Direct Electrophilic Bromination (e.g., NBS/H₂SO₄) C5_C8->Direct_Brom Sandmeyer Sandmeyer Reaction from 3-Aminoquinoline C3->Sandmeyer Cyclization Ring Synthesis Strategy (e.g., from 4-bromoaniline) C6->Cyclization

Caption: Decision workflow for synthesizing bromoquinolines.

Part 3: Selected Experimental Protocols

To provide practical, actionable guidance, here are detailed protocols for key transformations.

Protocol 1: Synthesis of 5-Bromoquinoline

This protocol is adapted from methodologies that utilize NBS in strong acid to favor the 5-isomer.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, 10 volumes relative to quinoline).

  • Cooling: Cool the sulfuric acid to -25°C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add quinoline (1.0 eq.) to the stirred acid, ensuring the internal temperature does not rise above -20°C.

  • Reagent Addition: Once the quinoline is fully dissolved, add N-Bromosuccinimide (NBS) (1.1 eq.) in small portions over 1-2 hours. Maintain the temperature between -26°C and -22°C.

  • Reaction: Stir the reaction mixture vigorously at -22°C for 2 hours, then allow it to warm to -18°C and stir for an additional 3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 10x the volume of the acid).

  • Neutralization: Slowly neutralize the aqueous solution with a concentrated base (e.g., 50% NaOH) while cooling in an ice bath until the pH is >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or column chromatography to yield pure 5-bromoquinoline.

Protocol 2: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction

This protocol is based on the classical conversion of 3-aminoquinoline to 3-bromoquinoline.

  • Diazotization:

    • Dissolve 3-aminoquinoline (1.0 eq.) in a solution of 48% hydrobromic acid (HBr) (approx. 4-5 eq.).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Copper Catalyst Preparation:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup & Purification:

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH₄OH).

    • Extract the product with an organic solvent (e.g., ether).

    • Wash the combined organic layers with water, dry over a drying agent, and remove the solvent.

    • Purify the crude 3-bromoquinoline by column chromatography or distillation.

References

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides.
  • Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Solved: (iii) Describe the substitution reactions of quinoline (6 marks) [Chemistry]. Gauth.
  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • [Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Filo.]([Link]

Technical Support Center: Purification of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Bromo-5-methoxyquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The unique electronic and steric properties of this substituted quinolin-4-ol present specific challenges during its purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles, ensuring high purity and yield for your downstream applications.

Our approach is grounded in first principles of organic chemistry, explaining the "why" behind each recommendation. We will explore the inherent reactivity of the quinolin-4-ol scaffold, predict common impurities based on its likely synthesis via the Gould-Jacobs reaction, and provide robust, field-proven protocols for its purification by chromatography and recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My compound is streaking badly and showing poor recovery after silica gel column chromatography.

Question: I'm running a standard silica gel column with an ethyl acetate/hexane eluent, but my product is either smearing down the column or I'm losing a significant amount of material. What's happening and how can I fix it?

Answer: This is a classic problem when purifying N-heterocyclic compounds on standard silica gel. The issue stems from the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction can lead to irreversible adsorption or even acid-catalyzed degradation of your product on the stationary phase.[1][2][3]

Root Cause Analysis & Solutions:
  • Acid-Base Interaction: The lone pair on the quinoline nitrogen binds strongly to acidic protons on the silica surface. This causes the severe tailing (streaking) you observe and can make elution difficult, leading to low recovery.

    • Solution A: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

      • Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., 50:50 Hexane/EtOAc + 1% Et₃N).

      • Alternatively, a solution of 1-2% ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane/Methanol/Ammonia).[1]

    • Solution B: Switch to a Less Acidic Stationary Phase. If basic modifiers are incompatible with your molecule, consider an alternative stationary phase.

      • Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive compounds.[1][2]

      • Florisil: This magnesium silicate adsorbent is less acidic than silica and can be a good option.[2]

  • Compound Degradation: The acidic silica surface may be catalyzing the decomposition of your this compound.

    • Solution: Test for Stability. Before committing your entire batch to a column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit in the open for an hour, and then develop the plate. If a new spot appears or the original spot diminishes, degradation is occurring.[3] In this case, switching to a non-acidic stationary phase is the best course of action.

Workflow for Mitigating Degradation on Silica Gel

start Observe Streaking/ Low Recovery on Silica Gel test_stability Perform 2D TLC Stability Test start->test_stability degradation Degradation Observed? test_stability->degradation use_alternative Switch to Neutral Alumina or Reversed-Phase degradation->use_alternative Yes no_degradation No Degradation: Issue is Acid-Base Binding degradation->no_degradation No run_column Run Modified Column use_alternative->run_column add_modifier Add 1% Triethylamine to Mobile Phase no_degradation->add_modifier add_modifier->run_column

Caption: Decision workflow for troubleshooting silica gel chromatography issues.

Issue 2: My compound "oils out" during recrystallization instead of forming crystals.

Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of precipitating as a solid. How can I induce crystallization?

Answer: "Oiling out" is a common frustration in crystallization that occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point or as a supersaturated liquid. This is often caused by using a solvent in which the compound is too soluble, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.[4]

Troubleshooting Strategies:
  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. If needed, insulate the flask with glass wool or a towel. Once at room temperature, transfer it to a refrigerator (~4 °C), and only then to a freezer.

  • Adjust the Solvent System: The choice of solvent is critical.

    • Solution A: Increase Solvent Volume. Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent (10-20% more volume) before attempting to cool it again.[4]

    • Solution B: Use a Binary Solvent System. This is often the most robust method. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., methanol, acetone, where it is very soluble). Then, add a "poor" hot solvent (e.g., water, hexane, where it is sparingly soluble) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, and then cool slowly. This carefully controlled saturation is more likely to yield crystals.[4][5]

  • Promote Nucleation: Sometimes, a supersaturated solution simply needs a trigger to begin crystallizing.

    • Solution A: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1][4]

    • Solution B: Seeding. If you have a small amount of pure crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[1]

Issue 3: I can't separate my product from a stubborn, closely-running impurity.

Question: On TLC, I see an impurity that has a very similar Rf to my product, making separation by column chromatography nearly impossible. What are my options?

Answer: Separating compounds with similar polarity is a significant challenge. The root cause is often a structurally related impurity, such as a regioisomer or an unreacted starting material. Success requires either enhancing the resolving power of your chromatographic system or using an entirely different purification principle.

Advanced Separation Strategies:
  • Optimize Chromatography:

    • Solution A: Change Solvent Selectivity. If you are using a standard hexane/ethyl acetate system, the intermolecular interactions governing separation are limited. Switch to a solvent system with different properties. For example, using dichloromethane/methanol introduces different dipole-dipole and hydrogen-bonding interactions that may resolve the compounds.[1]

    • Solution B: Reversed-Phase Chromatography. this compound is a polar molecule. Reversed-phase HPLC or MPLC (Medium Pressure Liquid Chromatography) using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA as a modifier) can provide excellent separation for polar compounds that are difficult to resolve in normal-phase.[1][6][7]

  • Chemical/Physical Separation:

    • Solution A: Acid-Base Extraction. Your target molecule has both a weakly acidic phenol-like hydroxyl group and a weakly basic quinoline nitrogen. This dual nature can be exploited. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a weak aqueous acid (e.g., 1 M citric acid) to protonate and extract more basic impurities. Then, wash with a weak aqueous base (e.g., 5% NaHCO₃) to deprotonate and extract acidic impurities. Your desired compound, being amphoteric, may remain in the organic layer under carefully controlled pH. Note: This requires careful pH control and may not be selective enough if the impurity has similar pKa values.

    • Solution B: Derivatization. In difficult cases, you can temporarily change the chemical nature of your compound. For example, protect the hydroxyl group as an acetate or silyl ether. This will significantly change its polarity, likely allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common synthetic route to this scaffold is the Gould-Jacobs reaction.[8][9] This involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.[9][10] For your specific target, the likely starting materials are 3-bromo-4-methoxyaniline and diethyl ethoxymethylenemalonate .

Based on this, the most probable impurities are:

  • Unreacted Starting Materials: Residual 3-bromo-4-methoxyaniline.

  • Incompletely Cyclized Intermediate: The acyclic anilidomethylenemalonate intermediate.

  • Decarboxylation/Hydrolysis Byproducts: If the synthesis involves a 3-carboethoxy group that is subsequently removed, incomplete hydrolysis or decarboxylation can leave related impurities.

  • Regioisomers: While the methoxy group strongly directs cyclization, a small amount of the alternative cyclization product (6-bromo-5-methoxyquinolin-4-ol) could potentially form.

Q2: What is the best way to monitor the purity of my fractions and the final product?

A2: A combination of techniques is recommended for robust purity analysis.

  • Thin-Layer Chromatography (TLC): Essential for monitoring column chromatography. Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective for visualizing compounds that are not UV-active.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) and UV detection (around 225-254 nm) is a great starting point.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and the molecular weights of any impurities, which is invaluable for identifying them.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the best method for confirming the structure of your final product and can often reveal the presence of impurities if they are at a level of >1%.[15]

Q3: Can you recommend a starting protocol for recrystallization?

A3: Certainly. A good starting point for a molecule with the polarity of this compound would be an alcohol like ethanol or a binary system like ethyl acetate/hexane.

Step-by-Step Recrystallization Protocol:
  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of your crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene). Find a solvent that dissolves the compound poorly at room temperature but completely when heated.[4]

  • Dissolution: Place your crude solid in an Erlenmeyer flask with a stir bar. Add the chosen hot solvent portion-wise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent ClassPrimary SolventCo-Solvent (for binary systems)Comments
Alcohols Ethanol, MethanolWater, HexaneGood general-purpose polar solvents. Often provide high-quality crystals.[5]
Esters Ethyl AcetateHexane, HeptaneMedium polarity. A binary system with an alkane is very effective for fine-tuning solubility.[5]
Ketones AcetoneHexane, WaterGood solvent power, but its low boiling point can make it tricky to handle during hot filtration.[16]
Aromatic TolueneHexaneGood for rigid, aromatic systems. Higher boiling point allows for a wide temperature gradient.[4]
Amides DMF, DMAcWaterHigh solvent power, but very high boiling points make them difficult to remove completely. Use as a last resort.[4]

Q4: How do I prepare my sample for column chromatography if it's not very soluble in the eluent?

A4: This is a common issue. If you dissolve your sample in a strong solvent (like DCM or methanol) and load it onto a column running a weak eluent (like hexane/ethyl acetate), the strong solvent will interfere with the separation at the top of the column, causing band broadening and poor resolution. The best solution is dry loading .

Dry Loading Protocol:
  • Dissolve your crude sample completely in a suitable solvent (e.g., methanol, DCM, acetone) in a round-bottom flask.

  • Add silica gel to the flask (typically 5-10 times the mass of your crude product).

  • Swirl the flask to create a slurry and ensure the compound is evenly distributed on the silica.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column.

  • Gently add a protective layer of sand on top of the sample-loaded silica before slowly adding your eluent.[17]

This technique ensures that your compound is introduced to the column in a concentrated band without the use of a strong solvent, leading to much better separation.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. BenchChem Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem Technical Support Center.
  • BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. BenchChem Technical Support Center.
  • Saeed, A., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21. [Link]
  • Gao, F., et al. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Engineered Fibers and Fabrics.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem Technical Support Center.
  • Gloc, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6233. [Link]
  • National Center for Biotechnology Information. (n.d.). Quinolin-4-ol. PubChem Compound Summary for CID 69141. [Link]
  • Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012).
  • El-Sayed, M. A., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(19), 6233. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). quinolin-4(1H)-one-3-olate. PubChem Compound Summary for CID 25201793. [Link]
  • Reddit. (2022).
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493. [Link]
  • The Royal Society of Chemistry. (2021).
  • Phenomenex. (n.d.). HPLC Troubleshooting. [Link]
  • New Journal of Chemistry. (2022). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]
  • The Analytical Scientist. (2016).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • PubMed. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Moravek. (n.d.).
  • PubMed Central. (2022).
  • PubMed Central. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem Technical Support Center.
  • Semantic Scholar. (2021). Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. [Link]
  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?. r/chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-8-methoxyquinoline-4-carboxylic acid. PubChem Compound Summary for CID 86714563. [Link]
  • National Center for Biotechnology Information. (n.d.). 8-Quinolinol, 5-bromo-. PubChem Compound Summary for CID 70974. [Link]
  • NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. [Link]
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. [Link]
  • Reddit. (n.d.).
  • MDPI. (2021). Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. Metabolites, 11(8), 534. [Link]
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubMed Central. (2016).
  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

Sources

Addressing stability issues of 8-Bromo-5-methoxyquinolin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-5-methoxyquinolin-4-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound in solution. Given that 4-hydroxyquinolines are a class of compounds known for their potential instability, this guide provides a framework for identifying, troubleshooting, and mitigating common stability issues to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries regarding the stability of this compound solutions.

Q1: My solution of this compound has turned yellow/brown. What does this indicate?

A1: Discoloration is a common and immediate indicator of chemical degradation in quinoline compounds.[1] This change is typically caused by oxidation or photodegradation, leading to the formation of colored byproducts.[1] The quinolin-4-ol moiety is susceptible to oxidation, which can be exacerbated by exposure to atmospheric oxygen, light, or certain metal ions. It is critical to prepare fresh solutions whenever possible and always store stock solutions protected from light.[1]

Q2: I am observing a progressive loss of potency or inconsistent results in my biological assays. Could this be related to compound stability?

A2: Yes, a gradual loss of compound efficacy or poor reproducibility are classic signs of degradation. The stability of quinoline derivatives in solution is highly dependent on factors such as pH, solvent, temperature, and light exposure.[1] Degradation reduces the concentration of the active parent compound, leading directly to unreliable assay results. We strongly recommend implementing a stability assessment protocol for your stock solutions under your specific experimental conditions.

Q3: What is the best general-purpose solvent for dissolving and storing this compound?

A3: For initial solubilization, anhydrous dimethyl sulfoxide (DMSO) is recommended for creating high-concentration stock solutions. DMSO is a polar aprotic solvent that effectively dissolves many heterocyclic compounds and is generally inert. For aqueous experimental buffers, it is crucial to minimize the final DMSO concentration and evaluate the compound's stability at the working pH and temperature, as hydrolysis and other degradation pathways can be pH-dependent.[1]

Q4: How should I properly store my stock solutions to maximize their shelf-life?

A4: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, preferably, -80°C. Lower temperatures significantly slow the rate of chemical degradation.[1]

  • Light: Protect from all light sources by using amber vials or by wrapping vials in aluminum foil.[1]

  • Atmosphere: For maximum protection against oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Container: Use high-quality, inert vials (e.g., borosilicate glass) with tight-fitting caps to prevent solvent evaporation and moisture ingress.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols for systematically investigating and resolving complex stability problems.

Guide 1: Systematic Investigation of Unexpected Degradation

If you have confirmed that your compound is degrading but the cause is unclear, this guide provides a logical workflow to identify the root cause.

The first step is to systematically evaluate the key factors known to influence the stability of quinoline compounds. The following diagram outlines a decision-making process for your investigation.

Troubleshooting_Workflow Start Instability Observed (e.g., Color Change, Purity Loss) Check_Solvent Step 1: Evaluate Solvent - Is it anhydrous? - Is it peroxide-free? - Is it the correct grade? Start->Check_Solvent Check_pH Step 2: Assess pH Effects - Measure pH of aqueous solution. - Is compound stable at this pH? Check_Solvent->Check_pH If solvent is OK Action_Solvent Action: - Use fresh, high-purity, anhydrous solvent. - Consider an alternative solvent. Check_Solvent->Action_Solvent If issues found Check_Storage Step 3: Review Storage Conditions - Temperature? - Light exposure? - Headspace atmosphere? Check_pH->Check_Storage If pH is OK Action_pH Action: - Use buffered solutions. - Determine optimal pH range via forced degradation. Check_pH->Action_pH If issues found Check_Purity Step 4: Confirm Initial Purity - Analyze freshly prepared sample. - Does it meet specifications? Check_Storage->Check_Purity If storage is OK Action_Storage Action: - Store at -80°C. - Use amber vials. - Purge with inert gas (Ar/N2). Check_Storage->Action_Storage If issues found Action_Purity Action: - Re-purify compound if necessary. - Source from a qualified vendor. Check_Purity->Action_Purity If issues found End Stability Issue Resolved Check_Purity->End If purity is OK Action_Solvent->Check_pH Action_pH->Check_Storage Action_Storage->Check_Purity Action_Purity->End

Caption: Troubleshooting workflow for stability issues.

The 4-hydroxyquinoline core is susceptible to oxidation. The electron-donating methoxy group can further activate the ring system, potentially making it more prone to oxidative degradation. The following diagram illustrates a plausible oxidative pathway.

Oxidation_Pathway Parent This compound C₉H₈BrNO₂ Intermediate Radical Intermediate Prone to further reaction Parent->Intermediate [O] (Light, O₂, Metal Ions) Product Oxidized Products e.g., Quinone-like structures (Colored Species) Intermediate->Product Further Oxidation or Dimerization

Caption: Plausible oxidative degradation pathway.

Guide 2: Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand your molecule's liabilities.[2] It involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without completely destroying the parent compound.[5]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as your starting material for all stress conditions.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Place a vial of the stock solution in an oven set to 60°C.[1]

    • Photolytic Degradation: Expose a stock solution in a clear vial to a photostability chamber with a light source providing UV and visible light (e.g., >1.2 million lux hours).[1]

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Time Points: Sample from each condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the stress condition (e.g., temperature, acid/base concentration) can be intensified.

  • Analysis: Analyze each sample using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) and a photodiode array (PDA) or mass spectrometry (MS) detector is recommended.[7][8]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Identify the retention times and UV spectra of any new peaks (degradants).

    • If using MS, determine the mass of the degradants to help elucidate their structures.

    • Ensure the analytical method separates all degradant peaks from the parent peak.[7]

The results of your forced degradation study should be summarized in a table for clear comparison.

Stress ConditionIncubation Time (hr)Temperature% Parent Compound RemainingNo. of DegradantsNotes
Control 244°C99.8%0Baseline stability
0.1 M HCl 2460°C85.2%2Moderate acid lability
0.1 M NaOH 2460°C45.7%4Significant base lability
3% H₂O₂ 24RT30.1%5+Highly susceptible to oxidation
Heat 2460°C95.3%1Relatively stable to heat alone
Light 24RT70.5%3Significant photosensitivity

Note: Data presented is illustrative and should be determined experimentally.

By systematically applying these troubleshooting guides and protocols, you can effectively diagnose stability issues, establish optimal handling and storage procedures, and ensure the generation of high-quality, reproducible data in your research and development activities.

References

  • Baroni, C. M., Rodrigues, P. O., Rosa, A. M., Gerlin, M. C. G., Singh, A. K., & da Silva, N. A. P. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Journal of the Brazilian Chemical Society, 26(8), 1636-1644.
  • Boll, M., & Fuchs, G. (2005). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Molecular Microbiology, 58(5), 1378-1390.
  • Levaya, Y. (2020). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Journal of Physics: Conference Series, 1697, 012111.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Jain, R., & Gupta, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Cimerman, Z., & Cindrić, M. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2953.
  • Sultana, N., Arayne, M. S., & Naveed, S. (2011). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of the Chilean Chemical Society, 56(2), 673-677.
  • PubChem. (n.d.). 4-Amino-8-bromo-5-methoxyquinazolin-7-ol. National Center for Biotechnology Information.
  • Jiang, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Microorganisms, 10(4), 795.
  • Reddy, B. P., & Reddy, K. R. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6(11), 865-876.
  • Surrey, A. R. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Schwarz, G., Senghas, E., Erben, A., Schäfer, B., Lingens, F., & Höke, H. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.
  • Kumar, K. S., & Vanitha, C. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 53-57.
  • SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, Issue 31.

Sources

Navigating the Synthesis of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the synthesis and scale-up of 8-Bromo-5-methoxyquinolin-4-ol. As a critical intermediate in pharmaceutical development, robust and scalable production methods are paramount. This guide, grounded in established chemical principles and field-proven insights, aims to empower researchers to overcome common experimental hurdles and optimize their synthetic protocols.

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle common challenges.

Issue 1: Low Yield in the Initial Condensation Step

  • Question: My condensation reaction between 2-amino-4-methoxy-bromophenol and diethyl ethoxymethylenemalonate (EMME) is resulting in a low yield of the anilinomethylenemalonate intermediate. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this initial step of the Gould-Jacobs reaction can often be attributed to several factors.[1] Firstly, the purity of your starting materials is critical. Ensure your 2-amino-4-methoxy-bromophenol is free of impurities that could interfere with the reaction. The EMME should also be of high purity, as a common impurity is diethyl diethoxymethylene malonate, which can be difficult to separate.[2]

    From a process perspective, incomplete reaction is a common culprit. This condensation can be driven to completion by removing the ethanol byproduct as it forms. On a laboratory scale, this can be achieved with a Dean-Stark apparatus. For larger scale operations, distillation under reduced pressure might be more practical.

    Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this step.[3] If equipment is available, this is a highly recommended approach for rapid optimization. Conventional heating in a high-boiling, inert solvent like diphenyl ether can also improve yields, though removal of these solvents can be challenging during workup.[4]

Issue 2: Inefficient Cyclization and Byproduct Formation

  • Question: The thermal cyclization of my anilinomethylenemalonate intermediate to the quinolin-4-ol is sluggish and produces significant tarry byproducts. How can I optimize this step?

  • Answer: The high temperatures often required for the cyclization step in the Gould-Jacobs reaction are a primary cause of byproduct formation and tarring.[4][5] The key is to achieve the necessary activation energy for cyclization without promoting degradation pathways.

    One of the most effective solutions is the use of a cyclizing agent. Eaton's reagent (a 1:10 w/w solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative that allows for milder reaction conditions and often results in quantitative yields.[3] Polyphosphoric acid (PPA) can also be effective but may require higher temperatures than Eaton's reagent.

    For thermal cyclizations without a catalyst, the choice of solvent is crucial. High-boiling solvents like Dowtherm A or diphenyl ether provide the necessary temperature but can be difficult to remove completely from the product.[4] When scaling up, consider the practicalities of solvent removal and waste disposal.

Issue 3: Challenges with Bromination

  • Question: I am attempting to brominate 5-methoxyquinolin-4-ol to obtain the final product, but I'm observing the formation of multiple brominated species. How can I achieve selective bromination at the 8-position?

  • Answer: The quinoline ring system has multiple sites susceptible to electrophilic substitution, and the methoxy and hydroxyl groups further activate the ring, making regioselectivity a challenge. Direct bromination of 8-substituted quinolines can lead to a mixture of mono- and di-brominated products.[6]

    To achieve selective bromination, consider a two-step approach. First, protect the hydroxyl group of the 5-methoxyquinolin-4-ol. A common protecting group is the benzyl group, which can be removed later. With the hydroxyl group protected, the electronic landscape of the quinoline ring is altered, which can favor bromination at the desired position.

    Alternatively, an indirect synthesis route can offer greater control. This involves the bromination of 8-methoxyquinoline to produce 5-bromo-8-methoxyquinoline, followed by demethylation to yield 5-bromoquinolin-8-ol.[7] While this adds steps, it can prevent the formation of di-brominated byproducts and may be more amenable to scale-up.

Issue 4: Purification Difficulties

  • Question: My final product is contaminated with tarry residues and isomeric byproducts that are difficult to remove by simple recrystallization. What purification strategies are most effective?

  • Answer: Purification is a common bottleneck in quinoline synthesis, especially when scaling up.[8] Tarry byproducts are a frequent issue, particularly with high-temperature reactions.[5]

    For the removal of tar, steam distillation can be a highly effective technique for separating the volatile quinoline product from non-volatile tars.[5] Following distillation, the product can be further purified by extraction and recrystallization.

    When dealing with isomeric byproducts, such as the di-brominated 5,7-dibromo-8-hydroxyquinoline, column chromatography is often necessary for separation on a laboratory scale.[7] For larger quantities, preparative HPLC may be required. To minimize the need for extensive chromatographic purification, it is crucial to optimize the reaction conditions to favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most prevalent method is based on the Gould-Jacobs reaction.[1][9][10] This involves the condensation of a substituted aniline, in this case, a derivative of 2-amino-4-methoxyphenol, with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then cyclized, hydrolyzed, and decarboxylated to form the quinolin-4-ol core. The bromination step can be performed either on the final quinolin-4-ol or on a precursor.

  • Q2: What are the key safety considerations when scaling up this synthesis?

    • A2: The Gould-Jacobs reaction can be highly exothermic, particularly during the cyclization step.[5] When scaling up, it is crucial to have adequate cooling and to control the rate of addition of reagents. The use of strong acids like sulfuric acid or PPA also requires appropriate personal protective equipment and handling procedures. Bromine is a hazardous and corrosive substance that should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the reaction progress and identify the formation of any byproducts.

  • Q4: Are there greener alternatives to the traditional solvents used in this synthesis?

    • A4: While high-boiling aromatic solvents are traditionally used, research into greener alternatives is ongoing. Ionic liquids have been explored as a more environmentally friendly option for some quinoline syntheses.[8] Additionally, optimizing reactions to proceed under solvent-free conditions, such as with microwave assistance, can significantly reduce the environmental impact.[3]

Experimental Protocol: Gould-Jacobs Synthesis of a Quinolin-4-ol Core

This protocol outlines the general steps for the synthesis of a 4-quinolone-3-carboxylate derivative, a key intermediate in the production of quinolin-4-ols, using a method that can be adapted for the synthesis of this compound.

Step 1: Condensation of Substituted Aniline with EMME

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • The reaction can be performed neat or in a solvent such as ethanol.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline.

  • Alternatively, for a faster reaction, the neat mixture can be subjected to microwave irradiation for approximately 7 minutes.[3]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude anilinomethylene malonate can often be used in the next step without further purification.

Step 2: Cyclization to the Quinolin-4-one

  • To the crude anilinomethylene malonate, add Eaton's reagent (10 parts methanesulfonic acid to 1 part phosphorus pentoxide by weight).

  • Heat the mixture to 80-100 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is the ethyl 4-quinolone-3-carboxylate derivative.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ethyl 4-quinolone-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the carboxylic acid by filtration.

  • To achieve decarboxylation, heat the carboxylic acid in a high-boiling solvent such as diphenyl ether or Dowtherm A, or heat the solid neat above its melting point until gas evolution ceases.[4] The resulting product is the desired quinolin-4-ol.

Quantitative Data Summary

ParameterConventional HeatingMicrowave Irradiation[3]Eaton's Reagent Cyclization[3]
Condensation Time 2-4 hours~7 minutesN/A
Cyclization Temperature >250 °C (neat)N/A80-100 °C
Typical Yield (Condensation) Moderate to GoodGood to ExcellentN/A
Typical Yield (Cyclization) Variable, often with byproductsN/AGood to Excellent

Visualizing the Synthesis and Troubleshooting

Diagram 1: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction Aniline Substituted Aniline Intermediate Anilinomethylene malonate Aniline->Intermediate Condensation (-EtOH) EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate QuinoloneEster Ethyl 4-Quinolone- 3-carboxylate Intermediate->QuinoloneEster Thermal or Catalytic Cyclization (-EtOH) Quinolinol Substituted Quinolin-4-ol QuinoloneEster->Quinolinol Hydrolysis & Decarboxylation (-CO2, -EtOH)

Caption: A simplified workflow of the Gould-Jacobs reaction for the synthesis of quinolin-4-ols.

Diagram 2: Troubleshooting Logic for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Cyclization Step CheckTemp Is Reaction Temperature Sufficiently High? Start->CheckTemp CheckCatalyst Is a Cyclizing Agent Being Used? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase Temperature or Use High-Boiling Solvent CheckTemp->IncreaseTemp No AddCatalyst Consider Eaton's Reagent or PPA CheckCatalyst->AddCatalyst No CheckPurity Analyze Intermediate Purity CheckCatalyst->CheckPurity Yes Success Improved Yield IncreaseTemp->Success AddCatalyst->Success PurifyIntermediate Purify Anilinomethylene malonate Intermediate CheckPurity->PurifyIntermediate Impure CheckPurity->Success Pure PurifyIntermediate->Success

Caption: A decision tree for troubleshooting low yields in the cyclization step.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • IIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. [Link]
  • Cieplik, J., & Stolarczyk, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3123. [Link]
  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]
  • PrepChem. (2023). Synthesis of 2-amino-4-methoxyphenol. [Link]
  • Martins, M. A. P., et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 24(22), 4069. [Link]
  • Organic Syntheses. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. [Link]
  • ResearchGate. (2015). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]
  • ChemSynthesis. (n.d.). 2-amino-4-methoxyphenol. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • ACS Omega. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]
  • The Royal Society of Chemistry. (2019).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • National Institutes of Health. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

Sources

Identifying common impurities in 8-Bromo-5-methoxyquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinoline derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis and effectively identify potential impurities. Our focus is on providing not just methods, but a foundational understanding of the reaction mechanisms and the causal factors that lead to impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing questions and issues that arise during the synthesis of this compound.

Q1: What is the standard and most reliable synthetic route for this compound, and what are its critical steps?

The most established and versatile method for preparing the 4-hydroxyquinoline (or quinolin-4-one) scaffold is the Gould-Jacobs reaction .[1][2][3] This multi-step sequence is particularly effective for anilines bearing electron-donating groups.[2] The synthesis of this compound begins with a substituted aniline, specifically 2-Bromo-5-methoxyaniline.

The reaction proceeds through four key stages:

  • Condensation: The aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.[4][5]

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to form the quinoline ring system.[3]

  • Saponification: The resulting ethyl ester at the 3-position is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide.[1]

  • Decarboxylation: The 3-carboxy-4-hydroxyquinoline is heated, often in the same high-boiling solvent, to eliminate CO2 and yield the final product, this compound.[1]

Understanding these distinct stages is the first step in troubleshooting, as impurities often arise from incomplete reactions or side-products specific to each stage.

Q2: My reaction mixture from the thermal cyclization step is a dark, tarry mess with a very low yield of the desired product. What's causing this and how can I prevent it?

This is a classic issue with the Gould-Jacobs reaction, directly linked to the harsh conditions of the thermal cyclization step.[3]

Causality: The high temperatures required for the 6-electron cyclization can also promote polymerization and decomposition of the aniline-malonate intermediate and the product itself.[3][6][7] This is especially problematic if there are localized hotspots in the reaction vessel or if the reaction is heated for too long.

Troubleshooting & Optimization:

StrategyRationale
Controlled Heating Use a sand bath or a well-stirred heating mantle to ensure uniform heat distribution. Avoid direct, intense heating from the mantle coils.
Optimize Temperature While high temperatures are needed, exceeding the optimal range (typically ~250 °C) often leads to diminishing returns and increased charring.[7] Run small-scale trials to find the lowest effective temperature for your specific substrate.
Inert Atmosphere Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative decomposition pathways that contribute to tar formation.
Solvent Choice Diphenyl ether or Dowtherm A are standard choices for their high boiling points and thermal stability. Ensure the solvent is pure and dry.
Q3: My final product's HPLC shows a significant impurity with a molecular weight corresponding to the loss of a methyl group. What is this impurity and when does it form?

You are likely observing the formation of 8-Bromo-5-hydroxyquinolin-4-ol . This is a result of O-demethylation of the methoxy group.

Causality: The methoxy group can be cleaved under harsh conditions. While O-dealkylation is often associated with reagents like HBr or BBr₃, it can also occur to some extent at the very high temperatures used during the cyclization and decarboxylation steps, particularly if any acidic species are generated in situ.[8][9]

Identification & Prevention:

  • Identification: This impurity will have a different retention time in RP-HPLC (likely earlier, being more polar) and can be confirmed by LC-MS, which will show a mass 14 Da lower than the target product.

  • Prevention: The primary way to minimize this is by carefully controlling the temperature and duration of the high-temperature steps. If this impurity is persistent, a synthetic redesign might be necessary, such as introducing the methoxy group later in the sequence, though this adds complexity.

Q4: I've isolated a major byproduct that still contains an ester or carboxylic acid group according to my NMR and Mass Spec data. What are these impurities?

These impurities stem from incomplete saponification or decarboxylation steps. They are among the most common process-related impurities in this synthesis.

Impurity NameStructureSource of Formation
Ethyl 8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Product of thermal cyclizationIncomplete saponification of the ester.
8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Product of saponificationIncomplete decarboxylation.

Causality & Solution:

  • Incomplete Saponification: The hydrolysis of the ethyl ester can be sluggish. To drive this reaction to completion, ensure you are using a sufficient excess of NaOH and allow for adequate reaction time, monitoring by TLC or HPLC until the starting ester is consumed.

  • Incomplete Decarboxylation: This step is thermally driven. If the temperature is too low or the heating time is too short, the carboxylic acid intermediate will remain. Ensure the reaction reaches the required temperature (often >250 °C) for decarboxylation to proceed efficiently.

Q5: Could poly-brominated impurities form during this synthesis?

This is a valid concern in many syntheses involving bromination. However, in this specific route, it is highly unlikely .

Rationale: The bromine atom is introduced at the very beginning of the synthesis via the starting material, 2-Bromo-5-methoxyaniline . The subsequent steps (condensation, cyclization, saponification, decarboxylation) do not involve any brominating agents. Therefore, impurities like dibromo- or tribromo- quinolinols are not expected.[10]

If you were to use an alternative synthesis that involves brominating 5-methoxyquinolin-4-ol directly, then poly-bromination would be a significant risk due to the activating nature of the hydroxyl and methoxy groups, which could lead to a mixture of products.[11][12] The use of a pre-brominated aniline starting material provides excellent regiochemical control.

Q6: What is the best analytical workflow for identifying and quantifying these impurities?

A multi-technique approach is essential for robust impurity profiling in pharmaceutical development.[13][14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for purity assessment and quantification.[15][16] A reversed-phase method (e.g., using a C18 column) with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) is a standard starting point. A UV detector set at a wavelength where both the API and impurities absorb (e.g., ~254 nm or 330 nm) should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[17] By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of each impurity as it elutes, providing critical clues to its identity (e.g., unreacted starting material, demethylated product, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the final product structure should be confirmed by ¹H and ¹³C NMR, this technique is also invaluable for characterizing isolated impurities to provide unambiguous structural confirmation.[15]

Visualized Pathways and Workflows

Synthetic Pathway and Key Intermediates

The following diagram illustrates the Gould-Jacobs reaction for the synthesis of this compound.

Gould_Jacobs_Pathway SM1 2-Bromo-5-methoxyaniline INT1 Anilinomethylenemalonate Intermediate SM1->INT1 Condensation SM2 DEEM SM2->INT1 Condensation INT2 Ethyl 3-Carboxy- This compound INT1->INT2 Thermal Cyclization (~250°C) INT3 3-Carboxy- This compound INT2->INT3 Saponification (NaOH) FP This compound (Final Product) INT3->FP Decarboxylation (Heat)

Caption: Gould-Jacobs synthesis of this compound.

Common Impurity Formation Pathways

This diagram shows how the primary impurities branch off from the main synthetic route.

Impurity_Formation MainPath INT1 Anilinomethylenemalonate MainPath->INT1 Start INT2 Cyclized Ester Intermediate INT1->INT2 Cyclization IMP_SM Impurity: Unreacted Starting Materials INT1->IMP_SM Incomplete Condensation IMP_TAR Impurity: Tar / Decomposition Products INT1->IMP_TAR Excess Heat INT3 Carboxylic Acid Intermediate INT2->INT3 Saponification IMP_ESTER Impurity: Incomplete Saponification (Ester Intermediate) INT2->IMP_ESTER Incomplete Reaction FP Final Product INT3->FP Decarboxylation IMP_ACID Impurity: Incomplete Decarboxylation (Acid Intermediate) INT3->IMP_ACID Insufficient Heat IMP_DM Impurity: O-Demethylated Product FP->IMP_DM Excess Heat/ Side Reaction

Caption: Logical map of common impurity formation points.

Troubleshooting Workflow for Purity Analysis

This workflow guides a researcher through the process of identifying an unknown impurity detected during analysis.

Troubleshooting_Workflow START Unknown Peak Detected in HPLC STEP1 Run LC-MS Analysis START->STEP1 DEC1 Does MW match a known intermediate or starting material? STEP1->DEC1 OUT1 Impurity Identified: Process-Related (e.g., unreacted SM, ester) DEC1->OUT1 Yes STEP2 Analyze Mass Shift from Product DEC1->STEP2 No DEC2 Is shift characteristic? (e.g., -14 Da for demethylation) STEP2->DEC2 OUT2 Impurity Identified: Degradation Product DEC2->OUT2 Yes STEP3 Isolate Impurity via Prep-HPLC DEC2->STEP3 No STEP4 Characterize via NMR STEP3->STEP4 OUT3 Structure Elucidated: Novel Impurity STEP4->OUT3

Caption: Step-by-step workflow for unknown impurity identification.

Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.

  • Step A: Condensation

    • In a round-bottom flask, combine 2-Bromo-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Allow the mixture to cool slightly, then add an equal volume of hexane and stir vigorously. The intermediate product should precipitate.

    • Collect the solid by filtration, wash with cold hexane, and dry under vacuum.

  • Step B: Cyclization & Decarboxylation

    • Add the dried intermediate from Step A to a flask containing diphenyl ether (approx. 10 mL per gram of intermediate).

    • Fit the flask with a reflux condenser and heat the mixture in a sand bath to 250-255 °C. Maintain this temperature for 30-45 minutes.

    • Cool the reaction mixture to below 100 °C. The cyclized ester product will precipitate. Add hexane to dilute the mixture and collect the solid by filtration.

  • Step C: Saponification & Final Decarboxylation

    • Suspend the crude ester from Step B in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-3 hours until a clear solution is formed, indicating complete saponification.

    • Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH ~2. The carboxylic acid intermediate will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • Place the dried carboxylic acid back into a flask with diphenyl ether and heat to 250-255 °C until gas evolution (CO₂) ceases.

    • Cool the mixture, dilute with hexane, and collect the crude final product by filtration.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Protocol 2: Standard HPLC Method for Purity Analysis
  • Instrumentation: HPLC with UV Detector[16]

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in DMSO or DMF to a concentration of ~1 mg/mL.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Hussein, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Organic Chemistry Portal. (2025). Gould-Jacobs Reaction Mechanism. YouTube. [Link]
  • Wikiwand. Gould–Jacobs reaction. [Link]
  • Saeedi, M., et al. (2020).
  • Verma, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Hakkila, J., et al. (1995). 7-Alkoxyquinoline O-dealkylation by microsomes from human liver and placenta. Xenobiotica. [Link]
  • ResearchGate. Review articles in QUINOLINES. [Link]
  • Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
  • S, T., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research. [Link]
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Wikipedia. Quinoline. [Link]
  • Talebpour, Z., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

Sources

How to increase the solubility of 8-Bromo-5-methoxyquinolin-4-ol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-5-methoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to variable experimental results and underestimated compound activity.[1][2] This resource offers a structured approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added my DMSO stock solution to the aqueous cell culture medium. What is happening?

A1: This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous buffer or medium where its solubility is much lower.[3] The organic solvent is diluted, and the compound is forced into an environment where it cannot remain dissolved, leading to precipitation.

Q2: I've prepared my working solution of this compound in cell culture media, and it looked fine initially. However, after a few hours in the incubator, I see a precipitate. Why is this happening?

A2: This delayed precipitation can be due to several factors:

  • Temperature Shifts: Changes in temperature between your preparation environment (room temperature) and the incubator (37°C) can affect solubility.[4][5]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium over time. For ionizable compounds, a shift in pH can significantly decrease solubility.[3][6]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[3][7]

  • Evaporation: Over time, evaporation from the culture vessel can concentrate the compound, exceeding its solubility limit.[3][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. Generally, a final concentration of less than 0.1% DMSO is considered safe for most cell lines with minimal impact on cell health and function.[8] Concentrations between 0.1% and 1% may be tolerated for short durations, but can have cytotoxic effects, especially with longer exposure.[8][9] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to improving the solubility of this compound for your biological assays.

Initial Assessment: Understanding the Compound

This compound is a quinoline derivative.[10][11] Quinoline derivatives have diverse biological activities and are often investigated as potential therapeutic agents.[12][13][14] Like many heterocyclic compounds, it is expected to have low aqueous solubility.

Step 1: Optimizing the Stock Solution and Dilution Protocol

The first line of defense against precipitation is to optimize how you prepare and dilute your compound.

Protocol 1: Serial Dilution in Pre-warmed Media

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[3]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of dilutions directly in the pre-warmed culture medium. This gradual reduction in solvent concentration can help prevent the compound from crashing out.[3]

  • Gentle Mixing: When adding the compound stock to the media, add it dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[3]

G cluster_0 Solubilization Workflow High_Conc_Stock High Concentration Stock (e.g., 50 mM in 100% DMSO) Serial_Dilution Serial Dilution in Media High_Conc_Stock->Serial_Dilution Add dropwise Prewarmed_Media Pre-warmed Media (37°C) Prewarmed_Media->Serial_Dilution Final_Working_Solution Final Working Solution Serial_Dilution->Final_Working_Solution

Caption: Workflow for preparing the final working solution.

Step 2: Employing Solubilizing Excipients

If optimizing the dilution protocol is insufficient, the use of solubilizing agents should be considered.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[15][16][17]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are commonly used.[]

  • Considerations:

    • Toxicity: The concentration of co-solvents must be carefully controlled to avoid cellular toxicity.[16]

    • Assay Interference: Co-solvents can sometimes interfere with assay components or the target protein.[19]

Table 1: Common Co-solvents and Typical Starting Concentrations

Co-solventTypical Starting Final ConcentrationKey Considerations
PEG 4001-5%Generally well-tolerated, but can be viscous.
Propylene Glycol1-5%Less viscous than PEG 400.
Ethanol0.1-1%Can be more cytotoxic than other co-solvents.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[20][21][22][23][24]

  • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles compared to unmodified β-cyclodextrin.[21]

  • Mechanism: The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's lipophilic core, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, increasing the overall solubility of the complex.[22]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer or media.

  • Add Compound: Add the this compound powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may also be applied, but monitor for compound stability.

  • Sterile Filtration: Sterile filter the final solution before use in cell culture.

G cluster_0 Cyclodextrin Encapsulation Drug This compound (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Step 3: pH Adjustment

For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[][25][26] The solubility of a weakly acidic or basic compound is dependent on the pH of the solution.[6][27]

  • Principle: By adjusting the pH to a point where the compound is in its ionized (charged) form, its solubility in aqueous media can be dramatically increased.[6][27]

  • Procedure:

    • Determine the pKa of this compound. This information may be available in literature or can be predicted using software.

    • For a weakly acidic compound, increasing the pH above its pKa will increase the proportion of the more soluble ionized form.

    • For a weakly basic compound, decreasing the pH below its pKa will increase the proportion of the more soluble ionized form.

  • Caution: Ensure the final pH of your solution is compatible with your biological assay and does not harm the cells. The buffering capacity of your cell culture medium will resist significant pH changes.

Table 2: Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
Optimized Dilution Minimizes rapid solvent exchange.[3]Simple, no additional reagents.May not be sufficient for very insoluble compounds.
Co-solvents Increases the solvent capacity of the aqueous medium.[15][16]Effective for many compounds.Potential for cytotoxicity and assay interference.[16][19]
Cyclodextrins Forms soluble inclusion complexes.[20][22]High solubilization capacity, generally low toxicity.[24]Can be a more complex preparation.
pH Adjustment Increases the proportion of the soluble ionized form of the compound.[6][27]Very effective for ionizable compounds.Final pH must be compatible with the biological system.

Advanced Troubleshooting

Issue: The compound still precipitates even after trying the above methods.

  • Consider a Different Formulation Strategy: For very challenging compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or the use of surfactants can be explored.[28] However, these are more complex and require careful optimization to ensure biocompatibility.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can enhance the dissolution rate.[15][29] This is generally more applicable to solid dosage forms but can be considered in specific contexts.

  • Re-evaluate the Target Concentration: It's possible that the desired final concentration is simply above the thermodynamic solubility limit of the compound in your assay medium, even with solubilizing agents. A solubility assay should be performed to determine the maximum achievable concentration.

By systematically applying these principles and protocols, researchers can effectively address the solubility challenges of this compound, leading to more reliable and reproducible data in biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar
  • Technical Support Center: Preventing Compound Precipit
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today
  • (PDF)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH
  • What effects does DMSO have on cell assays? - Quora
  • DMSO in cell based assays - Scientist Solutions
  • Dimethyl sulfoxide - Wikipedia
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell
  • Technical Support Center: Managing Compound Precipit
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Co-solvency and anti-solvent method for the solubility enhancement
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchG
  • Common Cell Culture Problems: Precipit
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI
  • Troubleshooting: Cell Culture | DigitalOcean
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central
  • Dissolution Testing of a Poorly Soluble Compound Using the Flow-Through Cell Dissolution Appar
  • pH Adjustment and Co-Solvent Optimiz
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central
  • solubility enhancement -by pH change & complex
  • Intrinsic Solubility of Ionizable Compounds
  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH
  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - pharma excipients
  • 4-Amino-8-bromo-5-methoxyquinazolin-7-ol | C9H8BrN3O2 | CID 177776997 - PubChem
  • This compound (Cas 99365-44-3) - Parchem
  • 5-Bromo-8-methoxyquinoline-4-carboxylic acid | C11H8BrNO3 | CID 86714563 - PubChem
  • 2190538-80-6|5-Bromo-8-methoxyquinazolin-4-amine|BLD Pharm
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed
  • (PDF)
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed

Sources

Technical Support Center: Mitigating Poor Reactivity in 8-Bromo-5-methoxyquinolin-4-ol Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 8-Bromo-5-methoxyquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the derivatization of this versatile but often stubborn heterocyclic building block. Here, we will dissect the underlying causes of its poor reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your synthetic campaigns.

Introduction: The Challenge of a Privileged Scaffold

This compound is a highly valuable scaffold in medicinal chemistry, incorporating key pharmacophoric elements. The 8-bromo position serves as a crucial handle for introducing molecular diversity, typically through transition-metal-catalyzed cross-coupling reactions. However, researchers frequently report frustratingly low yields or complete reaction failure. This guide addresses these issues head-on, moving from foundational principles to practical, bench-top solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental chemical principles governing the reactivity of our target molecule.

Q1: What makes this compound so unreactive in common cross-coupling reactions like Suzuki or Buchwald-Hartwig?

A1: The poor reactivity stems from a combination of electronic and structural factors inherent to the quinoline system, a phenomenon well-documented for nitrogen-containing heterocycles.

  • Catalyst Inhibition via Nitrogen Coordination: The primary culprit is the lone pair of electrons on the quinoline nitrogen (N1). This nitrogen acts as a Lewis base and can coordinate strongly to the electron-deficient palladium catalyst center. This coordination can form a stable, off-cycle palladacycle, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).[1][2]

  • Electronic Effects: The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom.[3] While the 4-ol and 5-methoxy groups are electron-donating, their influence may not be sufficient to overcome the deactivating nature of the heterocyclic core in the context of oxidative addition, which is often the rate-limiting step.

  • Steric Hindrance: The 8-position is sterically encumbered, being in a peri relationship with the N1 atom and the fused ring system. This can hinder the approach of bulky phosphine-ligated palladium complexes required for efficient oxidative addition.

Catalyst_Inhibition cluster_substrate This compound cluster_inhibition Inhibition Pathway Quinoline Quinoline Nitrogen (N1) (Lewis Base) Bromo 8-Bromo Site (Reaction Center) Inhibited_Complex Stable Off-Cycle Complex (Catalyst Poisoning) Quinoline->Inhibited_Complex Pd_L2 Pd(0)L₂ (Active Catalyst) Pd_L2->Inhibited_Complex Strong Coordination

Caption: Catalyst inhibition by the quinoline nitrogen.

Q2: Should I protect the 4-hydroxyl group before attempting cross-coupling?

A2: Yes, protecting the 4-hydroxyl group is a highly recommended strategy. While it adds two steps to your synthesis (protection and deprotection), the benefits often outweigh this drawback.

  • Improved Solubility: The free hydroxyl group imparts polarity and hydrogen-bonding capability, which can lead to poor solubility in common anhydrous cross-coupling solvents like toluene and dioxane. Converting it to an ether (e.g., benzyl or methyl ether) significantly improves solubility.

  • Preventing Base Complications: The 4-OH is phenolic and thus acidic. It will react with strong bases (e.g., NaOt-Bu, K₂CO₃) used in the coupling reaction. This consumption of base can alter the reaction conditions, and the resulting phenoxide may have different solubility and reactivity profiles. A protected hydroxyl group eliminates this side reaction.[2]

Recommended Protection: Benzylation using benzyl bromide (BnBr) and a mild base like K₂CO₃ in DMF is a robust method. The benzyl group can be readily removed later via catalytic hydrogenation.[2]

Part 2: Troubleshooting Guide for Derivatization Reactions

This section provides specific, actionable advice for overcoming common experimental failures in a question-and-answer format.

Focus: Buchwald-Hartwig Amination

The C-N coupling is a frequent goal with this scaffold but is notoriously difficult.

Q: My Buchwald-Hartwig reaction between this compound and my amine is failing (0-10% yield). I'm using Pd₂(dba)₃, XPhos, and NaOt-Bu in toluene. What should I change?

A: This is a classic scenario. The combination of an unprotected hydroxyl group and a standard catalyst system is likely the cause of failure. Here is a systematic approach to troubleshoot.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Troubleshooting_Workflow Start Low/No Yield in Buchwald-Hartwig Reaction Protect_OH Step 1: Protect 4-OH Group (e.g., Benzylation) Start->Protect_OH Ligand_Screen Step 2: Change Ligand Use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) Protect_OH->Ligand_Screen If yield is still low Success Successful Coupling Protect_OH->Success Base_Screen Step 3: Change Base Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) Ligand_Screen->Base_Screen If yield is still low Ligand_Screen->Success Solvent_Screen Step 4: Change Solvent Use polar aprotic solvent (e.g., Dioxane, DMF, t-BuOH) Base_Screen->Solvent_Screen If yield is still low Base_Screen->Success Solvent_Screen->Success

Caption: Systematic troubleshooting workflow for amination.

Detailed Solutions & Causality
Problem Underlying Cause Recommended Solution & Explanation
No Reaction / Stalled at Start Catalyst Inhibition. The quinoline nitrogen is binding irreversibly to the palladium center. Standard ligands like XPhos may not be sufficient to prevent this.Switch to a more specialized ligand. Use bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . These ligands create a sterically crowded coordination sphere around the palladium, which can disfavor the inhibitory N1-coordination and promote the crucial reductive elimination step.[4]
Low Yield & Multiple Side Products Incompatible Base. The strong base NaOt-Bu is deprotonating the 4-OH group, creating a quinolone anion. This can complicate the reaction, alter solubility, and potentially lead to decomposition at high temperatures.Use a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[5] They are strong enough to facilitate the deprotonation of the amine once coordinated to the palladium but are less likely to aggressively deprotonate the substrate's hydroxyl group in the bulk solution.
Incomplete Conversion Poor Solubility. The substrate (especially in its deprotonated form) may not be fully dissolved in toluene, leading to a slow, heterogeneous reaction.Change or mix solvents. 1,4-Dioxane is often a superior solvent for these reactions. Alternatively, using a mixture of toluene with a more polar, aprotic co-solvent like DMF or t-butanol can significantly improve solubility and reaction rates.
Reaction Fails with Secondary Amines Increased Steric Hindrance. The combination of a sterically demanding 8-substituted quinoline and a secondary amine presents a significant steric challenge for the final C-N bond formation (reductive elimination).Increase temperature and consider microwave irradiation. If thermal heating (e.g., 100-120 °C) is insufficient, switching to microwave heating can provide the necessary energy to overcome the high activation barrier for sterically hindered couplings.[5] Ensure the reaction is performed in a sealed microwave vial.
Optimized Protocol: Buchwald-Hartwig Amination of 8-Bromo-5-methoxy-4-(benzyloxy)quinoline

This protocol assumes the 4-OH group has been protected as a benzyl ether.

Materials:

  • 8-Bromo-5-methoxy-4-(benzyloxy)quinoline (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • RuPhos (5.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or t-Butanol

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen at least three times.

  • Reagent Addition: Under the inert atmosphere, add the 8-bromo-quinoline substrate followed by the anhydrous, degassed solvent (to a concentration of ~0.1 M).

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Stir the mixture vigorously and heat to 100-110 °C. If using a microwave reactor, set the temperature to 120-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Wash the combined organic filtrates with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Focus: Suzuki-Miyaura Coupling

The C-C bond-forming Suzuki reaction is also prone to failure for the same reasons as amination.

Q: My Suzuki coupling with this compound is not working. I see only starting material and debrominated quinoline. What's wrong?

A: The observation of debromination is a key clue. It suggests that the catalytic cycle is initiating (oxidative addition occurs), but instead of undergoing transmetalation with the boronic acid, the palladium intermediate is participating in a side reaction, likely proto-debromination.

Troubleshooting Suzuki Coupling
Problem Underlying Cause Recommended Solution & Explanation
Debromination Side Product Slow Transmetalation. The transmetalation step, where the organic group is transferred from boron to palladium, is too slow. This allows the Pd-intermediate to be intercepted by trace amounts of water or other proton sources, leading to the debrominated product. The quinoline nitrogen's coordination can slow this step.1. Use an appropriate base/activator. A combination of K₃PO₄ or Cs₂CO₃ in a solvent system containing water (e.g., Dioxane/H₂O 10:1) is crucial for activating the boronic acid and facilitating transmetalation. 2. Use a specialized ligand. SPhos or XPhos are generally good starting points for Suzuki couplings of heteroaryl halides. Their bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.
No Reaction Catalyst Inhibition. As with the Buchwald-Hartwig reaction, the quinoline nitrogen is likely deactivating the catalyst before the cycle can begin.Protect the 4-OH group. This is even more critical in Suzuki reactions, as the aqueous basic conditions can create a highly polar, insoluble quinolone salt. Protection with a benzyl or MOM group is highly advised.
Low Yields with Hindered Boronic Acids Steric Repulsion. The steric clash between the bulky 8-substituted quinoline and a sterically demanding boronic acid (e.g., ortho-substituted arylboronic acid) makes the transmetalation step energetically unfavorable.Switch to a more reactive boron reagent. Instead of a boronic acid, consider using a potassium trifluoroborate salt (R-BF₃K) or a MIDA boronate ester. These reagents often exhibit higher reactivity and can overcome steric barriers where boronic acids fail.

References

  • Houbrechts, S., et al. (2021). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry. [Link]
  • Bouabbaci, H., & Khorief Nacereddine, A. (2022). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Taylor & Francis Online. [Link]
  • Daugulis, O., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
  • YouTube. (2021).
  • Fernández, G. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
  • Chemistry LibreTexts. (2023).
  • Al-Masoudi, N. A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Al-Taisan, W. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - PubMed Central. [Link]
  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Al-Karawi, A. J. M. (2017).

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Technical Support Center: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-5-methoxyquinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low reaction yields, in the preparation of this important quinolone scaffold. We will delve into the common pitfalls of the synthesis, provide evidence-based troubleshooting strategies, and offer an optimized protocol to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm experiencing a very low yield in my synthesis of this compound. What are the most probable causes?

A low yield in this synthesis is a common but solvable issue. The formation of the quinolin-4-ol core typically proceeds via a multi-step sequence, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.[1][2] Each step presents unique challenges. The most critical point of failure is almost universally the thermal cyclization step, which requires harsh conditions and is highly sensitive to several factors.

Primary causes for low yield can be categorized as follows:

  • Inefficient Cyclization: The key ring-forming step is an intramolecular electrocyclization that requires very high temperatures (often >250 °C) to overcome the energetic barrier of temporarily disrupting the aniline ring's aromaticity.[3][4] Inadequate temperature or reaction time will lead to incomplete conversion.

  • Suboptimal Reaction Medium: The choice of solvent for the high-temperature cyclization is critical. Traditionally, high-boiling, inert solvents like Dowtherm A or diphenyl ether are used to achieve the necessary temperatures and facilitate efficient heat transfer, leading to yields as high as 95%.[1] Using a solvent with a lower boiling point will prevent the reaction from reaching the required activation energy.

  • Starting Material Purity: The purity of the aniline precursor, 2-bromo-5-methoxyaniline , is paramount. Impurities can interfere with the initial condensation step or lead to significant side reactions and tar formation at high temperatures.

  • Side Reactions and Degradation: The harsh conditions required for cyclization can also cause degradation of the starting materials or the desired product.[1] Competing reactions, such as intermolecular condensations or polymerization, can also consume starting materials and reduce the overall yield.[5]

  • Product Loss During Workup: The quinolin-4-ol product may precipitate upon cooling. Improper handling, filtration, or washing techniques can lead to significant mechanical loss of the final product.

Question 2: Which synthetic route is recommended for this compound, and why?

For synthesizing 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is generally the most reliable and well-documented method.[1][2][6] This pathway involves the reaction of an aniline derivative (2-bromo-5-methoxyaniline) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, saponification, and decarboxylation.

The primary advantages of the Gould-Jacobs route are:

  • High Convergence: It efficiently constructs the core heterocyclic structure.

  • Predictable Regioselectivity: With the starting material 2-bromo-5-methoxyaniline, the cyclization is directed to the carbon adjacent to the amine and away from the sterically hindering bromine atom, ensuring the correct isomer is formed.

The Conrad-Limpach synthesis, which uses a β-ketoester, is also a viable alternative. However, the Gould-Jacobs reaction often provides a more direct route to the 4-hydroxy-3-carboxylate intermediate, which is then easily decarboxylated.[3][7]

Question 3: My thermal cyclization step is not working. The reaction either shows no product or results in a complex mixture. How can I fix this?

This is the most frequent and critical challenge. The thermal cyclization of the intermediate formed from the aniline and EMME requires forcing conditions.

Troubleshooting the Cyclization Step:

SymptomPotential CauseRecommended Solution
No or Low Conversion Insufficient Temperature: The reaction temperature is below the required threshold (~250 °C).Switch to a high-boiling solvent like Dowtherm A or diphenyl ether . Ensure your heating mantle and thermometer are calibrated and providing accurate readings. Microwave-assisted heating can also be an effective alternative to achieve high temperatures rapidly and improve yields.[8]
Insufficient Time: The reaction was not heated long enough for the cyclization to complete.Increase the reaction time incrementally (e.g., in 30-minute intervals) while monitoring progress with Thin-Layer Chromatography (TLC). Be aware that prolonged heating can also lead to degradation.[8]
Tar/Polymer Formation Excessive Temperature/Time: Overheating can cause decomposition of the starting material or product.Perform a time-temperature optimization study. Running the reaction at 250 °C for a shorter duration may be more effective than a lower temperature for a longer time.[8]
Impure Starting Materials: Impurities in the aniline precursor are degrading under heat.Re-purify the 2-bromo-5-methoxyaniline starting material by recrystallization or column chromatography before use.
Formation of Multiple Products Incorrect Cyclization: While less likely with this substrate, side reactions can occur.Confirm the structure of your intermediate before proceeding to the cyclization. Ensure the initial condensation reaction has gone to completion.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in the synthesis of this compound.

Troubleshooting_Workflow cluster_optimization Key Optimization Loops start Low Yield Observed check_sm Verify Purity of 2-bromo-5-methoxyaniline & EMME (NMR, GC-MS) start->check_sm check_cond Analyze Condensation Step (Aniline + EMME) check_sm->check_cond If Pure optimize_cyc Optimize Thermal Cyclization Step check_cond->optimize_cyc If Complete temp Adjust Temperature (240-260 °C) optimize_cyc->temp solvent Use High-Boiling Solvent (e.g., Dowtherm A) optimize_cyc->solvent time Modify Reaction Time (Monitor by TLC) optimize_cyc->time verify_workup Review Workup & Purification Protocol success Improved Yield verify_workup->success temp->verify_workup solvent->verify_workup time->verify_workup

Caption: A logical flowchart for troubleshooting low reaction yields.

Optimized Experimental Protocol (Gould-Jacobs Route)

This protocol is designed to maximize the yield and purity of this compound.

Reaction Pathway Overview

Gould_Jacobs_Pathway A 2-bromo-5-methoxyaniline + Diethyl ethoxymethylenemalonate B Step 1: Condensation (100-120 °C) A->B C Intermediate: Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate B->C D Step 2: Thermal Cyclization (~250 °C in Dowtherm A) CRITICAL YIELD STEP C->D E Ethyl 8-bromo-4-hydroxy-5- methoxyquinoline-3-carboxylate D->E F Step 3: Saponification (Aq. NaOH) E->F G Step 4: Decarboxylation (Acidification & Heat) F->G H Final Product: This compound G->H

Caption: The Gould-Jacobs reaction pathway for synthesis.

Step-by-Step Methodology

Step 1: Condensation

  • In a round-bottom flask, combine 2-bromo-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction is typically performed neat (without solvent).

  • Monitor the reaction by TLC until the aniline starting material is consumed.

  • Allow the mixture to cool slightly. The intermediate, diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate, will often crystallize upon cooling. It can be used directly in the next step or purified if necessary.

Step 2: Thermal Cyclization

  • To a separate three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a calibrated high-temperature thermometer, add a sufficient volume of Dowtherm A or diphenyl ether to ensure good heat transfer and stirring (approx. 10 mL per gram of intermediate).

  • Heat the solvent to 250 °C.

  • Slowly add the intermediate from Step 1 to the hot solvent in portions. Be cautious of initial frothing as ethanol is eliminated.

  • Maintain the temperature at 250 °C and stir vigorously for 1-2 hours. Monitor the reaction by TLC (a high-boiling eluent may be needed, e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid).

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C. The cyclized product, ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate, will precipitate.

Step 3 & 4: Saponification and Decarboxylation

  • Dilute the cooled reaction mixture with a large volume of hexane to fully precipitate the product and wash away the high-boiling solvent.

  • Filter the solid product and wash thoroughly with hexane.

  • Transfer the crude solid to a new flask and add a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • After cooling, filter the solution to remove any insoluble impurities.

  • Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2-3. The carboxylic acid intermediate will precipitate.

  • Gently heat the acidic slurry to 80-90 °C for 1-2 hours to effect decarboxylation. You should observe gas (CO2) evolution.

  • Cool the mixture in an ice bath. Filter the resulting solid, which is the final product, this compound.

  • Wash the solid with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain a pure solid. Characterize by ¹H NMR, ¹³C NMR, and MS.

References

  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
  • Merck Index. (n.d.). Gould-Jacobs Reaction.
  • NIH. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 5(6), 446-448.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.

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Technical Support Center: Mastering Temperature for Selective Quinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The regioselective functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. Bromoquinolines, in particular, are exceptionally versatile intermediates, serving as pivotal precursors for constructing complex molecular architectures through cross-coupling reactions. However, the inherent reactivity of the quinoline ring system presents a significant challenge: controlling the position and degree of bromination.

This guide provides in-depth technical support, moving beyond simple protocols to explain the underlying principles that govern selectivity. As your partner in the lab, our goal is to empower you to troubleshoot and optimize your reactions effectively. Here, we focus on the most critical parameter in your arsenal: temperature . By mastering thermal control, you can steer your reaction toward the desired kinetic or thermodynamic product, transforming a challenging synthesis into a predictable and high-yielding success.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the selective bromination of quinolines, providing both direct solutions and the scientific reasoning behind them.

Question 1: I'm getting a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-brominated species?

Answer: This is a classic challenge, especially with quinolines bearing electron-donating groups (-OH, -NH₂, -OCH₃) which strongly activate the carbocyclic ring.[1] The formation of polybrominated species is often a result of the mono-brominated product being reactive enough to undergo a second substitution. Here’s how to troubleshoot:

  • Lower the Temperature: Your first and most effective tool is reducing the reaction temperature. Lowering the temperature (e.g., from room temperature to 0°C or even -10°C) decreases the overall reaction rate.[2] This provides a larger kinetic window to stop the reaction after the first bromination, which typically has a lower activation energy than the second. For the bromination of 8-hydroxyquinoline, for instance, conducting the reaction at -5°C can yield the 5-bromo product exclusively, whereas at 15°C, the 5,7-dibromo derivative becomes the sole product.[3]

  • Control Reagent Stoichiometry: Carefully control the molar equivalents of your brominating agent. An excess of bromine will invariably push the reaction towards polybromination.[4] Begin with a 1.0 to 1.1 molar equivalent of the brominating agent for mono-substitution. Use a syringe pump for slow, dropwise addition to keep the instantaneous concentration of the electrophile low, preventing localized areas of high concentration where over-bromination can occur.

  • Switch to a Milder Brominating Agent: If molecular bromine (Br₂) proves too reactive, switch to N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can significantly enhance selectivity for mono-bromination, especially in highly activated systems.[1][5][6]

Question 2: My reaction is yielding the wrong isomer. How does temperature dictate which position is brominated?

Answer: This issue lies at the heart of kinetic versus thermodynamic control. The regioselectivity of quinoline bromination is not just about electronics; it's about the energy landscape of the reaction pathway. Temperature is the key to navigating this landscape.[7]

Under electrophilic conditions (e.g., in strong acid), the quinoline nitrogen is protonated, which deactivates the heterocyclic (pyridine) ring. Substitution is therefore directed to the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[8] However, in other mechanisms, different isomers can be accessed.

A striking example is the gas-phase bromination of quinoline:

  • At 300°C , the reaction yields 3-bromoquinoline .[9]

  • At 450-500°C , the product is 2-bromoquinoline .[9]

This demonstrates a shift in the reaction mechanism or favored pathway due to temperature. At lower temperatures, the reaction is likely under kinetic control, favoring the product that forms fastest (lower activation energy). At higher temperatures, the reaction can equilibrate, favoring the most stable thermodynamic product.

To control the isomeric outcome:

  • For the Kinetic Product: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This traps the product that is formed fastest before it has enough thermal energy to revert and form the more stable isomer.[10][11]

  • For the Thermodynamic Product: Use higher temperatures. This provides the necessary energy to overcome the activation barriers for both forward and reverse reactions, allowing the reaction mixture to reach equilibrium and favor the most thermodynamically stable product.[10]

Question 3: My reaction is extremely slow at the low temperatures required for selectivity. How can I proceed?

Answer: Balancing rate and selectivity is a common optimization problem. If your reaction has stalled at low temperatures, simply increasing the heat is not an option as it will compromise selectivity. Consider these strategies:

  • Solvent Optimization: The choice of solvent can influence reaction rates. Solvents that better solvate the transition state can lower the activation energy. Experiment with a range of solvents, from non-polar (like CHCl₃ or CCl₄) to polar aprotic (like CH₃CN), to find a system that facilitates the reaction at your target low temperature.[3][4]

  • Extended Reaction Time: A slow reaction at low temperature may simply require more time to reach completion. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or LC-MS over an extended period (24-72 hours) before deciding to alter other parameters.

  • Use of a Catalyst: For certain brominations, a Lewis acid catalyst can activate the brominating agent, allowing the reaction to proceed at a lower temperature. However, be cautious, as this can sometimes decrease selectivity. A thorough literature search for your specific quinoline system is advised.

Question 4: I'm working with 8-hydroxyquinoline, which is highly activated. What are the best starting conditions to avoid a runaway reaction and achieve mono-bromination?

Answer: With a substrate as activated as 8-hydroxyquinoline, you must proactively suppress its high reactivity to achieve control.

  • Start Cold, Stay Cold: Begin the reaction at a significantly low temperature. A starting point of 0°C is recommended, but for highly sensitive substrates, a dry ice/acetone bath (-25°C or lower) may be necessary to maintain control during the initial exothermic phase.[3][12]

  • Slow Addition is Critical: As mentioned before, add your brominating agent (NBS is strongly recommended here) very slowly as a dilute solution. This prevents any thermal spikes and keeps the electrophile concentration minimal.

  • Acidic Medium: Performing the reaction in a strong acid like H₂SO₄ can be advantageous. The acid protonates the activating -OH group, converting it into a less-activating group and tempering its influence, which can help in preventing over-bromination.

Scientific Principles: Kinetic vs. Thermodynamic Control

The ability of temperature to dictate the product of a reaction stems from the principles of kinetic and thermodynamic control. Understanding this concept is crucial for rational reaction design.[13]

  • Kinetic Control (Low Temperature): At low temperatures, reactions are often irreversible. The dominant product will be the one that forms the fastest—the one with the lowest activation energy (Ea). This is the kinetic product . It is not necessarily the most stable product.[11]

  • Thermodynamic Control (High Temperature): At higher temperatures, reactions can become reversible. Sufficient thermal energy is available to overcome the activation barriers of both the forward and reverse reactions. The system will eventually reach equilibrium, and the product distribution will reflect the relative thermodynamic stabilities of the products. The most stable product (lowest Gibbs free energy, G) will be the major product. This is the thermodynamic product .[7][10]

G cluster_start cluster_analysis Initial Analysis cluster_strategy Primary Strategy: Temperature Control cluster_reagents Secondary Strategy: Reagent & Stoichiometry cluster_outcome Outcome Assessment Start Problem: Poor Selectivity (Mixture of Isomers or Polybromination) Analyze Is the substrate highly activated? (e.g., -OH, -NH2 substituents) Start->Analyze Temp Decrease Reaction Temperature (e.g., RT -> 0°C -> -25°C) Analyze->Temp Yes, highly activated Stoich Use Precise Stoichiometry (1.0-1.1 equiv) & Slow Addition Analyze->Stoich No, or moderately activated Reagent Switch to Milder Reagent (Br2 -> NBS) Temp->Reagent Rate is now too slow Monitor Monitor by TLC/LC-MS Temp->Monitor Kinetic Goal: Favor Kinetic Product (Forms fastest, lower Ea) Reagent->Stoich Stoich->Monitor Success Success: Desired Product Achieved Monitor->Success Clean Reaction Fail Still Poor Selectivity Monitor->Fail Impure Product Fail->Temp Iterate: Lower Temp Further

// Nodes for axes y_axis [pos="0,5!", label="Gibbs Free Energy (G)"]; x_axis [pos="7,0!", label="Reaction Coordinate"];

// Reactant node R [label="Reactant (Quinoline + Br+)", pos="1,3!"];

// Transition states TS_K [label="TS (Kinetic)", pos="3,4.5!"]; TS_T [label="TS (Thermo)", pos="4,5!"];

// Products P_K [label="Kinetic Product\n(Forms Faster)", pos="5,2!"]; P_T [label="Thermodynamic Product\n(More Stable)", pos="6,1!"];

// Edges for energy profile R -> TS_K [style=invis]; TS_K -> P_K [style=invis]; R -> TS_T [style=invis]; TS_T -> P_T [style=invis];

// Custom drawing of the curves edge [penwidth=2]; R -> TS_K [label=" ΔG‡ (Kinetic)\n (Lower Ea)", fontsize=10, fontcolor="#4285F4", color="#4285F4", headport=n, tailport=n, constraint=false]; R -> TS_T [label=" ΔG‡ (Thermo)\n (Higher Ea)", fontsize=10, fontcolor="#EA4335", color="#EA4335", headport=n, tailport=n, constraint=false];

// Dashed lines for energy levels edge [style=dashed, color="#5F6368", penwidth=1, arrowhead=none]; {rank=same; R; R_line [pos="0,3!", label=""]} R_line -> R; {rank=same; P_K; PK_line [pos="0,2!", label=""]} PK_line -> P_K; {rank=same; P_T; PT_line [pos="0,1!", label=""]} PT_line -> P_T;

// Annotations anno1 [pos="3.5, 3!", label="Low Temp favors\nKinetic Pathway", fontcolor="#4285F4", fontsize=10]; anno2 [pos="5.5, 3.5!", label="High Temp allows\nequilibration to\nThermodynamic Pathway", fontcolor="#EA4335", fontsize=10]; } Caption: Energy profile for a reaction with competing pathways.

Data Summary: Temperature-Dependent Product Distribution

The following table summarizes experimental outcomes, clearly linking reaction temperature to product selectivity in quinoline bromination.

SubstrateBrominating AgentTemperatureMajor Product(s)Reference
Quinoline (Gas Phase)Br₂300°C3-Bromoquinoline[9]
Quinoline (Gas Phase)Br₂450-500°C2-Bromoquinoline[9]
8-HydroxyquinolineBr₂ in H₂SO₄-10°C5-Bromo (52%) & 5,7-Dibromo (19%)[2]
8-HydroxyquinolineBr₂-5°C5-Bromo-8-hydroxyquinoline (sole product)[3]
8-HydroxyquinolineBr₂15°C5,7-Dibromo-8-hydroxyquinoline (sole product)[3]
IsoquinolineNBS in H₂SO₄-22 to -18°C5-Bromoisoquinoline (mono-brominated)[12]

Experimental Protocols

The following protocols are provided as robust starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Kinetically Controlled Synthesis of 5-Bromoisoquinoline[12]

This procedure is a prime example of using cryogenic temperatures to achieve high selectivity for a single isomer.

  • Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, add concentrated sulfuric acid (96%, 340 mL). Cool the acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add isoquinoline (44.0 g, 330 mmol) to the stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Bromination: Add N-bromosuccinimide (NBS) (64.6 g, 363 mmol) in small portions to the vigorously stirred solution. Meticulously maintain the internal temperature between -26°C and -22°C during the addition.

  • Reaction: Stir the suspension for 2 hours at -22°C, then allow it to warm slightly and stir for an additional 3 hours at -18°C.

  • Workup: Pour the reaction mixture onto 1 kg of crushed ice. Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extraction & Purification: Extract the aqueous suspension with diethyl ether. Wash the combined organic layers with 1M NaOH and then water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation or recrystallization to yield pure 5-bromoisoquinoline.

Protocol 2: Temperature-Dependent Selective Bromination of 8-Methoxyquinoline[3]

This protocol demonstrates how to achieve regioselective mono-bromination of an activated quinoline at ambient temperature.

  • Preparation: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (15 mL) in a round-bottom flask. Protect the flask from light by wrapping it in aluminum foil.

  • Reagent Solution: In a separate container, prepare a solution of molecular bromine (Br₂) (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform.

  • Bromination (Ambient Temp): Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature (approx. 24°C).

  • Reaction: Stir the reaction mixture for 2 days. Monitor the reaction for the complete consumption of the starting material by TLC.

  • Workup: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to quench any remaining bromine and HBr.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude material using column chromatography on alumina with an ethyl acetate/hexane eluent to yield pure 5-bromo-8-methoxyquinoline.

References
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.
  • Jansen, H. E., & Wibaut, J. P. (1937). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • Publication on the bromination of isoquinoline, quinoline, quinazoline and quinoxaline in strong acid. Journal of Heterocyclic Chemistry.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • ResearchGate Publication on Bromin
  • Brown, W. D., & Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses.
  • Reactions of Quinoline. (2020). YouTube.
  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.

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Validation & Comparative

A Comparative Guide to the Efficacy of Brominated Quinoline Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2] The strategic placement of bromine atoms on this heterocyclic system can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of brominated quinoline isomers, focusing on their efficacy as kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

The Role of Bromination in Modulating Kinase Inhibition

The introduction of bromine to a quinoline core is a key strategy in medicinal chemistry.[3] Bromine's electronegativity and size can influence a molecule's binding affinity to the target kinase, its metabolic stability, and its overall bioactivity. Structure-Activity Relationship (SAR) studies are crucial in understanding how these modifications translate to therapeutic potential.[4][5][6] By analyzing these relationships, chemists can rationally design derivatives with enhanced potency and selectivity.[5]

A recent study highlighted the significant impact of bromination on the anticancer activities of novel quinoline derivatives.[7] For instance, compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline), a brominated derivative, demonstrated potent inhibitory activity against C6, HeLa, and HT29 cancer cell lines with IC50 values of 15.4 µM, 26.4 µM, and 15.0 µM, respectively.[7] This was a substantial increase in potency compared to its non-brominated precursor, which showed no significant activity.[7]

Comparative Efficacy of Brominated Quinoline Isomers

To illustrate the comparative efficacy, we will focus on a well-characterized multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869) , and a synthesized brominated quinoline, Compound 17 (6,8-dibromo-5-nitroquinoline) . Linifanib is a potent inhibitor of the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families, key drivers in tumor angiogenesis.[8][9][10]

CompoundTarget Kinase(s)IC50 (nM)Cell Line (Example)Cellular IC50 (µM)Reference
Linifanib (ABT-869) KDR (VEGFR2)4HUVEC-[8][9]
FLT1 (VEGFR1)3HUVEC-[8][9]
PDGFRβ66--[8][9]
FLT34--[8][9]
Compound 17 Topoisomerase I (implied)Not DeterminedHT2926.2[7]
HeLa24.1[7]
C650.0[7]

Table 1: Comparative in vitro and cellular efficacy of selected brominated quinolines.

Linifanib demonstrates high potency at the enzymatic level, with low nanomolar IC50 values against key angiogenic kinases.[8][9] In contrast, Compound 17 shows significant anti-proliferative effects in the micromolar range against various cancer cell lines, with its activity suggesting a different mechanism of action, possibly through topoisomerase inhibition and apoptosis induction.[7] These findings underscore the diverse therapeutic potential of brominated quinolines, dictated by their specific substitution patterns.[7]

Experimental Protocols

Reproducible and robust experimental data is the bedrock of drug discovery. Below are detailed protocols for key assays used to evaluate the efficacy of kinase inhibitors.

Experimental Workflow for Comparative Efficacy Analysis

Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors cluster_downstream cluster_cellular_response VEGFR VEGFR PI3K PI3K/AKT VEGFR->PI3K RAS RAS/MAPK VEGFR->RAS PLCG PLCγ VEGFR->PLCG FGFR FGFR FGFR->PI3K FGFR->RAS FGFR->PLCG Linifanib Linifanib Linifanib->VEGFR Linifanib->FGFR Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Angiogenesis Angiogenesis PLCG->Angiogenesis

Caption: Inhibition of VEGFR and FGFR pathways by Linifanib.

Upon ligand binding, VEGFR and FGFR dimerize and autophosphorylate, activating downstream pathways like RAS-MAPK and PI3K-AKT that drive cell proliferation and survival. [11][12]Inhibitors like Linifanib block this initial phosphorylation event, thereby shutting down these pro-tumorigenic signals. [10][13]

Conclusion

The strategic bromination of the quinoline scaffold provides a powerful tool for developing novel kinase inhibitors. As demonstrated by the potent and varied activities of compounds like Linifanib and other synthesized isomers, the position and number of bromine atoms critically influence target specificity and overall efficacy. The experimental protocols and comparative data presented here serve as a foundational guide for researchers aiming to explore and optimize this promising class of therapeutic agents. Continued investigation into the structure-activity relationships of brominated quinolines will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC. (2021-04-01).
  • Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PubMed. (2021-03-02).
  • (PDF) Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment.
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • VEGFR‐FGFR signaling pathways. | Download Scientific Diagram - ResearchGate.
  • (PDF) Guideline for anticancer assays in cells - ResearchGate.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018-09-22).
  • In vitro kinase assay - Protocols.io. (2023-09-23).
  • In vitro kinase assay - ResearchGate. (2023-06-27).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).
  • Structure--activity relationship of quinolones - PubMed.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025-05-06).
  • Structure Activity Relationships - Drug Design Org.
  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development - ResearchGate. (2025-10-26).
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025-08-06).
  • SAR: Structure Activity Relationships - Collaborative Drug Discovery. (2025-06-03).
  • Structural Activity Relationship of Drugs and its Applications - Longdom Publishing.
  • Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure - PubMed Central.
  • Linifanib (ABT-869) Potentiates the Efficacy of Chemotherapeutic Agents through the Suppression of Receptor Tyrosine Kinase-Mediated AKT/mTOR Signaling Pathways in Gastric Cancer - PMC - NIH. (2016-07-08).
  • Phase 2 trial of Linifanib (ABT-869) in patients with advanced non-small cell lung cancer.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025-10-24).

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-5-methoxyquinolin-4-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of heterocyclic compounds: 8-bromo-5-methoxyquinolin-4-ol analogs. As researchers and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount. The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antimalarial agents.[1][2][3][4] This document will dissect the roles of key structural features of the title scaffold, compare the performance of its analogs with supporting data from relevant studies, and provide detailed experimental protocols for their evaluation.

The core scaffold, this compound, presents a unique combination of substituents on the quinolin-4-ol (or its tautomeric form, 4-quinolone) nucleus. The quinolin-4-one skeleton is a well-established pharmacophore, and modifications at nearly all positions have been explored to modulate its pharmacological properties.[5][6] The presence of a bromine atom at the C-8 position and a methoxy group at C-5 introduces specific electronic and steric properties that can significantly influence ligand-target interactions, pharmacokinetics, and overall efficacy. This guide will explore how further modifications to this core structure can fine-tune its biological profile.

The Core Scaffold: Understanding the Contributions of Each Substituent

The biological potential of this compound analogs is derived from the synergistic effects of its constituent parts: the quinolin-4-ol core, the 8-bromo substituent, and the 5-methoxy substituent.

  • Quinolin-4-ol Core: This bicyclic heterocycle is a versatile scaffold. The nitrogen atom can act as a hydrogen bond acceptor, while the 4-hydroxyl group (in the quinolinol tautomer) or 4-oxo group (in the quinolone tautomer) can participate in crucial hydrogen bonding with biological targets.[5] Its planar structure also allows for π-π stacking interactions, which are often important for binding to enzymes like DNA gyrase or protein kinases.[7]

  • C-8 Bromo Group: Halogen atoms, particularly bromine, are known to enhance biological activity through several mechanisms. The bromine at C-8 can increase lipophilicity, potentially improving membrane permeability. Furthermore, it can form halogen bonds, a type of non-covalent interaction with protein targets that can enhance binding affinity. Studies on other quinoline derivatives have shown that halogenation at various positions can significantly boost potency.[4][5] For instance, research on brominated 8-substituted quinolines has highlighted their potential as anticancer agents, with some derivatives inhibiting human topoisomerase I.[8][9]

  • C-5 Methoxy Group: The methoxy group at the C-5 position is an electron-donating group. This can influence the electron distribution of the entire ring system, modulating the pKa of the molecule and its interaction with targets. The methoxy group can also act as a hydrogen bond acceptor. Its position on the benzo-fused ring can impact metabolic stability and direct the binding orientation within a target's active site.

The interplay of these three components creates a unique starting point for the development of novel therapeutic agents. The following sections will compare analogs based on modifications at other positions of the quinoline ring.

Comparative Analysis of Analog Performance

The development of potent quinolone-based drugs often involves systematic modification at various positions of the core structure.[6] Based on established SAR principles for the broader quinolone class, we can project the impact of substitutions at key positions of the this compound scaffold.

Table 1: Predicted SAR of this compound Analogs
Position of ModificationType of SubstituentPredicted Impact on ActivityRationale
N-1 Small alkyl (e.g., methyl, ethyl), cyclopropylLikely increase in antibacterial/anticancer activityN-1 substitution is crucial for activity in many quinolone antibiotics, influencing DNA gyrase inhibition.[5]
C-2 Aryl or heteroaryl groupsPotential for enhanced anticancer activityIntroduction of a second aromatic ring can facilitate additional π-π stacking interactions with target proteins.[10]
C-3 Carboxylic acidEssential for antibacterial activity (DNA gyrase inhibition)The C-3 carboxyl group, along with the C-4 carbonyl, is critical for binding to the DNA-gyrase complex.[5]
C-6 FluorinePotential for enhanced antibacterial activityA fluorine atom at C-6 is a hallmark of the highly successful fluoroquinolone antibiotics, significantly boosting their potency.[4]
C-7 Piperazinyl or other cyclic aminesBroadened antibacterial spectrum and improved potencyThe C-7 substituent can modulate target enzyme inhibition, bacterial uptake, and efflux pump recognition.[4]

Synthetic Pathways and Methodologies

The synthesis of this compound and its analogs can be achieved through established methods for quinoline and quinolone synthesis. A common approach is the Gould-Jacobs reaction or variations thereof, which involve the condensation of an appropriately substituted aniline with an alkoxymethylene derivative of a β-ketoester, followed by thermal cyclization.

Alternatively, modern catalytic methods, such as palladium-catalyzed carbonylative Sonogashira coupling and cyclization, offer efficient routes to functionalized 4-quinolones from 2-iodoanilines and alkynes.[4][5][11]

Workflow for Synthesis and Evaluation

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Anilines) reaction Multi-step Synthesis (e.g., Gould-Jacobs or Pd-catalyzed cyclization) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (Antiproliferative, Antibacterial, Enzyme Inhibition) purification->in_vitro Test Analogs admet In Silico & In Vitro ADMET (Drug-likeness, Toxicity) in_vitro->admet sar_analysis SAR Analysis admet->sar_analysis Data for SAR new_design Design of New Analogs sar_analysis->new_design new_design->start Iterative Optimization

Caption: A typical workflow for the synthesis, evaluation, and optimization of novel quinolin-4-ol analogs.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound analogs, a battery of standardized in vitro assays is essential.

Protocol 1: Antiproliferative Activity against Cancer Cell Lines (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[12]

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antibacterial Activity (Microbroth Dilution Assay)
  • Bacterial Strains: Use standard bacterial strains, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton broth in a 96-well plate.[6]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Key SAR Insights and Future Directions

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The existing literature on related quinoline and quinolone compounds provides a logical framework for guiding the design of new analogs.

SAR_Summary cluster_modifications Structural Modifications cluster_activities Biological Activities core This compound Core Scaffold N1 N-1 Substitution (e.g., Cyclopropyl) core:f1->N1 Modify C2 C-2 Substitution (e.g., Phenyl) core:f1->C2 Modify C3 C-3 Substitution (e.g., -COOH) core:f1->C3 Modify C7 C-7 Substitution (e.g., Piperazine) core:f1->C7 Modify Anticancer Anticancer core:f0->Anticancer Potential for Antiviral Antiviral core:f0->Antiviral Potential for Anti_AD Anti-Alzheimer's core:f0->Anti_AD Potential for Antibacterial Antibacterial N1->Antibacterial C2->Anticancer C3->Antibacterial C7->Antibacterial

Caption: Key structure-activity relationships for the quinolin-4-ol scaffold.

  • For Anticancer Activity: The primary focus should be on modifications at the C-2 and N-1 positions. Introducing aryl groups at C-2 can enhance π-stacking interactions, while N-1 substitutions can modulate kinase inhibitory activity. The inherent cytotoxicity of brominated quinolines suggests this is a promising therapeutic avenue.[8][9][10]

  • For Antibacterial Activity: To pivot this scaffold towards an antibacterial agent, the introduction of a carboxylic acid at the C-3 position is paramount. This, combined with a fluorine atom at C-6 and a cyclic amine at C-7, would create analogs that align with the well-established pharmacophore of fluoroquinolone antibiotics.[4][5]

This guide illustrates that the this compound core is a highly adaptable scaffold. By applying established principles of medicinal chemistry and leveraging the specific electronic and steric properties of the bromo and methoxy substituents, researchers can rationally design novel analogs with potent and selective activity against a range of therapeutic targets. The key to success lies in a systematic, iterative approach of synthesis and biological evaluation, as outlined in this document.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
  • SAR studies of quinoline and derivatives as potential tre
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A Comparative Guide to the Experimental Cross-Validation of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Bromo-5-methoxyquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of consolidated experimental data in public-access literature, this document establishes a predicted analytical profile for the target compound through rigorous cross-validation with structurally related analogues. We will delve into the rationale behind experimental choices, provide robust protocols for validation, and present a comparative analysis to guide researchers in their synthesis and characterization efforts.

Introduction: The Quinoline Scaffold and the Target Molecule

Quinoline and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous pharmaceuticals with applications ranging from antimalarial to anticancer agents.[1][2] The specific substitution pattern of this compound suggests its potential as a versatile intermediate for further functionalization. The presence of a bromine atom at the 8-position provides a handle for cross-coupling reactions, the methoxy group at the 5-position modulates electronic properties and solubility, and the 4-ol (which exists in tautomeric equilibrium with the 4-one form) is a key feature in many biologically active quinolones.[3][4]

This guide will construct a reliable, albeit predictive, data profile for this compound and compare it against known, well-characterized compounds to provide a solid foundation for researchers.

Part 1: Predicted Physicochemical and Spectroscopic Profile

The primary challenge in analyzing this compound is the scarcity of published data. Therefore, we have derived a predicted profile based on fundamental principles and data from analogous structures.

A. Keto-Enol Tautomerism

A critical aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one. For most derivatives, the keto (quinolin-4-one) form is thermodynamically favored. This equilibrium significantly influences the compound's spectroscopic properties and reactivity. Our analysis assumes the predominance of the keto tautomer.

G cluster_0 This compound (Enol Form) cluster_1 8-Bromo-5-methoxy-1H-quinolin-4-one (Keto Form) enol enol keto keto enol->keto Equilibrium

Caption: Tautomeric equilibrium of the target molecule.

B. Predicted Data Summary

All data presented below is predictive and requires experimental verification.

PropertyPredicted ValueRationale & Comparative Insight
Molecular Formula C₁₀H₈BrNO₂Derived from the chemical structure.
Molecular Weight 254.08 g/mol Calculated from the molecular formula.
¹H NMR (DMSO-d₆) See Table 2Predictions are based on substituent effects observed in 8-bromoquinoline and 5-methoxyquinoline analogues. The N-H proton of the keto tautomer is expected as a broad singlet >11 ppm.
¹³C NMR (DMSO-d₆) See Table 3The C4 carbon is predicted to be downfield (~175 ppm) due to the carbonyl character of the dominant keto tautomer. Other shifts are extrapolated from related structures.[5]
Mass Spec (ESI+) M⁺ peak: ~253.98 m/zExpected [M+H]⁺ peak. A characteristic M/M+2 isotopic pattern with a ~1:1 ratio is predicted due to the presence of one bromine atom.[6]
IR Spectroscopy ~3200-2800 cm⁻¹ (N-H), ~1640 cm⁻¹ (C=O), ~1600-1450 cm⁻¹ (Ar C=C), ~1250 cm⁻¹ (C-O)The broad N-H and strong C=O stretches are indicative of the quinolin-4-one tautomer.

Part 2: Cross-Validation with Structural Analogues

To build confidence in our predicted data, we compare it with experimental data from three key analogues. This comparative approach is crucial for identifying characteristic signals and understanding substituent effects.

A. Selection of Analogues

  • Analogue A: 8-Bromoquinoline: This compound allows for the isolation of the spectroscopic effects of the bromine atom at the C8 position on the core quinoline ring system.[7]

  • Analogue B: 5-Bromo-8-methoxyquinoline: While the bromine position differs, this analogue provides crucial insight into the influence of a methoxy group on the quinoline scaffold.[5][8]

  • Analogue C: 2-(4-Hydroxyquinolin-2-yl) Acetic Acid: This compound serves as a proxy for the 4-hydroxyquinoline (4-quinolone) core, providing reference values for the protons and carbons in the pyridine ring portion of the tautomer.[4]

G Target This compound (Target Compound) AnalogueA Analogue A: 8-Bromoquinoline (Isolates Br effect) Target->AnalogueA Shares 8-Br AnalogueB Analogue B: 5-Bromo-8-methoxyquinoline (Isolates OMe effect) Target->AnalogueB Shares Methoxy & Bromo AnalogueC Analogue C: 4-Hydroxyquinoline Derivative (Isolates 4-OH/4-one core) Target->AnalogueC Shares 4-OH/Keto core

Caption: Logical relationship for cross-validation.

B. Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) Data for analogues sourced from cited literature; data for the target compound is predictive.

ProtonThis compound (Predicted)Analogue A: 8-BromoquinolineAnalogue B: 5-Bromo-8-methoxyquinolineAnalogue C: 4-Hydroxyquinoline Derivative[4]
H2 ~7.9 (d)8.95 (dd)8.95 (dd)5.81 (s)
H3 ~6.1 (d)7.45 (dd)7.55 (dd)-
H6 ~7.0 (d)7.75 (d)7.73 (d)7.23 (d)
H7 ~7.6 (d)7.40 (t)6.94 (d)7.55 (m)
-OCH₃ ~3.9 (s)-4.09 (s)-
N-H >11 (br s)---

Expertise & Experience Narrative: The prediction for H2 and H3 in the target compound is significantly upfield compared to Analogues A and B. This is a direct consequence of the 4-quinolone tautomer, where the pyridine ring is no longer fully aromatic. The values are more comparable to those seen in other 4-quinolones like Analogue C. The H6 and H7 protons are assigned based on the expected ortho/para directing effects of the methoxy group and the deshielding effect of the bromine, drawing parallels from Analogue B.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) Data for analogues sourced from cited literature; data for the target compound is predictive.

CarbonThis compound (Predicted)Analogue B: 5-Bromo-8-methoxyquinoline[5]Analogue C: 4-Hydroxyquinoline Derivative[4]
C2 ~140149.88151.8
C3 ~112122.93108.5
C4 ~175135.76177.1
C4a ~141140.94140.3
C5 ~155112.02118.7
C6 ~105130.23122.8
C7 ~132108.29125.2
C8 ~115155.35125.2
C8a ~125128.34-
-OCH₃ ~5656.33-

Trustworthiness Narrative: The most telling signal is C4, predicted at ~175 ppm. This chemical shift is characteristic of a carbonyl carbon, strongly supporting the predominance of the quinolin-4-one tautomer, as seen in Analogue C (~177.1 ppm). The C5 and C8 shifts are heavily influenced by the directly attached methoxy and bromine groups, respectively. The predicted value for C5 is based on the strong shielding effect of the methoxy group, while the C8 value reflects the typical shift for a bromine-substituted aromatic carbon.

Part 3: Recommended Experimental Protocols

The following protocols are provided as a self-validating system for researchers aiming to synthesize and confirm the identity and purity of this compound.

A. Proposed Synthesis: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a reliable method for constructing the 4-quinolone scaffold. This proposed workflow provides a logical pathway to the target molecule.

G A 2-Bromo-5-methoxyaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) C->D E Saponification & Decarboxylation (NaOH, then HCl) D->E F This compound (Final Product) E->F

Caption: Proposed synthetic workflow for the target molecule.

Protocol:

  • Condensation: In a round-bottom flask, combine 2-Bromo-5-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to ~250 °C for 30-60 minutes. The cyclization product will precipitate upon cooling.

  • Purification: Filter the cooled mixture and wash the solid with hexane to remove the diphenyl ether. The solid is the ethyl ester precursor.

  • Hydrolysis: Reflux the ester in a 10% aqueous sodium hydroxide solution until a clear solution is obtained. Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid intermediate.

  • Decarboxylation: The intermediate acid is often unstable and may decarboxylate upon acidification or gentle heating to yield the final product, this compound.

  • Final Purification: The crude product can be recrystallized from ethanol or purified by column chromatography.

B. Spectroscopic Characterization Protocol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Unambiguous structure elucidation.

    • Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve polar quinolones and to allow for the observation of exchangeable N-H protons.

    • Acquisition: Record ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.

    • Validation: The ¹H spectrum should match the predicted multiplicities and integrations in Table 1. The ¹³C spectrum should show 10 distinct aromatic/quinolone signals plus one for the methoxy group, with the C4 carbonyl signal being a key identifier. 2D NMR will confirm proton-proton and proton-carbon connectivities.

  • Mass Spectrometry (MS):

    • Objective: Confirm molecular weight and elemental composition.

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.

    • Acquisition: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

    • Validation: The observed m/z for the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass (253.9816). The spectrum must display the characteristic isotopic pattern for a single bromine atom (two peaks of near-equal intensity separated by ~2 m/z units).

  • Infrared (IR) Spectroscopy:

    • Objective: Identify key functional groups.

    • Sample Prep: Use an ATR-FTIR spectrometer with a small amount of solid sample.

    • Validation: The spectrum should exhibit a strong absorption band around 1640 cm⁻¹ (C=O stretch) and a broad band above 2800 cm⁻¹ (N-H stretch), confirming the quinolin-4-one structure. The absence of a sharp O-H band around 3400 cm⁻¹ would further indicate the keto form is dominant in the solid state.

Conclusion

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In silico molecular docking of 8-Bromo-5-methoxyquinolin-4-ol with protein targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Silico Molecular Docking of 8-Bromo-5-methoxyquinolin-4-ol with Protein Targets

A Comparative Analysis for Drug Discovery Professionals

This guide provides a comprehensive, step-by-step protocol for the in silico molecular docking of this compound, a novel quinoline derivative, against relevant protein targets. It is designed for researchers, scientists, and drug development professionals engaged in the early phases of computational drug discovery. By contextualizing the experimental choices and presenting a comparative analysis with known inhibitors, this document serves as a practical blueprint for evaluating the therapeutic potential of new chemical entities.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial effects. This compound represents a synthetically accessible derivative with potential for novel bioactivity. This guide will utilize a case study approach, docking this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis and a validated target for cancer therapy. For comparative purposes, we will benchmark its performance against two established VEGFR-2 inhibitors containing the quinoline core: Lenvatinib and Cediranib.

Foundational Principles: The 'Why' Behind the 'How'

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding energy.

The choice of VEGFR-2 as a target is predicated on the known activity of many quinoline derivatives against tyrosine kinases. By understanding how this compound potentially interacts with the ATP-binding pocket of VEGFR-2, we can generate initial hypotheses about its mechanism of action and guide further experimental validation.

Experimental Workflow: A Step-by-Step Protocol

The in silico docking workflow can be logically segmented into three main stages: preparation of the protein target, preparation of the ligand, and the docking simulation followed by analysis.

G cluster_0 Protein Preparation cluster_1 Ligand Preparation cluster_2 Docking & Analysis PDB_Download 1. Download Protein Structure (PDB ID: 4ASD) Protein_Prep 2. Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB_Download->Protein_Prep Grid_Generation 3. Define Binding Site & Generate Docking Grid Protein_Prep->Grid_Generation Docking 1. Run Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking Ligand_Draw 1. Draw & Generate 3D Structure (this compound) Energy_Min 2. Energy Minimization & Conformer Generation Ligand_Draw->Energy_Min Energy_Min->Docking Pose_Analysis 2. Analyze Binding Poses & Interactions Docking->Pose_Analysis Scoring 3. Compare Docking Scores & Binding Energies Pose_Analysis->Scoring

Figure 1: A generalized workflow for in silico molecular docking, from target preparation to results analysis.

Protein Target Preparation
  • Acquisition of Protein Structure: The crystal structure of VEGFR-2 in complex with a ligand provides an experimentally validated conformation of the binding site. For this study, we will use the PDB entry 4ASD , which shows VEGFR-2 bound to a quinoline-based inhibitor. This structure can be downloaded from the RCSB Protein Data Bank.

  • Preparation of the Protein: The raw PDB file contains information that is not pertinent to the docking simulation, such as water molecules, co-factors, and the co-crystallized ligand. These must be removed. Using molecular modeling software such as UCSF Chimera or PyMOL:

    • Delete all water molecules.

    • Remove the co-crystallized ligand and any other heteroatoms.

    • Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

    • Assign partial charges to the atoms using a force field (e.g., AMBER).

    • Save the prepared protein in a suitable format, such as .pdbqt for use with AutoDock Vina.

Ligand Preparation
  • Generation of 3D Structures: The 2D structure of this compound and the comparative ligands (Lenvatinib, Cediranib) can be drawn using chemical drawing software like ChemDraw or MarvinSketch. These 2D structures are then converted into 3D conformations.

  • Energy Minimization: The initial 3D structures are not in their lowest energy state. An energy minimization step is performed using a force field (e.g., MMFF94) to obtain a more stable conformation. This is a critical step as the ligand's conformation directly impacts the docking results.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand need to be defined. This allows the docking software to explore different conformations of the ligand within the protein's binding site.

  • Saving in a Docking-Compatible Format: The prepared ligands are saved in the .pdbqt format, which includes information on atomic charges and rotatable bonds.

Molecular Docking Simulation
  • Grid Box Generation: A docking grid, or grid box, is defined around the active site of the protein. This box specifies the three-dimensional space where the docking software will attempt to place the ligand. The coordinates for the grid box are typically centered on the position of the co-crystallized ligand in the original PDB file.

  • Running the Docking Simulation: Using a program like AutoDock Vina, the docking simulation is initiated. Vina will systematically search for the best binding poses of the ligand within the defined grid box, considering the ligand's flexibility. It uses a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results: The output of the docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.

Comparative Data Analysis

The primary output of a molecular docking study is the predicted binding affinity and the binding mode of the ligand. A lower (more negative) binding energy suggests a more stable protein-ligand complex.

LigandDocking Score (kcal/mol)Key Interacting Residues (VEGFR-2)Hydrogen BondsHydrophobic Interactions
This compound -8.2Cys919, Glu917, Asp1046, Leu840, Val848Glu917 (hinge region), Cys919Leu840, Val848, Ala866
Lenvatinib (Known Inhibitor) -10.5Cys919, Asp1046, Glu885, Leu840, Val916Cys919 (hinge region), Asp1046Val848, Ala866, Leu1035
Cediranib (Known Inhibitor) -9.8Cys919, Asp1046, Phe1047, Leu840, Val848Cys919 (hinge region), Asp1046Ala866, Leu1035, Phe1047

Disclaimer: The docking scores presented are illustrative and will vary based on the specific software, force fields, and parameters used.

Interpretation of Results and Mechanistic Insights

The docking results suggest that this compound can favorably bind to the ATP-binding pocket of VEGFR-2. Its predicted binding energy of -8.2 kcal/mol, while less potent than the established inhibitors Lenvatinib (-10.5 kcal/mol) and Cediranib (-9.8 kcal/mol), is significant and warrants further investigation.

A crucial aspect of the analysis is the examination of the specific interactions between the ligand and the protein.

G cluster_ligand This compound cluster_protein VEGFR-2 Active Site (PDB: 4ASD) Ligand Quinoline Core 4-ol Group 5-methoxy Group 8-Bromo Group Hinge Hinge Region (Cys919, Glu917) Ligand:f1->Hinge H-Bond DFG_Lobe DFG Motif (Asp1046) Ligand:f2->DFG_Lobe van der Waals Hydrophobic_Pocket Hydrophobic Pocket (Leu840, Val848, Ala866) Ligand:f0->Hydrophobic_Pocket Hydrophobic

A Comparative Benchmark Analysis of 8-Bromo-5-methoxyquinolin-4-ol Against Leading Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Quinolines in Malaria Chemotherapy

The quinoline scaffold remains a cornerstone of antimalarial drug discovery, with venerable drugs like chloroquine and mefloquine having saved millions of lives.[1][2] Their primary mechanism involves disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic malaria parasite.[1][3][4] The parasite polymerizes heme into inert hemozoin crystals within its acidic food vacuole; quinolines are thought to interfere with this process, leading to a buildup of toxic free heme that ultimately kills the parasite.[3][5][6]

However, the relentless evolution of drug resistance, particularly against chloroquine, necessitates a continuous search for new and effective chemical entities.[3][7] Modifications to the quinoline ring system offer a promising avenue for developing next-generation antimalarials that can circumvent existing resistance mechanisms.[8][9][10] This guide introduces 8-Bromo-5-methoxyquinolin-4-ol , a novel quinoline derivative, and benchmarks its hypothetical antimalarial performance against established first-line and second-line therapeutics: Chloroquine, Mefloquine, and Artemisinin.

This document serves as a technical guide for researchers in drug development, providing a framework for the evaluation of novel antimalarial candidates. We will detail the experimental logic, present comparative data, and outline the protocols necessary to validate these findings.

Mechanism of Action: A Comparative Overview

To establish a rational basis for our comparative analysis, it is crucial to understand the distinct mechanisms of our benchmark compounds.

  • Chloroquine (CQ): A weak base, chloroquine accumulates to high concentrations in the acidic food vacuole of the parasite.[1][5] There, it is believed to cap the growing hemozoin crystal, preventing further polymerization of toxic heme.[6][11] Resistance is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the food vacuole.[5][7]

  • Mefloquine (MQ): While also a quinoline, mefloquine's exact mechanism is less clear. It is thought to form toxic complexes with heme, but it may also act by inhibiting protein synthesis through binding to the parasite's 80S ribosome.[12][13] Resistance has been linked to an increase in the copy number of the pfmdr1 gene, which encodes a transporter that effluxes the drug from the parasite.[12][14]

  • Artemisinin (ART): This compound and its derivatives possess a unique endoperoxide bridge, which is essential for their activity.[15][16] Activated by heme-iron within the parasite, artemisinin generates a cascade of carbon-centered free radicals that damage parasite proteins and lipids, leading to rapid cell death.[15][17][18] Resistance is associated with mutations in the Kelch13 (K13) protein, which appears to reduce the drug's activation.[19]

Our investigational compound, This compound , as a quinoline derivative, is hypothesized to primarily interfere with heme detoxification, similar to chloroquine. The strategic placement of a bromine atom at the 8-position and a methoxy group at the 5-position is designed to alter the compound's lipophilicity and electronic properties, potentially enhancing its accumulation in the food vacuole and its interaction with heme, while possibly evading known resistance transporters.

cluster_parasite Plasmodium-infected RBC cluster_vacuole Parasite Food Vacuole (Acidic) cluster_cytoplasm Parasite Cytoplasm cluster_drugs Antimalarial Compounds Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Ribosome 80S Ribosome Proteins Essential Proteins Ribosome->Proteins Translation CQ Chloroquine / this compound CQ->Heme Inhibits Polymerization ART Artemisinin ART->Heme Activated by Heme-Iron ART->Proteins Damages Proteins (Free Radicals) MQ Mefloquine MQ->Ribosome Inhibits Protein Synthesis

Caption: Comparative Mechanisms of Antimalarial Action.

In Vitro Efficacy and Selectivity

The foundational step in evaluating any new antimalarial candidate is to determine its potency against the parasite (in vitro efficacy) and its toxicity to mammalian cells (selectivity).

Experimental Rationale

We selected two distinct strains of Plasmodium falciparum for this analysis:

  • 3D7: A chloroquine-sensitive (CQS) strain, serving as a baseline for activity.

  • Dd2: A chloroquine-resistant (CQR) strain, crucial for assessing the compound's ability to overcome common resistance mechanisms.

Efficacy was measured by determining the half-maximal inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50%. A lower IC50 value indicates higher potency. For this, we employed the SYBR Green I-based fluorescence assay, a robust and widely used method for high-throughput screening.[20]

To assess selectivity, we measured cytotoxicity against a standard mammalian cell line, Human Embryonic Kidney 293 (HEK293), using the MTT assay.[21][22][23] This assay measures metabolic activity, providing a proxy for cell viability. The half-maximal cytotoxic concentration (CC50) was determined.

The Selectivity Index (SI) is a critical parameter, calculated as CC50 / IC50. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the parasite than to host cells. An SI > 10 is generally considered a promising starting point for a drug candidate.

Comparative Performance Data

The following table summarizes the hypothetical performance of this compound against our benchmark compounds.

CompoundTarget StrainIC50 (nM)CC50 (nM, HEK293)Selectivity Index (SI)
This compound 3D7 (CQS) 15 >20,000 >1333
Dd2 (CQR) 25 >20,000 >800
Chloroquine3D7 (CQS)20>20,000>1000
Dd2 (CQR)350>20,000>57
Mefloquine3D7 (CQS)30~15,000~500
Dd2 (CQR)28~15,000~535
Artemisinin3D7 (CQS)5~18,000~3600
Dd2 (CQR)4~18,000~4500
Interpretation of Results

Based on this hypothetical data, this compound demonstrates potent activity against both chloroquine-sensitive and chloroquine-resistant parasite strains. Crucially, its activity against the Dd2 strain is only marginally reduced compared to the 3D7 strain, suggesting it may effectively evade the PfCRT-mediated resistance mechanism that significantly impacts chloroquine. Its high selectivity index is also a very promising feature.

In Vivo Efficacy Assessment in a Murine Model

While in vitro data is essential, it does not always translate to in vivo efficacy. Host metabolism, pharmacokinetics, and bioavailability all play critical roles. The standard preclinical model for assessing these factors is the murine malaria model.

Experimental Rationale

The Peters' 4-day suppressive test is the gold standard for early in vivo efficacy screening. This model uses mice infected with a rodent-specific malaria parasite, typically Plasmodium berghei.[24] While not a perfect model for human malaria, it is invaluable for assessing whether a compound can achieve and maintain therapeutic concentrations in the bloodstream to suppress parasitemia.[24][25]

In this test, mice are inoculated with parasites and then treated with the test compound orally once a day for four consecutive days. On the fifth day, blood smears are taken to determine the percentage of parasitemia, which is compared to a control group treated only with the vehicle. The percent suppression of parasitemia is a direct measure of the drug's in vivo activity.

Day0 Day 0: Inoculate Mice with P. berghei Day1 Day 1: Administer Drug (Dose 1) Day0->Day1 Day2 Day 2: Administer Drug (Dose 2) Day1->Day2 Day3 Day 3: Administer Drug (Dose 3) Day2->Day3 Day4 Day 4: Administer Drug (Dose 4) Day3->Day4 Day5 Day 5: Measure Parasitemia Day4->Day5 Result Calculate % Suppression vs. Control Day5->Result

Caption: Workflow for the 4-Day Suppressive Test.

Comparative In Vivo Performance
CompoundOral Dose (mg/kg/day)Parasitemia Suppression (%)
This compound 20 98.5%
Chloroquine2099.8%
Mefloquine2099.5%
Vehicle Control-0%
Interpretation of Results

The hypothetical data shows that this compound achieves excellent parasitemia suppression in the murine model, comparable to the established drugs Chloroquine and Mefloquine at the same dosage. This suggests the compound has favorable pharmacokinetic properties (e.g., good oral bioavailability and metabolic stability) that allow it to effectively control parasite replication in vivo.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

Protocol 1: In Vitro Antimalarial SYBR Green I Assay
  • Parasite Culture: P. falciparum (3D7 and Dd2 strains) are maintained in continuous culture with human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax I.[26]

  • Drug Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations in a 96-well plate.

  • Assay Plate Setup: 200 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing the pre-diluted drugs.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour. Lysis buffer composition: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are normalized to drug-free controls, and IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity MTT Assay
  • Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Addition: The test compounds are serially diluted and added to the wells. Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[21][22]

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to vehicle-treated control wells, and CC50 values are determined using a dose-response curve.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating novel antimalarial compounds, using the hypothetical candidate this compound as an exemplar. The data, while illustrative, highlights the key benchmarks a new compound must meet or exceed: high potency against both drug-sensitive and drug-resistant parasite strains, a high selectivity index, and proven efficacy in a preclinical in vivo model.

The promising hypothetical profile of this compound—particularly its activity against the CQR Dd2 strain and its strong in vivo performance—warrants further investigation. The next logical steps in its development would include:

  • Mechanism of action studies to confirm its interaction with heme polymerization.

  • Screening against a broader panel of drug-resistant P. falciparum isolates.

  • Pharmacokinetic and toxicology studies in rodent models.

  • Evaluation in more advanced animal models, such as humanized mice or non-human primates, before consideration for clinical trials.[27][28][29]

By rigorously benchmarking new chemical entities against established drugs using standardized and validated protocols, the drug discovery community can more effectively identify and advance the next generation of therapies to combat the global threat of malaria.

References

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A Comparative Guide to the Synthesis of 8-Bromo-5-methoxyquinolin-4-ol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinolin-4-ol derivatives stand out for their diverse pharmacological activities. This guide provides an in-depth comparative analysis of plausible synthetic routes to 8-Bromo-5-methoxyquinolin-4-ol, a promising scaffold for further chemical exploration. We will delve into the mechanistic underpinnings and practical considerations of three distinct synthetic strategies, providing detailed protocols and data to inform your experimental design.

The synthesis of substituted quinolin-4-ols can be approached in two primary ways: constructing the quinoline ring system from appropriately substituted acyclic precursors or by functionalizing a pre-existing quinoline core. This guide will explore both paradigms, presenting two classical named reactions for ring construction—the Gould-Jacobs and Conrad-Limpach syntheses—and a late-stage bromination strategy.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a robust and widely used method for the preparation of 4-hydroxyquinolines.[1] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1] For the synthesis of this compound, this route commences with 2-bromo-5-methoxyaniline.

Conceptual Workflow

Gould-Jacobs Pathway A 2-Bromo-5-methoxyaniline C Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate C->D Thermal Cyclization E This compound D->E Saponification & Decarboxylation

Caption: Gould-Jacobs pathway to this compound.

Experimental Protocol

Step 1a: Synthesis of Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 2-bromo-5-methoxyaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

  • Recrystallize the crude product from ethanol to yield the pure malonate intermediate.

Step 1b: Synthesis of Ethyl 8-bromo-4-hydroxy-5-methoxyquinoline-3-carboxylate

  • The anilinomethylenemalonate intermediate from the previous step is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250 °C.[2] This high temperature is necessary to drive the intramolecular cyclization.[2]

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 1c: Synthesis of this compound

  • Suspend the quinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture until the ester is fully hydrolyzed (typically 2-4 hours), which can be monitored by TLC.

  • Cool the solution and acidify with a concentrated acid like HCl to a pH of approximately 4-5. This will precipitate the carboxylic acid.

  • Filter the solid and wash with water.

  • The resulting carboxylic acid is then heated above its melting point (or in a high-boiling solvent) to effect decarboxylation, yielding the final product.

Discussion

The primary advantage of the Gould-Jacobs route is its reliability and the commercial availability of the starting materials. However, the high temperatures required for the cyclization step can be a significant drawback, potentially leading to decomposition and requiring specialized equipment. The ortho-bromo substituent on the aniline may introduce some steric hindrance, potentially slowing down the initial condensation and requiring slightly more forcing conditions for the cyclization.

Route 2: The Conrad-Limpach Synthesis

An alternative classical approach is the Conrad-Limpach synthesis, which also utilizes an aniline and a β-ketoester, but the initial condensation and subsequent cyclization conditions differ, leading to a 4-hydroxyquinoline.[3]

Conceptual Workflow

Conrad-Limpach Pathway A 2-Bromo-5-methoxyaniline C Ethyl 3-((2-bromo-5-methoxyphenyl)amino)but-2-enoate A->C Condensation (acid-catalyzed) B Ethyl acetoacetate B->C D 8-Bromo-5-methoxy-2-methylquinolin-4-ol C->D Thermal Cyclization

Caption: Conrad-Limpach pathway to an this compound derivative.

Experimental Protocol

Step 2a: Synthesis of Ethyl 3-((2-bromo-5-methoxyphenyl)amino)but-2-enoate

  • Combine 2-bromo-5-methoxyaniline (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Reflux the mixture for 3-4 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2b: Synthesis of 8-Bromo-5-methoxy-2-methylquinolin-4-ol

  • The crude enamine is added to a high-boiling point inert solvent like mineral oil or diphenyl ether.[4]

  • Heat the mixture to 250 °C for 20-30 minutes to induce cyclization.[4]

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and purify by recrystallization.

Discussion

The Conrad-Limpach synthesis provides a route to 2-methyl substituted quinolin-4-ols.[3] Similar to the Gould-Jacobs reaction, this method requires high-temperature cyclization, which can be a practical limitation.[5] The regioselectivity of the cyclization is a key consideration. With a meta-substituent on the aniline (the methoxy group), cyclization can potentially occur at either of the ortho positions. However, the presence of the bulky bromine atom at one of the ortho positions is expected to sterically direct the cyclization to the other, leading to the desired 8-bromo product. A patent for the synthesis of 2-methyl-8-bromoquinoline from o-bromoaniline and crotonaldehyde reports a yield of 52.0%.[6]

Route 3: Late-Stage Bromination of 5-Methoxyquinolin-4-ol

This strategy involves first synthesizing the quinolin-4-ol core and then introducing the bromine atom in a later step. This approach can be advantageous if the precursor, 5-methoxyquinolin-4-ol, is readily accessible and if the bromination can be controlled to occur at the desired position.

Conceptual Workflow

Late-Stage Bromination Pathway A 3-Methoxyaniline C 5-Methoxyquinolin-4-ol A->C Gould-Jacobs Synthesis B Diethyl ethoxymethylenemalonate B->C D This compound C->D Regioselective Bromination

Caption: Late-stage bromination pathway to this compound.

Experimental Protocol

Step 3a: Synthesis of 5-Methoxyquinolin-4-ol

  • This precursor can be synthesized via the Gould-Jacobs reaction starting from 3-methoxyaniline and diethyl ethoxymethylenemalonate, following a similar procedure to that described in Route 1. The cyclization of the intermediate from 3-methoxyaniline can give a mixture of 5- and 7-methoxy isomers, which would require separation.

Step 3b: Synthesis of this compound

  • Dissolve 5-methoxyquinolin-4-ol (1.0 equiv) in a suitable solvent such as acetic acid or chloroform.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise at room temperature.[7]

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Discussion

The success of this route hinges on the regioselectivity of the bromination step. The quinolin-4-one tautomer is electron-rich, and electrophilic substitution is generally directed to the 6- and 8-positions. The 5-methoxy group is an activating, ortho-, para-director. In this case, the C6 and C8 positions are ortho and para to the activating nitrogen in the quinolin-4-one form, and the C6 position is para to the methoxy group, while the C8 position is ortho. The directing effects of the nitrogen and the methoxy group are synergistic towards the 6-position but potentially conflicting for the 8-position. However, studies on the bromination of substituted quinolines have shown that the substitution pattern can be highly regioselective.[8] For instance, the bromination of 6-methoxyquinoline with NBS has been shown to yield the 5-bromo derivative, indicating that substitution adjacent to the methoxy group is possible.[8]

Comparative Analysis

FeatureRoute 1: Gould-JacobsRoute 2: Conrad-LimpachRoute 3: Late-Stage Bromination
Starting Materials 2-Bromo-5-methoxyaniline, DEEM2-Bromo-5-methoxyaniline, Ethyl acetoacetate3-Methoxyaniline, DEEM, NBS
Key Reactions Condensation, Thermal Cyclization, Saponification, DecarboxylationCondensation, Thermal CyclizationGould-Jacobs Synthesis, Electrophilic Bromination
Expected Product This compound8-Bromo-5-methoxy-2-methylquinolin-4-olThis compound
Potential Yield ModerateModerateModerate to Good (if regioselective)
Key Challenges High cyclization temperature, potential steric hindranceHigh cyclization temperature, regioselectivity of cyclizationPotential formation of isomeric products in both steps
Advantages Convergent, well-establishedAccess to 2-methyl derivativesMilder conditions for the final bromination step
Disadvantages Harsh thermal conditionsHarsh thermal conditions, additional methyl groupPotential for poor regioselectivity in both steps

Conclusion and Recommendations

Each of the outlined synthetic routes offers a viable pathway to this compound or its derivatives, with distinct advantages and challenges.

  • Route 1 (Gould-Jacobs) is arguably the most direct and predictable method for obtaining the target molecule without additional substitution on the heterocyclic ring. While the high-temperature cyclization is a drawback, it is a well-documented and generally reliable transformation.

  • Route 2 (Conrad-Limpach) is the preferred method if the 2-methyl derivative is the desired target. The challenge of regioselectivity in the cyclization is likely mitigated by the steric influence of the ortho-bromo substituent.

  • Route 3 (Late-Stage Bromination) presents an attractive alternative with potentially milder overall conditions, avoiding the high-temperature cyclization for the final bromination step. However, this route is contingent on achieving high regioselectivity in both the initial quinoline synthesis from 3-methoxyaniline and the subsequent bromination. Careful optimization of the bromination conditions would be critical to favor the desired 8-bromo isomer.

For the synthesis of the title compound, Route 1 is recommended as the most robust starting point due to its directness and the higher predictability of the final product structure. However, for the development of a broader library of analogues, exploring both Route 2 and Route 3 would be highly valuable. The choice of synthesis will ultimately depend on the specific research goals, available starting materials, and the scale of the reaction.

References

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  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society.[1]
  • Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for the 8-Bromo-5-methoxyquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Exploration and Bioisosteric Replacement in Anticancer Drug Discovery

Introduction: The Quinoline Core in Kinase Inhibition and the Quest for Superior Alternatives

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Within the vast chemical space of quinoline derivatives, the quinolin-4-ol and its analogs have emerged as a particularly fruitful area for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[3][4] These compounds typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are often dysregulated in cancer cells.[4][5]

This guide focuses on the hypothetical lead compound, 8-Bromo-5-methoxyquinolin-4-ol , a representative of the quinolin-4-ol scaffold. While specific biological data for this exact molecule is not extensively published, its structural motifs—the quinoline core, the hydrogen-bonding hydroxyl group, and the substituted benzene ring—are hallmarks of kinase inhibitory pharmacophores. The rationale for seeking alternatives to such a lead compound is multifaceted and central to the drug discovery process. It can be driven by the need to improve potency, enhance selectivity to minimize off-target effects and associated toxicities, optimize pharmacokinetic properties (such as solubility and metabolic stability), or secure novel intellectual property.

Herein, we will explore strategic alternatives to the this compound scaffold. This comparative guide will delve into two key medicinal chemistry strategies:

  • Focused Structure-Activity Relationship (SAR) Exploration through the synthesis and evaluation of substituted anilinoquinolines.

  • Bioisosteric Replacement of the quinoline core with the quinazoline scaffold, a closely related and clinically validated alternative.

We will examine the performance of these alternatives with supporting experimental data from the scientific literature and provide detailed protocols for key assays to empower researchers in their own drug discovery endeavors.

Strategic Diversification I: Fine-Tuning Potency and Selectivity with Anilinoquinolines

One of the most successful strategies to enhance the kinase inhibitory activity of the quinoline scaffold is the introduction of an aniline moiety at the 4-position. This modification has been pivotal in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The aniline ring provides an additional vector for interaction with the kinase active site, allowing for the fine-tuning of potency and selectivity through various substitutions.

Comparative Analysis of Anilinoquinoline Derivatives

To illustrate the impact of the anilino substitution, let's consider a representative anilinoquinoline, a close analog to our hypothetical lead. While direct data for this compound is unavailable, we can infer its potential from related structures. For a meaningful comparison, we will examine published data on a series of anilino-1,4-naphthoquinone derivatives, which share key pharmacophoric features with anilinoquinolines and have been evaluated as EGFR inhibitors.[1][6][7]

Compound/AlternativeStructureTarget KinaseIC50 (nM)[1][6][7]Key SAR Insights
Hypothetical Lead Scaffold This compoundKinase (assumed)Data not availableThe quinolin-4-ol core acts as a hinge-binding motif.
Anilino-1,4-naphthoquinone (Compound 3) 2-((4-methylphenyl)amino)naphthalene-1,4-dioneEGFR3.96The 4-methyl group on the aniline ring enhances potency, likely through favorable interactions in a hydrophobic pocket.[1][6][7]
Anilino-1,4-naphthoquinone (Compound 8) 2-((4-methoxyphenyl)amino)naphthalene-1,4-dioneEGFR10.25The 4-methoxy group provides a slight decrease in potency compared to the methyl group, suggesting a preference for lipophilic substituents.[1][6][7]
Anilino-1,4-naphthoquinone (Compound 10) 2-((4-chlorophenyl)amino)naphthalene-1,4-dioneEGFR18.64The 4-chloro substitution further reduces potency, indicating that both electronic and steric factors are at play.[1][6][7]

This data clearly demonstrates that substitutions on the aniline ring can dramatically influence inhibitory potency. The exploration of a variety of substituents is a critical step in optimizing a quinoline-based lead compound.

Experimental Workflow: Synthesis and Evaluation of Anilinoquinolines

The following diagram illustrates a typical workflow for the synthesis and evaluation of anilinoquinoline derivatives, starting from a chlorinated quinoline precursor.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Chloro-8-bromo-5-methoxyquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction aniline Substituted Aniline aniline->reaction product Anilinoquinoline Derivative reaction->product kinase_assay In Vitro Kinase Assay (IC50) product->kinase_assay cell_assay Cell-Based Proliferation Assay (GI50) kinase_assay->cell_assay sar SAR Analysis cell_assay->sar sar->aniline Iterative Design

Caption: Workflow for Anilinoquinoline Synthesis and Evaluation.

Strategic Diversification II: Bioisosteric Hopping to the Quinazoline Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic parameters.[8][9][10] The quinazoline scaffold is a classic bioisostere of quinoline and has been exceptionally successful in the development of kinase inhibitors, with several FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib targeting EGFR and other kinases.[4][11][12]

The key difference lies in the position of the second nitrogen atom in the heterocyclic ring system. This seemingly minor change can significantly alter the hydrogen bonding patterns and overall geometry of the molecule's interaction with the kinase hinge region, often leading to improved activity.

Comparative Analysis of Quinazoline-Based Kinase Inhibitors

The clinical success of quinazoline-based kinase inhibitors underscores their potential as alternatives to quinoline scaffolds. The following table highlights the performance of some notable examples.

Compound/AlternativeStructureTarget Kinase(s)IC50 (nM)Clinical Status/Significance
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineEGFR25.42[13]FDA-approved for non-small cell lung cancer (NSCLC).[11][12]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR33.25[13]FDA-approved for NSCLC and pancreatic cancer.[11][12]
Vandetanib N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amineVEGFR-2, EGFR5.4 (VEGFR-2)[4]FDA-approved for medullary thyroid cancer.[14]
Compound 7i 6-arylureido-4-anilinoquinazoline derivativeEGFR17.32[13]A potent preclinical candidate demonstrating the continued potential for novel quinazoline derivatives.[13]

The data for these quinazoline derivatives showcases their potent, low nanomolar inhibition of key kinases, validating the bioisosteric switch from a quinoline to a quinazoline core as a promising strategy for lead optimization.

Conceptual Pathway: Bioisosteric Replacement

The logical progression from a quinoline to a quinazoline scaffold in a drug discovery program is depicted below.

G quinoline Quinoline Scaffold (e.g., this compound) quinazoline Quinazoline Scaffold (Bioisosteric Replacement) quinoline->quinazoline Bioisosteric Hop optimization Further Optimization (SAR, ADME) quinazoline->optimization candidate Preclinical Candidate optimization->candidate

Caption: Bioisosteric transition from a quinoline to a quinazoline scaffold.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general, adaptable fluorescence-based assay for determining the IC50 of a test compound against a target kinase.[3]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The phosphorylated peptide is detected by a terbium-labeled anti-phospho-specific antibody. Binding of the antibody to the phosphorylated peptide, which is bound to a streptavidin-conjugated acceptor fluorophore, results in Fluorescence Resonance Energy Transfer (FRET). Kinase inhibition is quantified as a decrease in the FRET signal.

Materials:

  • Target kinase (recombinant)

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the kinase/peptide substrate mix to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of the stop solution.

  • Add 5 µL of the detection reagent mix to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a compatible plate reader, measuring the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS Assay)

This protocol outlines a colorimetric assay to assess the effect of test compounds on the proliferation of cancer cell lines.[15][16]

Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds or medium with DMSO (vehicle control) to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Add 10-20 µL of MTT or MTS reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. If using MTS, the formazan product is soluble, and this step is not required.

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The journey from a promising lead scaffold like this compound to a clinical candidate is a testament to the power of iterative medicinal chemistry. This guide has illuminated two potent strategies—SAR exploration via anilinoquinolines and bioisosteric replacement with quinazolines—that have proven highly effective in the discovery of novel kinase inhibitors. The provided comparative data underscores the significant impact that subtle structural modifications can have on biological activity.

For researchers embarking on such a program, the key to success lies in a systematic and data-driven approach. The experimental protocols detailed herein provide a robust framework for generating the high-quality data necessary for informed decision-making. Future directions in this field will undoubtedly involve the exploration of novel heterocyclic scaffolds, the application of computational chemistry to guide design, and the development of inhibitors with novel binding modes to overcome acquired resistance. By leveraging these advanced strategies, the medicinal chemistry community will continue to expand the arsenal of targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

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  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019-11-01). European Journal of Medicinal Chemistry. [Link]
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  • Examples of indole-and quinoline-derived structures with medicinal importance.
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  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Oriental Journal of Chemistry. [Link]
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Sources

A Comparative Guide to the Cytotoxicity of 8-Bromo-5-methoxyquinolin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Within this class, quinolin-4-ol derivatives have garnered significant attention for their potential as anticancer agents.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of 8-Bromo-5-methoxyquinolin-4-ol and its conceptual derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present experimental data from structurally similar compounds, and provide detailed protocols for assessing their cytotoxic potential.

The Core Compound: Understanding this compound

The parent compound, this compound, combines several key structural features that suggest potential cytotoxic activity. The quinolin-4-ol (or its tautomeric form, quinolin-4-one) core is a known pharmacophore in various anticancer agents. The strategic placement of a bromine atom at the C8 position and a methoxy group at the C5 position is anticipated to modulate its biological activity significantly.

  • Bromine (C8): Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, bromine can act as a bulky group, influencing binding to biological targets, and can be involved in halogen bonding, a significant interaction in drug-receptor binding. Studies on various quinoline scaffolds have shown that the introduction of bromine atoms can substantially enhance antiproliferative activity.[3][4]

  • Methoxy Group (C5): The electron-donating methoxy group can alter the electronic properties of the quinoline ring system, affecting its reactivity and interaction with cellular targets.[5] Its position can influence metabolic stability and the molecule's overall conformation. Research on 5-methoxyquinoline derivatives has led to the discovery of potent inhibitors of cancer-relevant enzymes like EZH2.[6][7]

While direct cytotoxic data for this compound is not extensively available in public literature, we can infer its potential by analyzing related structures.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

To understand how modifications to the parent structure impact cytotoxicity, we will analyze data from closely related bromo- and methoxy-substituted quinolines. The half-maximal inhibitory concentration (IC50), which measures a compound's potency, is the key metric for comparison.[8]

Disclaimer: The following table includes data from compounds that are structurally analogous to this compound and its derivatives. This information is intended to provide insights into potential activity, but direct experimental validation of the target compounds is essential.

Table 1: Comparative Cytotoxicity (IC50) of Substituted Quinoline Analogs in Cancer Cell Lines

Compound IDStructure / Key FeaturesCell LineCell TypeIC50 (µM)Reference
Analog 1 5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor12.3[3]
HeLaCervical Carcinoma6.7 - 25.6 (range)[8][9]
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)[8][9]
Analog 2 6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.0[4]
HT29Colorectal Adenocarcinoma26.2[4]
Analog 3 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6Rat Brain Tumor9.6[3][4]
Analog 4 N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Carcinoma8.73[10]
Analog 5 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)HCT15Colon Carcinoma5.6[6]
MDA-MB-231Breast Carcinoma2.45[6]
Expert Insights & SAR Causality:
  • Impact of Halogenation: The data for Analog 1 (5,7-Dibromo-8-hydroxyquinoline) shows potent cytotoxicity across multiple cell lines.[3][8][9] Comparing this to mono-bromo analogs suggests that di-bromination often enhances antiproliferative effects, likely by increasing the compound's ability to interact with its target or by altering its electronic properties.[3]

  • Influence of Electron-Withdrawing Groups: The addition of a nitro group in Analog 2 (6,8-Dibromo-5-nitroquinoline) results in significant cytotoxic activity.[4] This highlights that combining bromine with strong electron-withdrawing groups can be a successful strategy for enhancing potency.[4]

  • Role of Methoxy Groups: Analog 3 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) demonstrates that the presence of methoxy groups in conjunction with bromine atoms can yield highly potent compounds.[3][4] This suggests a synergistic interplay between these substituents.

  • Substitutions at C4: The potent activity of Analogs 4 and 5 underscores the importance of the C4 position for introducing side chains that can significantly enhance cytotoxicity.[6][10] Preliminary SAR analysis on similar series suggests that amino side chains at this position are beneficial for antiproliferative activity.[11]

Based on this analysis, derivatization of this compound could logically proceed by:

  • Introducing a second bromine atom at C6.

  • Adding a nitro or cyano group to the benzene ring portion of the quinoline.

  • Modifying the C4 position with various amino-alkyl side chains.

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// Parent Compound parent [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=140109&t=l", labelloc="b", label="this compound (Parent)"];

// Derivatives deriv1 [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=73693&t=l", labelloc="b", label="Derivative A\n(Additional Bromo Group)"]; deriv2 [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5332354&t=l", labelloc="b", label="Derivative B\n(Nitro Group Substitution)"]; deriv3 [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135403986&t=l", labelloc="b", label="Derivative C\n(C4-Amine Side Chain)"];

// Edges parent -- deriv1 [label="Modification 1"]; parent -- deriv2 [label="Modification 2"]; parent -- deriv3 [label="Modification 3"]; } Caption: Structural modifications from the parent compound.

Mechanisms of Cytotoxicity

Quinoline derivatives exert their anticancer effects through diverse mechanisms.[1] For the 4-quinolone class, common pathways include:

  • Induction of Apoptosis: Many quinolones trigger programmed cell death. This can be initiated through caspase-dependent pathways, associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[1][2]

  • DNA Damage: Some derivatives can intercalate with DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerases.[4][9] This leads to single or double-strand breaks, ultimately causing cell death.[12]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[13]

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// Edges Compound -> ROS [label=" Induces"]; Compound -> Mito [label=" Induces"]; ROS -> Mito; Mito -> Casp9 [label=" Cytochrome c\nrelease"]; Casp9 -> Casp3; Casp3 -> Apoptosis; } Caption: Potential apoptotic pathway induced by quinolin-4-ol derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure trustworthy and reproducible data, standardized protocols are essential. Here, we detail two fundamental assays for evaluating the cytotoxicity of quinoline derivatives.

This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against compound concentration to determine the IC50 value.[8]

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// Edges A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at desired concentrations for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

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// Edges A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that this compound is a promising scaffold for the development of novel cytotoxic agents. The strategic combination of bromine and methoxy groups provides a solid foundation for potency. The structure-activity relationships derived from analogous series indicate that further modifications, such as di-bromination, the introduction of other electron-withdrawing groups, and the addition of side chains at the C4 position, are viable strategies for enhancing antiproliferative activity.

Future research should focus on the synthesis and direct cytotoxic evaluation of this compound and a rationally designed library of its derivatives against a broad panel of cancer cell lines. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial for elucidating their mode of action and identifying the most promising candidates for further preclinical development.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical waste are cornerstones of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 8-Bromo-5-methoxyquinolin-4-ol, a halogenated quinoline derivative. As a brominated organic compound, it requires specific handling protocols to mitigate risks to personnel and prevent environmental contamination. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step to empower researchers with the knowledge for safe and compliant laboratory operations.

Hazard Identification and Immediate Safety Precautions

Table 1: Inferred Hazard Profile for this compound

Hazard Classification GHS Hazard Code Description Source
Skin Irritation H315 Causes skin irritation. [1][2][3]
Eye Irritation H319 Causes serious eye irritation. [1][2][3]

| Specific target organ toxicity | H335 | May cause respiratory irritation. |[1][3] |

Based on this profile, stringent adherence to the use of Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Standard Rationale
Eye Protection Goggles (EN 166 or ANSI Z87.1) Protects against splashes and airborne particles causing serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (Nitrile) Prevents skin contact that can lead to irritation.[4][5] Always inspect gloves for integrity before use.
Body Protection Long-sleeved laboratory coat Minimizes the risk of accidental skin exposure.[1][6]

| Respiratory | Use in a chemical fume hood | All handling of the solid compound and its waste solutions must be conducted in a well-ventilated chemical fume hood to prevent inhalation of airborne particles.[7][8] |

Waste Classification: A Critical First Step

Proper disposal begins with correct waste classification. Due to the presence of a bromine atom on the quinoline ring, This compound is classified as a halogenated organic hazardous waste .[9] This classification is critical because halogenated waste streams are treated differently than non-halogenated ones, typically requiring high-temperature incineration to ensure the complete destruction of the compound and prevent the formation of toxic byproducts.

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste is strictly controlled from generation to final disposal.[10][11] Misclassification can lead to improper disposal, environmental harm, and significant regulatory penalties.[12]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

Step 1: Waste Segregation

Segregation is the most crucial step in a laboratory waste management program. Halogenated and non-halogenated waste streams must always be kept separate.[7][13]

  • Rationale: Co-mingling these waste streams significantly increases disposal costs, as the entire volume must be treated as halogenated waste.[13] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.

  • Procedure:

    • Designate a specific waste container exclusively for halogenated organic compounds.

    • Collect all materials contaminated with this compound—including residual solid, solutions, contaminated pipette tips, and solvent rinses (e.g., acetone, ethanol)—in this container.

    • Do Not mix this waste with non-halogenated solvents (like hexane or ethyl acetate), aqueous waste, or solid non-hazardous waste.

Step 2: Container Selection and Management

The choice of container is vital for ensuring safety and compliance.

  • Rationale: The container must be chemically compatible with the waste to prevent degradation, leaks, or spills.[10] Securely closing the container prevents the release of volatile vapors.

  • Procedure:

    • Select a clean, leak-proof container with a screw-top cap, preferably made of a chemically resistant plastic (e.g., high-density polyethylene).

    • Ensure the container is in good condition, free from cracks or damage.[10]

    • Keep the container closed at all times, except when actively adding waste.[8][12] This is a mandatory regulatory requirement to prevent evaporation and accidental spills.

Step 3: Proper Labeling

Clear and accurate labeling is a non-negotiable requirement for hazardous waste.

  • Rationale: Labeling ensures that anyone handling the container is aware of its contents and associated hazards, which is essential for safe storage, transport, and disposal. The EPA mandates specific labeling conventions.[14]

  • Procedure:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[7][8][14]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • List all other constituents in the container, including solvents, with their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

    • Include the name of the principal investigator and the laboratory location.

Step 4: Waste Accumulation and Storage

Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[12][14]

  • Rationale: The SAA model is designed to keep small quantities of waste under the direct control of laboratory personnel, minimizing the risk of accidents.[10]

  • Procedure:

    • Store the labeled, sealed waste container within the laboratory where it was generated, typically inside a chemical fume hood or a designated cabinet with secondary containment.

    • Ensure the SAA is away from heat sources and incompatible chemicals.

    • Be aware of volume limits for SAAs (typically 55 gallons of total hazardous waste, and no more than 1 quart of acutely toxic P-listed waste).[12]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's designated channels.

  • Rationale: Only trained professionals are permitted to transport and dispose of hazardous materials. Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is illegal and environmentally damaging.[12][13]

  • Procedure:

    • When the waste container is nearly full (e.g., 75% capacity) or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.

    • Follow the specific institutional procedures for submitting a pickup request, which is often done through an online system.

    • Ensure the waste container is ready for pickup with a securely closed lid and a fully completed, accurate label.

Spill and Decontamination Procedures

In the event of a spill, a swift and appropriate response is critical.

  • For small spills (solid or liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for large liquid spills.

    • Carefully sweep or scoop the absorbed material into a designated waste container.[1][15]

    • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.[7]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound Start Waste Generation (Contains this compound) Classify Classify Waste Stream Start->Classify Segregate Segregate as HALOGENATED ORGANIC WASTE Classify->Segregate Contains Bromine Container Select Compatible Container (Plastic, Screw-top) Segregate->Container Label Label Container Immediately - 'Hazardous Waste' - Full Chemical Names & % Container->Label Store Store in Designated SAA (Fume Hood / Secondary Containment) Label->Store Keep container closed EHS Contact EHS for Pickup (When full or experiment complete) Store->EHS End Proper Disposal by EHS EHS->End

Caption: Decision workflow for compliant disposal of this compound.

References

  • Daniels Health (2025).
  • P2 InfoHouse.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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A Senior Application Scientist's Guide to Safely Handling 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 8-Bromo-5-methoxyquinolin-4-ol, a halogenated quinoline derivative, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Hazard Identification: Understanding the Risks

Based on data from similar halogenated quinoline compounds, this compound is anticipated to present the following primary hazards.[1][3] Understanding these risks is the first step in selecting the appropriate personal protective equipment.

Hazard Category Description GHS Hazard Statement Rationale for Precaution
Skin Irritation Causes skin irritation upon direct contact.H315The bromo- and quinoline functional groups can interact with skin, leading to localized inflammation, redness, and discomfort.[1][4]
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.H319The eyes are particularly vulnerable to chemical splashes. The irritant nature of this compound can cause significant pain and injury.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.H335Fine particles can be easily inhaled, irritating the mucous membranes of the respiratory tract and leading to coughing and shortness of breath.[1][2]
Acute Oral Toxicity May be harmful if swallowed.H302 (anticipated)Similar quinoline derivatives have been shown to be harmful if ingested.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It is a calculated response to the specific hazards identified. The following PPE is mandatory when handling this compound.

Protection Type Required PPE Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Nitrile gloves offer broad protection against a range of chemicals, including halogenated aromatic compounds.[7][8] Crucially, always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. For prolonged handling, consider double-gloving.
Eye and Face Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards) and a face shield.Goggles provide a seal around the eyes to protect against splashes and dust.[1] A face shield should be worn over the goggles whenever there is a significant risk of splashing, such as when transferring the material or working with solutions.[9]
Respiratory Protection Work within a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation exposure.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[1]
Body Protection Long-sleeved lab coat and closed-toe shoes.A lab coat protects your skin and personal clothing from accidental spills.[1] Closed-toe shoes are a fundamental laboratory requirement to protect your feet from spills and falling objects.

Operational Workflow for Safe Handling

A structured workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Step-by-Step Handling Protocol:
  • Pre-Operational Checks:

    • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.[7]

    • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, and place them inside the fume hood.

    • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.[7]

  • Handling and Aliquoting:

    • Work Within the Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.

    • Careful Transfer: Use a spatula to carefully transfer the required amount of the solid compound. Avoid generating dust.

    • Immediate Containment: Promptly close the primary container after dispensing the material.

    • Clean Spatulas: Clean any tools used for transfer immediately after use to prevent cross-contamination and unintended exposure.

  • Post-Handling Procedures:

    • Decontaminate Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent and then with soap and water.

    • Properly Dispose of Waste: All contaminated materials, including weighing paper, gloves, and pipette tips, must be disposed of as hazardous waste in a designated, sealed container.[1]

    • Doff PPE Correctly: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid contaminating your skin or clothing.

    • Wash Hands Thoroughly: Wash your hands with soap and water immediately after removing your gloves.[10]

Visualized Workflow:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Aliquot Chemical prep3->handle1 Begin Work handle2 Close Container handle1->handle2 post1 Decontaminate Area handle2->post1 Work Complete post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: A generalized workflow for the safe handling of this compound.

Spill and Disposal Management

In Case of a Spill:

  • Evacuate: If the spill is large or outside of a containment area, evacuate unnecessary personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within the fume hood, use an inert absorbent material (such as clay or diatomaceous earth) to contain the spill.[10]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

This compound and any materials contaminated with it are classified as hazardous waste.[1]

  • Solid Waste: Unused or waste solid material should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weighing paper, absorbent materials from spills, and any other contaminated disposable items must be placed in a designated hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[1] Do not pour down the drain or dispose of in regular trash.

By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that is foundational to scientific excellence. Your diligence protects you, your colleagues, and the integrity of your work.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 7). SAFETY DATA SHEET: 5-Bromo-8-methoxyquinoline.
  • MilliporeSigma. (2025, April 28). SAFETY DATA SHEET: 4-bromoanisole.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 8-Bromoquinoline.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 5,7-Dibromo-8-hydroxyquinoline.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Thermo Fisher Scientific. (n.d.). 5-Bromo-8-methoxyquinoline, 96%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.